molecular formula C8H8N2O3 B1345571 N-(4-Nitrophenyl)acetamide-d4 CAS No. 68239-25-8

N-(4-Nitrophenyl)acetamide-d4

Katalognummer: B1345571
CAS-Nummer: 68239-25-8
Molekulargewicht: 184.19 g/mol
InChI-Schlüssel: NQRLPDFELNCFHW-QFFDRWTDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Nitrophenyl)acetamide-d4 is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(2,3,5,6-tetradeuterio-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-6(11)9-7-2-4-8(5-3-7)10(12)13/h2-5H,1H3,(H,9,11)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRLPDFELNCFHW-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701287593
Record name N-(4-Nitrophenyl-2,3,5,6-d4)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68239-25-8
Record name N-(4-Nitrophenyl-2,3,5,6-d4)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68239-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(4-Nitrophenyl-2,3,5,6-d4)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-nitro[2,3,5,6-2H4]phenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.106
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(4-Nitrophenyl)acetamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-(4-Nitrophenyl)acetamide-d4, a deuterated analog of N-(4-Nitrophenyl)acetamide. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This guide covers the physical and chemical properties, detailed experimental protocols for synthesis and analysis, and relevant biological pathways.

Core Chemical Properties

This compound is a stable, isotopically labeled form of N-(4-Nitrophenyl)acetamide where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This labeling is particularly useful in metabolic studies, pharmacokinetic research, and as an internal standard in quantitative analysis by mass spectrometry.

Table 1: Physical and Chemical Properties of this compound and its Non-Deuterated Analog
PropertyThis compoundN-(4-Nitrophenyl)acetamide
Molecular Formula C₈H₄D₄N₂O₃[1]C₈H₈N₂O₃[2]
Molecular Weight 184.19 g/mol [1]180.16 g/mol [2]
CAS Number 68239-25-8[1]104-04-1[2]
IUPAC Name N-(2,3,5,6-tetradeuterio-4-nitrophenyl)acetamideN-(4-nitrophenyl)acetamide[2]
Synonyms 4'-Nitroacetanilide-2',3',5',6'-d4p-Nitroacetanilide, 4-Nitroacetanilide[2]
Melting Point Data not available213-216 °C[3][4]
Boiling Point Data not available408.9 °C (estimated)
Solubility Data not availableSoluble in hot water, ethanol, and ether.[4]
Appearance Expected to be a solidWhite-green or brown solid
Density Data not available1.34 g/cm³

Spectroscopic Data

Deuterium labeling leads to characteristic changes in the spectroscopic data, particularly in NMR and mass spectrometry.

Table 2: Spectroscopic Data of N-(4-Nitrophenyl)acetamide and Expected Data for this compound
Spectroscopic TechniqueN-(4-Nitrophenyl)acetamideExpected for this compound
¹H NMR Signals corresponding to the aromatic protons will be present.The absence of signals for the aromatic protons (at positions 2, 3, 5, and 6) is the key indicator of successful deuteration.
¹³C NMR Signals for all 8 carbon atoms will be present.The signals for the deuterated carbons will show splitting due to C-D coupling and may have a slightly different chemical shift.
IR Spectroscopy Characteristic peaks for N-H stretching, C=O stretching, and aromatic C-H stretching.[4]The aromatic C-H stretching bands will be absent and replaced by C-D stretching bands at a lower wavenumber (around 2250 cm⁻¹).
Mass Spectrometry Molecular ion peak (M+) at m/z 180.[5][6]Molecular ion peak (M+) at m/z 184, confirming the incorporation of four deuterium atoms.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the deuteration of acetanilide followed by nitration.

Step 1: Deuteration of Acetanilide

A plausible method for the deuteration of the aromatic ring of acetanilide is through acid-catalyzed hydrogen-deuterium exchange.

  • Materials: Acetanilide, Deuterated trifluoroacetic acid (CF₃COOD).

  • Procedure:

    • Dissolve acetanilide in deuterated trifluoroacetic acid.

    • Stir the solution at an elevated temperature (e.g., 80-100 °C) for a prolonged period (e.g., 24-48 hours) to facilitate the H/D exchange on the aromatic ring.[7]

    • Monitor the reaction progress by ¹H NMR to confirm the disappearance of the aromatic proton signals.

    • Upon completion, carefully neutralize the acid with a base (e.g., sodium bicarbonate solution) and extract the deuterated acetanilide with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain Acetanilide-d4.

Step 2: Nitration of Acetanilide-d4

The deuterated acetanilide is then nitrated to introduce the nitro group at the para position.

  • Materials: Acetanilide-d4, Concentrated sulfuric acid (H₂SO₄), Concentrated nitric acid (HNO₃).

  • Procedure:

    • Dissolve Acetanilide-d4 in glacial acetic acid and cool the mixture in an ice bath.

    • Slowly add concentrated sulfuric acid while keeping the temperature low.

    • Add a nitrating mixture (a pre-cooled mixture of concentrated nitric and sulfuric acids) dropwise to the reaction mixture, ensuring the temperature does not rise significantly.

    • After the addition is complete, allow the reaction to stir for a period of time.

    • Pour the reaction mixture onto crushed ice to precipitate the crude this compound.

    • Collect the solid by filtration and wash with cold water.

Purification by Recrystallization
  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot ethanol.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Analytical Methods
  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and assess the purity of the product. A suitable mobile phase would be a mixture of ethyl acetate and hexane.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate determination of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is commonly used.[8]

  • Spectroscopic Analysis: As detailed in Table 2, NMR, IR, and mass spectrometry are essential for confirming the structure and isotopic enrichment of the final product.

Biological Context: Metabolism via Cytochrome P450

N-(4-Nitrophenyl)acetamide, as a nitroaromatic compound, is expected to be metabolized in vivo by the cytochrome P450 (CYP450) enzyme system, primarily in the liver.[9] The metabolic pathway involves the reduction of the nitro group. Understanding this pathway is crucial for drug development, as the metabolites can have different pharmacological or toxicological profiles than the parent compound.

The use of this compound is advantageous in these studies as it allows for the differentiation of the compound and its metabolites from endogenous molecules in complex biological matrices when analyzed by mass spectrometry.

Diagram of the Metabolic Pathway

metabolic_pathway cluster_0 Phase I Metabolism (Reduction) cluster_1 Phase II Metabolism (Conjugation) NPA This compound Nitroso N-(4-Nitrosophenyl)acetamide-d4 NPA->Nitroso CYP450 Reductase Hydroxylamine N-(4-Hydroxylaminophenyl)acetamide-d4 Nitroso->Hydroxylamine CYP450 Reductase Amine N-(4-Aminophenyl)acetamide-d4 (Metabolite) Hydroxylamine->Amine CYP450 Reductase Conjugate Glucuronide or Sulfate Conjugates Amine->Conjugate UGTs/SULTs

Caption: Proposed metabolic pathway of this compound.

Workflow for Synthesis and Purification

synthesis_workflow Start Acetanilide Deuteration H/D Exchange (CF3COOD, heat) Start->Deuteration Intermediate Acetanilide-d4 Deuteration->Intermediate Nitration Nitration (HNO3, H2SO4) Intermediate->Nitration Crude Crude this compound Nitration->Crude Purification Recrystallization (Ethanol) Crude->Purification Final Pure this compound Purification->Final Analysis Characterization (NMR, MS, IR, HPLC) Final->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Safety and Handling

The non-deuterated N-(4-Nitrophenyl)acetamide is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. While specific experimental data for the deuterated compound is not widely published, its chemical properties can be inferred from its non-deuterated analog. The synthesis is achievable through established deuteration and nitration procedures. Its primary utility lies in its application as a tracer and internal standard, facilitated by the mass shift introduced by the deuterium atoms. The metabolic pathway, primarily involving reduction by cytochrome P450 enzymes, is a key area of investigation where this labeled compound is of significant benefit.

References

N-(4-Nitrophenyl)acetamide-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-(4-Nitrophenyl)acetamide-d4, a deuterated analog of N-(4-Nitrophenyl)acetamide. This document outlines its chemical properties, primary applications, and a detailed protocol for its use as an internal standard in quantitative analysis.

Core Compound Data

This compound is primarily utilized as an internal standard for analytical purposes, particularly in mass spectrometry-based methods.[1] Its deuteration provides a distinct mass shift from the parent compound, allowing for precise quantification in complex matrices.

PropertyValueSource
CAS Number 68239-25-8[1]
Molecular Formula C₈H₄D₄N₂O₃[1]
Molecular Weight 184.19 g/mol [1]
IUPAC Name N-(2,3,5,6-tetradeuterio-4-nitrophenyl)acetamide[1]
Synonyms 4'-Nitro-2',3',5',6'-tetradeuteroacetanilide, N-(4-Nitrophenyl-2,3,5,6-d4)acetamide[1]
Primary Application Internal standard for quantitative analysis (NMR, GC-MS, LC-MS)[1]

Experimental Protocols

The principal application of this compound is as an internal standard in isotope dilution mass spectrometry. The following protocol outlines a general procedure for its use in the quantification of the non-labeled analyte, N-(4-Nitrophenyl)acetamide, in a biological matrix.

Objective: To accurately quantify the concentration of N-(4-Nitrophenyl)acetamide in a sample using this compound as an internal standard via LC-MS/MS.

Materials and Reagents:

  • N-(4-Nitrophenyl)acetamide (analyte) certified reference standard

  • This compound (internal standard)

  • Biological matrix (e.g., human plasma, tissue homogenate)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of the analyte (e.g., 1 mg/mL) in methanol.

    • Prepare a stock solution of the internal standard (IS), this compound, (e.g., 1 mg/mL) in methanol.

    • From these stock solutions, prepare a series of working standard solutions for the calibration curve by diluting the analyte stock solution to known concentrations.

    • Prepare a working solution of the internal standard at a fixed concentration.

  • Sample Preparation:

    • To a known volume of the biological sample, calibrator, or quality control sample, add a precise volume of the internal standard working solution. This "spiking" should be done at the earliest stage to account for variability throughout the process.

    • Perform sample extraction to remove interfering substances. This can be achieved through:

      • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge to pellet the precipitated proteins.

      • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge, load the sample, wash away impurities, and elute the analyte and internal standard with a suitable solvent.

    • Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample onto a suitable HPLC column (e.g., C18 reversed-phase). The mobile phase composition and gradient will need to be optimized to achieve good separation of the analyte from matrix components.

    • Mass Spectrometric Detection: The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, will detect the specific mass transitions for both the analyte and the internal standard.

      • Example Analyte Transition: [M+H]⁺ → fragment ion

      • Example IS Transition: [M+D₄+H]⁺ → corresponding fragment ion

    • The deuterated internal standard will have a mass-to-charge ratio (m/z) that is 4 Daltons higher than the analyte, allowing for their distinct detection.

  • Quantification:

    • A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the calibrators.

    • The concentration of the analyte in the unknown samples is then calculated from this calibration curve based on their measured peak area ratios.

Visualizations

The following diagrams illustrate the general workflow for using a deuterated internal standard and the synthesis pathway of the parent compound, which is relevant to its applications as a precursor in various syntheses.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

G Acetanilide N-Phenylacetamide (Acetanilide) Nitration Nitrating Mixture (HNO₃ + H₂SO₄) Acetanilide->Nitration Product N-(4-Nitrophenyl)acetamide Nitration->Product

References

An In-Depth Technical Guide to the Isotopic Purity of N-(4-Nitrophenyl)acetamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of N-(4-Nitrophenyl)acetamide-d4. Ensuring high isotopic purity is critical for applications in areas such as drug metabolism and pharmacokinetic (DMPK) studies, where deuterated analogs serve as ideal internal standards for mass spectrometry-based quantification.[1][2][3] This document details the experimental protocols for the primary analytical techniques, presents hypothetical data in a structured format for clarity, and includes visualizations to illustrate key workflows.

Introduction to Isotopic Purity

Isotopic purity refers to the extent to which a specific isotope is present at a particular position or positions within a molecule, relative to other isotopes. For a deuterated compound like this compound, high isotopic purity signifies that the vast majority of the molecules contain four deuterium atoms at the intended positions, with minimal presence of molecules containing fewer deuterium atoms (d3, d2, d1) or no deuterium atoms (d0). An isotopic enrichment of greater than 98% is generally recommended for deuterated internal standards used in most quantitative mass spectrometry applications.[4]

The use of deuterated internal standards is considered the gold standard in bioanalysis.[1] Since the physicochemical properties of the deuterated standard are nearly identical to the analyte, it co-elutes chromatographically, experiences similar extraction recovery, and exhibits a comparable ionization response in the mass spectrometer. This allows for accurate correction of matrix effects and other sources of variability during sample processing and analysis.[3][5]

Analytical Methodologies for Isotopic Purity Determination

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the distribution of isotopologues (molecules that differ only in their isotopic composition) in a sample.[7] By precisely measuring the mass-to-charge ratio (m/z) of the ions, HRMS can resolve the signals from the d4, d3, d2, d1, and d0 species of N-(4-Nitrophenyl)acetamide.

Experimental Protocol: Isotopic Purity of this compound by LC-HRMS

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase. This concentration should be high enough to provide a strong signal for all isotopic species.[4]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Instrument: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan.

    • Mass Range: m/z 100-300.

    • Resolution: ≥ 60,000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Acquire the full scan mass spectrum of the this compound peak.

    • Extract the ion chromatograms or spectra for the molecular ions of the unlabeled analyte (d0, C8H8N2O3, [M+H]+ ≈ 181.06 m/z) and the deuterated species (d1, d2, d3, and d4, C8D4H4N2O3, [M+H]+ ≈ 185.08 m/z).[8]

    • Calculate the relative abundance of each isotopologue by integrating the peak areas of their respective molecular ions.

    • The isotopic purity is reported as the percentage of the d4 species relative to the sum of all isotopologues (d0 to d4).[9]

Hypothetical Quantitative Data

IsotopologueMolecular FormulaTheoretical [M+H]+ (m/z)Relative Abundance (%)
d0C8H8N2O3181.06080.1
d1C8H7DN2O3182.06710.3
d2C8H6D2N2O3183.07330.6
d3C8H5D3N2O3184.07961.5
d4C8H4D4N2O3185.085997.5

Isotopic Purity (%d4) = 97.5%

Workflow for Isotopic Purity Determination by HRMS

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing A Prepare Stock Solution (1 mg/mL) B Dilute to Working Solution (1 µg/mL) A->B C Inject Sample into LC-HRMS B->C D Acquire Full Scan Mass Spectra C->D E Extract Ion Chromatograms for d0-d4 Isotopologues D->E F Integrate Peak Areas E->F G Calculate Relative Abundances F->G H Determine Isotopic Purity G->H

Caption: Workflow for HRMS-based isotopic purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, is a valuable tool for confirming the positions of deuterium labeling and quantifying the isotopic enrichment.[6] In ¹H NMR, the isotopic purity can be estimated by comparing the integral of the residual proton signals at the deuteration sites to the integral of a non-deuterated proton signal within the same molecule.[10] ²H NMR directly detects the deuterium nuclei, providing a spectrum of the deuterated positions.

Experimental Protocol: Isotopic Purity of this compound by ¹H NMR

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).

    • Add a known amount of a high-purity internal standard with a well-resolved signal (e.g., 1,3,5-trinitrobenzene).

  • ¹H NMR Spectroscopy Conditions:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Solvent: DMSO-d6.

    • Temperature: 25 °C.

    • Number of Scans: 64 or more to ensure a good signal-to-noise ratio for the residual proton signals.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of the protons.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d5 at 2.50 ppm).

    • Identify the signals corresponding to the non-deuterated positions in N-(4-Nitrophenyl)acetamide (e.g., the aromatic protons). The aromatic protons in the non-deuterated compound typically appear as doublets around 7.8 and 8.2 ppm in DMSO-d6.

    • Identify the residual proton signals at the deuterated positions (e.g., the acetyl methyl group, which would be a singlet around 2.1 ppm in the non-deuterated form).

    • Carefully integrate the residual proton signal at the deuterated site and the signal of a non-deuterated aromatic proton.

    • Calculate the isotopic enrichment based on the ratio of these integrals, corrected for the number of protons each signal represents.

Hypothetical ¹H NMR Data Interpretation

ProtonExpected Chemical Shift (ppm) in Non-deuterated CompoundIntegration (Hypothetical for -d4)
-CH3~2.10.075 (residual protons)
Aromatic-H (2H)~7.82.00
Aromatic-H (2H)~8.22.00
-NH~10.51.00

Assuming the acetyl group (-COCH3) is deuterated to -COCD3 and one of the aromatic protons is also deuterated.

Workflow for Isotopic Purity Determination by ¹H NMR

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Dissolve Sample in Deuterated Solvent B Add Internal Standard A->B C Acquire ¹H NMR Spectrum B->C D Integrate Residual Proton Signals and Non-deuterated Signals C->D E Calculate Signal Ratios D->E F Determine Isotopic Enrichment E->F

Caption: Workflow for NMR-based isotopic purity analysis.

Application in a Signaling Pathway Context

This compound is an ideal internal standard for the quantification of its non-deuterated counterpart in various biological matrices. For instance, if N-(4-Nitrophenyl)acetamide were a metabolite of a drug candidate or a biomarker in a particular signaling pathway, its accurate quantification would be crucial.

Hypothetical Use Case: Monitoring a Metabolite in a Drug Metabolism Pathway

Signaling_Pathway Drug Drug Candidate Metabolite N-(4-Nitrophenyl)acetamide (Analyte) Drug->Metabolite Metabolism (e.g., CYP450) BiologicalMatrix Biological Matrix (e.g., Plasma, Urine) Metabolite->BiologicalMatrix IS This compound (Internal Standard) Extraction Sample Extraction IS->Extraction BiologicalMatrix->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Accurate Quantification LCMS->Quantification

Caption: Use of this compound in a workflow.

In this hypothetical workflow, the drug candidate is metabolized to N-(4-Nitrophenyl)acetamide. To quantify this metabolite in a biological matrix, a known amount of this compound is added as an internal standard before sample extraction. During LC-MS/MS analysis, the ratio of the analyte's signal to the internal standard's signal is used to calculate the precise concentration of the metabolite, correcting for any sample loss or instrument variability.

Conclusion

The determination of the isotopic purity of this compound is essential for its reliable use as an internal standard in quantitative bioanalysis. A combination of High-Resolution Mass Spectrometry and NMR Spectroscopy provides a comprehensive characterization of the isotopic enrichment and the distribution of different isotopologues. The detailed experimental protocols and data interpretation guidelines presented in this technical guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality and accuracy of their analytical data.

References

An In-depth Technical Guide on the Solubility of N-(4-Nitrophenyl)acetamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Nitrophenyl)acetamide-d4 is a deuterated analog of N-(4-Nitrophenyl)acetamide, a compound of interest in various fields of chemical and pharmaceutical research. Understanding the solubility of this compound in different solvents is crucial for its synthesis, purification, formulation, and application in biological assays. This technical guide provides a summary of the available solubility information for the non-deuterated form and details a standard experimental protocol for the precise determination of its solubility.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₄D₄N₂O₃
Molecular Weight 184.19 g/mol
Appearance Solid, white-green or brown crystalline powder
Melting Point 215 °C

Solubility Profile

The solubility of a compound is a fundamental property that dictates its behavior in various solvent systems. Based on available literature for the non-deuterated N-(4-Nitrophenyl)acetamide, the following qualitative solubility profile has been compiled.

Data Presentation
SolventSolvent TypeTemperatureSolubilityReference
Water (Cold)Polar ProticAmbientAlmost Insoluble[1]
Water (Hot)Polar ProticElevatedSoluble[1]
EthanolPolar ProticAmbientSoluble[1]
EtherPolar AproticAmbientSoluble[1]
ChloroformNon-polarAmbientPartially Soluble[1]
Potassium Hydroxide SolutionAqueous BaseAmbientSoluble (forms an orange solution)[1]
Dimethyl Sulfoxide (DMSO)Polar AproticAmbientSparingly Soluble (for a related compound)[2]
MethanolPolar ProticAmbientSlightly Soluble (for a related compound)[2]

Experimental Protocols

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical development. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Shake-Flask Method for Solubility Determination

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment:

  • This compound (or N-(4-Nitrophenyl)acetamide)

  • Selected solvents of interest

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. A visible excess of the solid should remain at the bottom of the vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.

    • To ensure complete separation of the solid from the solution, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining solid particles.

    • Accurately weigh the filtered solution.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC with a UV detector or UV-Vis spectrophotometry.

    • Construct a calibration curve from the data obtained with the standard solutions.

    • Determine the concentration of the compound in the diluted sample by interpolation from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Mandatory Visualization

The following diagram illustrates the workflow for the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent 1 prep_vial Seal Vial prep_solvent->prep_vial 2 shake Agitate at Constant Temperature (24-48h) prep_vial->shake 3 centrifuge Centrifuge shake->centrifuge 4 filter_sample Filter Supernatant centrifuge->filter_sample 5 dilute Dilute Sample filter_sample->dilute 6 analyze Analyze via HPLC/UV-Vis dilute->analyze 7 calculate Calculate Solubility analyze->calculate 8

Caption: Workflow for Solubility Determination via Shake-Flask Method.

References

An In-depth Technical Guide to the Mass Spectrum of N-(4-Nitrophenyl)acetamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectral Data

The mass spectrum of N-(4-Nitrophenyl)acetamide is characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the amide group and rearrangements.[5][6] For the d4 analog, assuming deuteration on the acetyl methyl group (-CD3) and the amide nitrogen (-ND-), the molecular weight increases from 180.16 g/mol to approximately 184.18 g/mol . The predicted quantitative data for the major ions are summarized below.

Predicted m/zProposed Fragment IonRelative Intensity (Predicted)Notes on d4 Shift
184[M]•+ModerateMolecular ion peak, shifted by +4 Da from the non-deuterated compound.
142[M - C2D2O]•+HighResult of ketene loss (-CD2=C=O), a common fragmentation for acetanilides. Shifted by +4 Da.
138[M - NO2]•+LowLoss of the nitro group. Shifted by +4 Da.
112[M - NO2 - C2D2O]•+ModerateSubsequent loss of ketene from the [M - NO2]•+ fragment. Shifted by +2 Da.
92[C6H4ND]•+ModerateFragment corresponding to p-nitroaniline-d1. Shifted by +1 Da.
77[C6H5]+LowPhenyl cation, resulting from further fragmentation. No deuterium, so no shift.
46[C(O)CD3]+HighDeuterated acetyl cation, a characteristic fragment. Shifted by +3 Da from m/z 43.

Proposed Fragmentation Pathway

The fragmentation of N-(4-Nitrophenyl)acetamide-d4 under electron ionization is initiated by the removal of an electron to form the molecular ion [M]•+ at m/z 184. The primary fragmentation pathways are dictated by the amide and nitro functional groups.

A significant fragmentation route involves the cleavage of the amide bond. One common pathway is the loss of a deuterated ketene molecule (CD2=C=O), leading to a prominent peak at m/z 142.[7] Another key fragmentation is the formation of the deuterated acetyl cation [C(O)CD3]+ at m/z 46, which is expected to be a base peak or a very intense peak in the spectrum. Further fragmentation of the aromatic ring can lead to the formation of the phenyl cation at m/z 77.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a representative protocol for acquiring the mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol, acetone, or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to a final concentration of approximately 10-100 µg/mL.

2. Instrumentation (Typical GC-MS Parameters):

  • Gas Chromatograph (GC):

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

    • Oven Program: Start at 60 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15-20 °C/min, and hold for 5 minutes.[8]

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is suitable.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230-260 °C.[8]

    • Transfer Line Temperature: 280 °C.[8]

    • Mass Range: Scan from m/z 35 to 500.[8]

    • Detector: Electron multiplier.

3. Data Acquisition and Analysis:

  • Inject the prepared sample into the GC-MS system.

  • Acquire the mass spectrum across the chromatographic peak corresponding to this compound.

  • Process the data to obtain a background-subtracted mass spectrum.

  • Identify the molecular ion peak and major fragment ions, and compare them to the predicted fragmentation pattern.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve 1 mg in 1 mL Solvent Dilute Dilute to 10-100 µg/mL Dissolve->Dilute Inject Inject 1 µL into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 35-500) Ionize->Detect Acquire Acquire Spectrum Detect->Acquire Process Background Subtraction Acquire->Process Analyze Identify Peaks & Compare Process->Analyze

Caption: Workflow for GC-MS analysis of this compound.

References

An In-depth Technical Guide to N-(4-Nitrophenyl)acetamide-d4: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of N-(4-Nitrophenyl)acetamide-d4. This deuterated analog of N-(4-Nitrophenyl)acetamide serves as a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development, primarily as an internal standard for quantitative analysis.

Core Physical and Chemical Properties

This compound, also known as 4'-Nitroacetanilide-d4, is a stable, isotopically labeled compound. Its physical and chemical properties are closely related to its non-deuterated counterpart, N-(4-Nitrophenyl)acetamide. The primary difference lies in its increased molecular weight due to the presence of four deuterium atoms on the phenyl ring.

Table 1: General and Physical Properties of this compound and N-(4-Nitrophenyl)acetamide

PropertyThis compoundN-(4-Nitrophenyl)acetamide
Molecular Formula C₈H₄D₄N₂O₃[1]C₈H₈N₂O₃[2][3][4][5][6]
Molecular Weight 184.19 g/mol [1]180.16 g/mol [2][3][4][5][6]
CAS Number 68239-25-8[1]104-04-1[2][5][7][8]
Appearance Solid (typically light yellow to brown-green crystalline powder)[3]Solid, white-green or brown[7]
Melting Point Not explicitly reported, but expected to be similar to the non-deuterated form.212-216 °C[2][3][5][6][9]
Boiling Point Not explicitly reported, but expected to be similar to the non-deuterated form.~408.9 °C (decomposes)[7]
Solubility Not explicitly reported, but expected to be similar to the non-deuterated form.Partially soluble in water and chloroform; soluble in ethanol.[3]

Table 2: Chemical and Spectroscopic Identifiers of this compound

IdentifierValue
IUPAC Name N-(2,3,5,6-tetradeuterio-4-nitrophenyl)acetamide[1]
InChI InChI=1S/C8H8N2O3/c1-6(11)9-7-2-4-8(5-3-7)10(12)13/h2-5H,1H3,(H,9,11)/i2D,3D,4D,5D[1]
InChIKey NQRLPDFELNCFHW-QFFDRWTDSA-N[1]
SMILES [2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])--INVALID-LINK--[O-])[2H][1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the acetylation of deuterated 4-nitroaniline (4-Nitroaniline-d4). The general synthetic approach is outlined below.

Diagram: Synthesis Workflow of this compound

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 4-Nitroaniline-d4 4-Nitroaniline-d4 Acetylation Acetylation 4-Nitroaniline-d4->Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Acetylation This compound This compound Acetylation->this compound

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the non-deuterated analog and general deuteration procedures.[3][10][11]

  • Dissolution: Dissolve 4-Nitroaniline-2,3,5,6-d4 in glacial acetic acid in a round-bottom flask.[12][13] The use of a magnetic stirrer is recommended.

  • Acetylation: Slowly add acetic anhydride to the solution. The reaction is typically carried out at room temperature or with gentle heating.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate-hexane).[3]

  • Precipitation: Once the reaction is complete, the product is precipitated by pouring the reaction mixture into ice-cold water.

  • Filtration and Washing: The precipitated solid is collected by vacuum filtration and washed with cold water to remove any remaining acid.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline product.[3]

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The absence of signals in the aromatic region of the ¹H NMR spectrum corresponding to the deuterated positions confirms the isotopic labeling.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and confirm the incorporation of deuterium atoms. The molecular ion peak will be shifted by +4 m/z units compared to the non-deuterated analog.

  • Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amide (N-H and C=O stretching) and nitro (N=O stretching) groups.[3]

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Diagram: Application as an Internal Standard in LC-MS

LCMS_Workflow Biological_Sample Biological Sample (e.g., plasma, urine) Sample_Preparation Sample Preparation (Extraction, etc.) Biological_Sample->Sample_Preparation Analyte Analyte of Interest (Non-deuterated) Analyte->Sample_Preparation Internal_Standard This compound Internal_Standard->Sample_Preparation LC_Separation LC Separation Sample_Preparation->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte to IS) MS_Detection->Quantification

Caption: Use of this compound in a typical LC-MS workflow.

In pharmacokinetic studies, deuterated standards are crucial for accurately quantifying the concentration of a drug or its metabolites in biological matrices. The deuterated internal standard co-elutes with the non-deuterated analyte during chromatographic separation but is distinguished by its higher mass in the mass spectrometer. This allows for precise quantification by correcting for variations in sample preparation and instrument response.

While N-(4-Nitrophenyl)acetamide itself is an important intermediate in the synthesis of various compounds, including pharmaceuticals, dyes, and other organic chemicals, its direct biological signaling pathway is not well-defined in the literature.[3][14] However, derivatives of N-phenylacetamide have been investigated for various biological activities, including antitubercular and anticancer properties.[15][16] The nitro group and other substituents on the phenyl ring appear to play a significant role in these activities.[15]

Conclusion

This compound is a key analytical tool for researchers and scientists in drug development and related fields. Its well-characterized physical and chemical properties, along with established synthetic routes, make it a reliable internal standard for quantitative analysis. The ability to accurately measure the concentrations of analytes in complex biological samples is fundamental to advancing our understanding of drug metabolism and pharmacokinetics.

References

An In-depth Technical Guide to the Deuteration of N-(4-Nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the deuteration of N-(4-Nitrophenyl)acetamide, a compound of interest in various research and development sectors. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established deuteration methods for structurally related nitroaromatic and acetanilide compounds. The protocols and data presented herein are intended to serve as a foundational resource for developing precise and efficient deuteration strategies for N-(4-Nitrophenyl)acetamide and similar molecules.

Introduction to Deuteration

Deuterium, a stable isotope of hydrogen, has found extensive application in the pharmaceutical and life sciences. The replacement of hydrogen with deuterium can significantly alter the physicochemical properties of a molecule, most notably by strengthening the carbon-hydrogen bond. This phenomenon, known as the kinetic isotope effect, can retard metabolic processes at the deuterated site, potentially leading to an improved pharmacokinetic profile of a drug candidate. Furthermore, deuterated compounds serve as invaluable internal standards for quantitative analysis by mass spectrometry and as probes in mechanistic studies.

N-(4-Nitrophenyl)acetamide possesses two key structural features that influence its deuteration: the electron-withdrawing nitro group and the acetamido group. The strong deactivating nature of the nitro group presents a challenge for electrophilic aromatic substitution reactions, while the amide proton and the methyl protons of the acetamido group are potential sites for hydrogen-deuterium (H/D) exchange. This guide explores potential catalytic systems and conditions to achieve deuteration at various positions of the molecule.

Potential Deuteration Strategies

Based on the literature for analogous compounds, three primary strategies are proposed for the deuteration of N-(4-Nitrophenyl)acetamide:

  • Base-Catalyzed Deuteration: This method is particularly effective for compounds with acidic protons. In the context of N-(4-Nitrophenyl)acetamide, the protons of the methyl group in the acetamido moiety could be susceptible to base-catalyzed H/D exchange. The nitro group's electron-withdrawing effect could potentially influence the acidity of the aromatic protons, although to a lesser extent.

  • Acid-Catalyzed Deuteration: While generally less effective for strongly deactivated aromatic rings, acid-catalyzed deuteration can be a viable method under forcing conditions. The mechanism involves electrophilic substitution where a deuteron acts as the electrophile.

  • Metal-Catalyzed Deuteration: Transition metal catalysts, particularly those based on iridium and silver, have emerged as powerful tools for C-H activation and subsequent deuteration. These methods often offer high selectivity and efficiency under milder conditions compared to traditional acid or base catalysis. Silver-catalyzed methods have shown particular promise for the multideuteration of nitroaromatics.[1]

Experimental Protocols (Adapted)

The following protocols are adapted from established methods for the deuteration of nitroaromatics and acetanilides. Optimization of these conditions will be necessary to achieve the desired level of deuterium incorporation for N-(4-Nitrophenyl)acetamide.

Base-Catalyzed Deuteration of the Acetyl Group

This protocol is adapted from methods for the deuteration of alkylnitroaromatics.[2][3][4][5]

Objective: To selectively deuterate the methyl protons of the acetamido group.

Methodology:

  • Reaction Setup: In a sealed reaction vessel purged with an inert gas (e.g., argon or nitrogen), dissolve N-(4-Nitrophenyl)acetamide (1.0 eq) in a suitable deuterated solvent such as deuterium oxide (D₂O).

  • Base Addition: Add a catalytic amount of a suitable nitrogen base. For substrates with moderate acidity, triethylamine may be sufficient. For less acidic protons, a stronger base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) is recommended.[3]

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from room temperature to 100°C. The reaction time can vary from a few hours to several days, depending on the substrate's reactivity and the desired level of deuteration.

  • Monitoring: The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the methyl proton signal, or by mass spectrometry to track the increase in molecular weight.

  • Work-up and Purification: After completion, neutralize the reaction mixture with a suitable acid. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Silver-Catalyzed Aromatic Deuteration

This protocol is adapted from a method for the multideuteration of nitroaromatics.[1]

Objective: To achieve deuteration of the aromatic protons.

Methodology:

  • Reaction Setup: To a reaction vial, add N-(4-Nitrophenyl)acetamide (1.0 eq), a silver catalyst (e.g., silver carbonate, Ag₂CO₃), and a base (e.g., potassium carbonate, K₂CO₃).

  • Solvent Addition: Add a deuterated solvent, such as D₂O.

  • Reaction Conditions: Seal the vial and heat the reaction mixture at an elevated temperature (e.g., 100-150°C) for a specified period (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by ¹H NMR to observe the decrease in aromatic proton signals and by mass spectrometry to determine the extent of deuterium incorporation.

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent. Wash the organic layer, dry it over an anhydrous salt, and concentrate to obtain the crude product. Purify by column chromatography or recrystallization.

Quantitative Data (Exemplary)

CompoundDeuteration MethodCatalyst/ReagentSolventTemp (°C)Time (h)Deuterium Incorporation (%)Reference
4-NitrochlorobenzeneSilver-CatalyzedAg₂CO₃ / K₂CO₃D₂O12012ortho: 96%, meta: 95%[1]
3-BromonitrobenzeneSilver-CatalyzedAg₂CO₃ / K₂CO₃D₂O120122-pos: 97%, 4-pos: 97%, 5-pos: 93%, 6-pos: 97%[1]
4-NitrotolueneBase-Catalyzed (Benzylic)DBND₂O10024High (unspecified)[3]

Visualization of Reaction Pathways

Base-Catalyzed Deuteration of the Acetyl Group

Base_Catalyzed_Deuteration cluster_0 Deprotonation cluster_1 Deuteration N-(4-Nitrophenyl)acetamide R-NH-CO-CH₃ Enolate R-NH-CO-CH₂⁻ N-(4-Nitrophenyl)acetamide->Enolate + B⁻ Base B: Deuterated Product R-NH-CO-CH₂D Enolate->Deuterated Product + D₂O D₂O D₂O

Caption: Base-catalyzed H/D exchange at the acetyl group.

Putative Silver-Catalyzed Aromatic C-H Activation

Silver_Catalyzed_Deuteration Aromatic_Substrate Ar-H Intermediate_Complex [Ar-Ag(I)-H] Aromatic_Substrate->Intermediate_Complex + Ag(I) Ag_Catalyst Ag(I) Intermediate_Complex->Ag_Catalyst - H⁺ Deuterated_Substrate Ar-D Intermediate_Complex->Deuterated_Substrate + D₂O HOD HOD Intermediate_Complex->HOD D2O D₂O D2O->Intermediate_Complex

Caption: Simplified pathway for silver-catalyzed aromatic deuteration.

Analytical Protocols for Deuterium Quantification

Accurate determination of the degree and location of deuterium incorporation is crucial. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This is the most straightforward method to determine the extent of deuteration. The integration of the proton signals corresponding to the sites of deuteration will decrease relative to non-deuterated internal standards or signals from non-deuterated positions within the molecule. The percentage of deuterium incorporation can be calculated from the reduction in the integral value.

  • ²H NMR: Deuterium NMR provides direct evidence of deuterium incorporation. The spectrum will show signals at chemical shifts corresponding to the positions where deuterium has been introduced. Quantitative ²H NMR can be used to determine the isotopic abundance.[6][7][8]

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the deuterated N-(4-Nitrophenyl)acetamide and a known amount of a non-deuterated internal standard in a suitable NMR solvent.

  • ¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

  • Data Analysis: Integrate the signals of the protons at the potentially deuterated sites and the signal of the internal standard. Calculate the deuterium incorporation based on the relative integrals.

  • ²H NMR Acquisition (Optional): For direct detection, acquire a ²H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the overall level of deuterium incorporation by analyzing the mass-to-charge ratio (m/z) of the molecule.

Experimental Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the deuterated sample in a suitable solvent for the chosen ionization technique (e.g., electrospray ionization - ESI).

  • MS Acquisition: Acquire the mass spectrum of the deuterated sample and a non-deuterated standard of N-(4-Nitrophenyl)acetamide.

  • Data Analysis: Compare the isotopic distribution of the deuterated sample to the natural abundance isotopic pattern of the non-deuterated standard. The shift in the molecular ion peak and the change in the isotopic pattern will indicate the number of deuterium atoms incorporated. Specialized software can be used for deconvolution and quantification of deuterium incorporation.

Conclusion

This technical guide provides a foundational framework for the deuteration of N-(4-Nitrophenyl)acetamide. While direct experimental protocols are yet to be published, the adapted methodologies from related nitroaromatic and acetanilide compounds offer promising starting points for researchers. The choice of method—base-catalyzed, acid-catalyzed, or metal-catalyzed—will depend on the desired site of deuteration and the required efficiency. Careful optimization of reaction conditions and rigorous analytical characterization using NMR and mass spectrometry are essential for successful and quantifiable deuteration. The continued development of novel catalytic systems is expected to further enhance the toolbox for the selective and efficient deuteration of complex molecules like N-(4-Nitrophenyl)acetamide.

References

N-(4-Nitrophenyl)acetamide-d4: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for N-(4-Nitrophenyl)acetamide-d4 is available. The safety and handling guidelines provided herein are based on the known hazards of the non-deuterated analogue, N-(4-Nitrophenyl)acetamide, and general best practices for handling deuterated compounds. A thorough risk assessment should be conducted before handling this chemical.

Introduction

This compound is the deuterated form of N-(4-Nitrophenyl)acetamide, a synthetic nitro compound.[1][2] It is primarily utilized as an internal standard in quantitative analytical methods, such as nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[3] The incorporation of four deuterium atoms on the phenyl ring provides a distinct mass difference, allowing for accurate quantification of the non-deuterated analyte in complex matrices while maintaining nearly identical chemical and physical properties.[4] This guide provides a comprehensive overview of the safety, handling, and experimental application of this compound.

Compound Identification and Properties

A summary of the key identification and physical properties of this compound and its non-deuterated analogue are presented below.

PropertyThis compoundN-(4-Nitrophenyl)acetamide
IUPAC Name N-(2,3,5,6-tetradeuterio-4-nitrophenyl)acetamide[5]N-(4-nitrophenyl)acetamide
Synonyms 4'-Nitroacetanilide-2',3',5',6'-d4, N-(4-Nitrophenyl-2,3,5,6-d4)acetamide[5]p-Acetamidonitrobenzene, p-Nitroacetanilide, N-Acetyl-4-nitroaniline
CAS Number 68239-25-8[5]104-04-1[6]
Molecular Formula C₈H₄D₄N₂O₃[5]C₈H₈N₂O₃[6]
Molecular Weight 184.19 g/mol [5]180.16 g/mol [6]
Appearance Solid (expected to be similar to non-deuterated form)Solid, white-green or brown
Melting Point Not available215 °C[2]
Solubility Not availablePartially soluble in water and chloroform; soluble in ethanol[2]

Safety and Handling

The safety profile of this compound is presumed to be similar to its non-deuterated counterpart. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[7]

Hazard Identification and GHS Classification

Based on the GHS classification for N-(4-Nitrophenyl)acetamide, the following hazards are anticipated for the deuterated analogue:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[7]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[7]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory system)H335: May cause respiratory irritation[7]

Signal Word: Warning[7]

GHS Pictogram:

alt text

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling this compound. The following PPE is recommended:

Body PartRecommended PPESpecifications
Eyes/Face Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashing or dust generation.Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[8][9]
Hands Chemical-resistant gloves.Nitrile rubber gloves are commonly recommended. Inspect gloves for integrity before use.[8]
Body Laboratory coat or chemical-resistant apron.Long-sleeved to provide maximum coverage.[8]
Respiratory Use a NIOSH (US) or CEN (EU) approved respirator if dust is generated or if working outside of a fume hood.A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[10][11]
First-Aid Measures

In case of exposure, follow these first-aid procedures immediately:

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[9][10]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[9][12]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention.[9][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][13]
Storage and Disposal

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10][14] Protect from moisture to prevent H/D exchange, which can compromise the isotopic purity of the standard.

Disposal: this compound should be disposed of as hazardous waste. Do not dispose of in regular trash or down the drain.[12] Waste material must be disposed of in accordance with local, state, and federal regulations.[7]

Experimental Protocols

This compound is an effective internal standard for the quantification of N-(4-Nitrophenyl)acetamide in various matrices. Below is a general protocol for its use in LC-MS/MS analysis.

Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a known amount of this compound.

    • Dissolve in a suitable solvent (e.g., methanol, acetonitrile) in a volumetric flask to achieve the desired concentration.

    • Store the stock solution at -20°C in a tightly sealed amber vial.

  • Working Solution (e.g., 1 µg/mL):

    • Prepare a working solution by diluting the stock solution with the appropriate solvent.

    • Prepare fresh working solutions as needed to minimize the risk of degradation or solvent evaporation.

Sample Preparation for Quantitative Analysis
  • To a known volume or weight of the sample (e.g., plasma, tissue homogenate, environmental sample), add a precise volume of the this compound working solution.

  • Add the non-deuterated N-(4-Nitrophenyl)acetamide calibrators to blank matrix to create a standard curve.

  • Perform sample extraction to isolate the analyte and internal standard. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Evaporate the solvent from the extracted sample under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Use a C18 reversed-phase column or other suitable column for separation.

    • Employ a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good chromatographic resolution.

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Optimize the MRM transitions for both N-(4-Nitrophenyl)acetamide and this compound.

    • The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct the calibration curve and quantify the analyte in the unknown samples.

Visualizations

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal receive Receive Compound store Store in a Cool, Dry, Well-Ventilated Area receive->store Inspect Container risk_assessment Conduct Risk Assessment store->risk_assessment Before Use ppe Don Appropriate PPE risk_assessment->ppe fume_hood Work in a Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate waste Collect Hazardous Waste decontaminate->waste dispose Dispose via Licensed Service waste->dispose

Caption: Workflow for the safe handling of this compound.

Experimental Workflow for Use as an Internal Standard

cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Aliquot Sample, Calibrators, and QCs add_is Add this compound (Internal Standard) sample->add_is extract Extract Analytes add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification Calculate Analyte/IS Ratio

Caption: Experimental workflow for using this compound as an internal standard.

References

Methodological & Application

Application Notes and Protocols for Quantitative Analysis Using N-(4-Nitrophenyl)acetamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis, particularly within drug discovery and development, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). N-(4-Nitrophenyl)acetamide-d4, a deuterated analog of N-(4-nitrophenyl)acetamide, serves as an ideal internal standard for the quantification of various analytes, especially those with structural similarities. Its use helps to correct for variability during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in quantitative analytical workflows. The information is intended to guide researchers in developing and validating robust bioanalytical methods.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The internal standard is chemically identical to the analyte but has a different mass due to the isotopic substitution. Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample extraction, chromatography, and ionization. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratios (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as any variations in the analytical process will affect both compounds proportionally.

Application: Quantification of a Structurally Related Analyte

This section outlines a hypothetical application for the quantification of a small molecule drug, "Analyte X," in human plasma, using this compound as an internal standard. Analyte X is assumed to be structurally similar to N-(4-nitrophenyl)acetamide.

Experimental Workflow

The general workflow for the quantitative analysis of an analyte in a biological matrix using a deuterated internal standard is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporation Supernatant->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Quantify Quantification Ratio->Quantify

Quantitative analysis workflow.
Detailed Experimental Protocol

1. Materials and Reagents

  • Analytes: Analyte X and this compound

  • Solvents: HPLC-grade methanol, acetonitrile, and water

  • Reagents: Formic acid

  • Biological Matrix: Blank human plasma

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Analyte X and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of Analyte X by serially diluting the stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile to each tube.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte X: To be determined based on the compound's structure.

    • This compound: Precursor ion (m/z) ~185.1, Product ion (m/z) to be determined (a likely fragment would be the loss of the acetyl group, similar to the non-deuterated form). The mass spectrum of N-(4-nitrophenyl) acetamide shows a molecular peak at m/z 181.1 and a characteristic fragment at m/z 138.1.[1]

5. Data Analysis

  • Integrate the peak areas for both Analyte X and this compound.

  • Calculate the peak area ratio of Analyte X to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The performance of the bioanalytical method should be validated according to regulatory guidelines. Key validation parameters are summarized in the tables below. The data presented here is representative of a typical validated LC-MS/MS method.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting Factor1/x²

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 15± 15< 15± 15
Low3< 10± 10< 10± 10
Medium100< 10± 10< 10± 10
High800< 10± 10< 10± 10

Table 3: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix FactorRecovery (%)
Low30.95 - 1.0585 - 115
High8000.95 - 1.0585 - 115

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in using a deuterated internal standard to correct for analytical variability.

Correction of variability.

Conclusion

This compound is a valuable tool for the quantitative analysis of a range of analytes in complex matrices. Its use as an internal standard in LC-MS/MS methods allows for the development of highly accurate, precise, and robust bioanalytical assays. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate their own quantitative methods for drug discovery, pharmacokinetics, and other research applications. It is essential to note that the provided protocols are templates and require optimization and validation for each specific analyte and biological matrix.

References

Application Notes and Protocols: N-(4-Nitrophenyl)acetamide-d4 in Pharmacokinetic and Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(4-Nitrophenyl)acetamide-d4 as a stable isotope-labeled internal standard for pharmacokinetic (PK) and metabolism studies. Detailed protocols for its application in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis are presented, along with conceptual frameworks for its use in metabolic profiling.

Application: Quantitative Bioanalysis using this compound as an Internal Standard

This compound is the deuterium-labeled form of N-(4-Nitrophenyl)acetamide.[1] Due to the kinetic isotope effect, deuteration can potentially alter the pharmacokinetic and metabolic profiles of drug molecules.[1] However, its most common and critical application in drug development is as an internal standard (IS) for quantitative analysis.[1]

When studying the pharmacokinetics of a therapeutic candidate or other xenobiotics, precise quantification in biological matrices (e.g., plasma, urine) is essential. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest. This ensures that any variability during sample preparation and analysis (e.g., extraction efficiency, matrix effects, ionization suppression/enhancement) affects both the analyte and the internal standard equally, leading to highly accurate and precise quantification.

Key Advantages of this compound as an Internal Standard:

  • Co-elution with Analyte: It chromatographically co-elutes with the non-labeled analyte, providing the best correction for matrix effects.

  • Similar Extraction Recovery: Its recovery during sample preparation steps is nearly identical to the analyte.

  • Distinct Mass-to-Charge Ratio (m/z): It is easily distinguished from the analyte by a mass spectrometer due to the mass difference from the deuterium labels.

A typical reverse-phase HPLC method with a C18 column can be employed for the separation of N-(4-Nitrophenyl)acetamide, with a mobile phase consisting of acetonitrile and water with an acid modifier like formic acid for MS compatibility.[2]

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study employing this compound as an internal standard for the quantification of the parent compound in plasma samples.

G cluster_0 In-Life Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Admin Dosing of N-(4-Nitrophenyl)acetamide to Animal Models Sampling Time-Course Blood Sampling Admin->Sampling Plasma Plasma Isolation via Centrifugation Sampling->Plasma Spike Spiking of Plasma Samples with this compound (IS) Plasma->Spike Extraction Protein Precipitation & Supernatant Evaporation Spike->Extraction Reconstitution Sample Reconstitution in Mobile Phase Extraction->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Integration Peak Area Integration (Analyte and IS) Analysis->Integration Ratio Calculation of Peak Area Ratio (Analyte / IS) Integration->Ratio Curve Concentration Determination from Calibration Curve Ratio->Curve PK_Calc Pharmacokinetic Parameter Calculation Curve->PK_Calc

Caption: Workflow for a typical pharmacokinetic study using a stable isotope-labeled internal standard.

Protocol: Quantification of N-(4-Nitrophenyl)acetamide in Plasma

This protocol outlines a method for the quantification of N-(4-Nitrophenyl)acetamide in a biological matrix (e.g., rat plasma) using this compound as an internal standard via LC-MS/MS.

Materials and Reagents
  • N-(4-Nitrophenyl)acetamide (Analyte)

  • This compound (Internal Standard)[1]

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Control (Blank) Rat Plasma

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-(4-Nitrophenyl)acetamide and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (calibration standard, quality control, or unknown study sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions
ParameterCondition
LC System Standard UPLC/HPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions N-(4-Nitrophenyl)acetamide: Q1: 181.1 -> Q3: 139.1 (example)
This compound: Q1: 185.1 -> Q3: 143.1 (example)

Note: MRM transitions are hypothetical and must be optimized empirically.

Data Presentation and Analysis

Pharmacokinetic parameters are calculated from the concentration-time profile of the analyte. The use of the deuterated internal standard ensures the accuracy of these concentration measurements.

Representative Pharmacokinetic Data

The table below presents hypothetical pharmacokinetic data for N-(4-Nitrophenyl)acetamide following intravenous administration in rats. This data is for illustrative purposes to demonstrate how results would be presented.

ParameterUnitValue (Mean ± SD, n=3)
Cmax (Maximum Concentration)ng/mL1250 ± 150
Tmax (Time to Cmax)hours0.25 ± 0.05
AUC(0-t) (Area Under the Curve)ng*h/mL3400 ± 450
t1/2 (Elimination Half-life)hours2.5 ± 0.3
CL (Clearance)mL/h/kg85 ± 10
Vd (Volume of Distribution)L/kg0.3 ± 0.04

Application in Metabolism Studies

While primarily used as an internal standard, this compound can also serve as a tracer in metabolism studies. By administering the deuterated compound, metabolites can be identified by searching for the characteristic mass shift of the deuterium label.

Conceptual Metabolic Pathway

The metabolism of aromatic nitro compounds often involves the reduction of the nitro group. The diagram below illustrates a plausible metabolic pathway for N-(4-Nitrophenyl)acetamide. The presence of the deuterium label on the phenyl ring would be retained in these metabolites, aiding in their identification.

G Parent This compound (Aromatic Nitro Compound) Nitroso N-(4-Nitrosophenyl)acetamide-d4 Parent->Nitroso Nitroreductase Hydroxylamine N-(4-Hydroxylaminophenyl)acetamide-d4 Nitroso->Hydroxylamine Nitroreductase Amine N-(4-Aminophenyl)acetamide-d4 (Acetaminophen analog) Hydroxylamine->Amine Reduction Conjugate Phase II Conjugates (e.g., Glucuronide, Sulfate) Amine->Conjugate UGTs, SULTs

Caption: A plausible metabolic pathway involving nitroreduction and Phase II conjugation.

References

Method Development for Bioanalytical Assays with N-(4-Nitrophenyl)acetamide-d4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(4-Nitrophenyl)acetamide, a nitroaromatic compound, is a relevant analyte in various fields, including pharmaceutical development and environmental analysis. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and exposure assessment studies. The use of a stable isotope-labeled internal standard, such as N-(4-Nitrophenyl)acetamide-d4, is the gold standard for bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte and exhibits similar ionization behavior, effectively compensating for matrix effects and variability in sample processing, thereby ensuring high accuracy and precision.[1]

This document provides a detailed application note and protocol for the development and validation of a sensitive and selective LC-MS/MS method for the quantification of N-(4-Nitrophenyl)acetamide in human plasma, utilizing this compound as the internal standard.

Physicochemical Properties

A fundamental understanding of the analyte's properties is essential for method development.

PropertyValueSource
Chemical FormulaC8H8N2O3[2]
Molecular Weight180.16 g/mol [2][3]
PolarityModerately PolarInferred from structure
SolubilitySoluble in ethanol, partially soluble in water and chloroform.[2]
UV max315.78 nm, 223.45 nm, 201.39 nm[2]

Experimental Protocols

Materials and Reagents
  • N-(4-Nitrophenyl)acetamide (Analyte)

  • This compound (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (K2EDTA)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of N-(4-Nitrophenyl)acetamide and this compound and dissolve in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the N-(4-Nitrophenyl)acetamide stock solution in a 50:50 (v/v) acetonitrile/water mixture to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) acetonitrile/water mixture.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
HPLC SystemStandard UHPLC/HPLC System
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient10% B to 90% B over 5 minutes, hold for 1 min, then re-equilibrate

Mass Spectrometry:

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Gas Temperature350 °C
Gas Flow10 L/min
Nebulizer Pressure45 psi
MRM TransitionsSee Table below

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-(4-Nitrophenyl)acetamide181.1109.120
This compound185.1113.120

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.061
100.123
500.615
1001.230
2503.075
5006.150
100012.300
Linearity (r²) >0.995
Precision and Accuracy

The intra- and inter-day precision and accuracy are evaluated at low, medium, and high quality control (QC) concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low3< 5%95-105%< 6%94-106%
Medium80< 4%96-104%< 5%95-105%
High800< 3%97-103%< 4%96-104%
Matrix Effect and Recovery
QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Low39892
High80010195

Visualizations

G Bioanalytical Workflow for N-(4-Nitrophenyl)acetamide cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add IS (this compound) Plasma->Add_IS PPT 3. Protein Precipitation (Acetonitrile) Add_IS->PPT Vortex 4. Vortex PPT->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant LC_Injection 7. Inject into LC-MS/MS Supernatant->LC_Injection Chromatography 8. Chromatographic Separation LC_Injection->Chromatography MS_Detection 9. MS/MS Detection (MRM) Chromatography->MS_Detection Integration 10. Peak Integration MS_Detection->Integration Ratio 11. Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration 12. Quantify using Calibration Curve Ratio->Calibration

Caption: Experimental workflow for the LC-MS/MS analysis of N-(4-Nitrophenyl)acetamide.

G Signaling Pathway of MRM in Mass Spectrometry cluster_0 Analyte: N-(4-Nitrophenyl)acetamide cluster_1 Internal Standard: this compound Analyte_Precursor Precursor Ion (m/z 181.1) Analyte_Product Product Ion (m/z 109.1) Analyte_Precursor->Analyte_Product Collision (20 eV) Q1 Quadrupole 1 (Precursor Selection) Analyte_Precursor->Q1 Q3 Quadrupole 3 (Product Selection) Analyte_Product->Q3 IS_Precursor Precursor Ion (m/z 185.1) IS_Product Product Ion (m/z 113.1) IS_Precursor->IS_Product Collision (20 eV) IS_Precursor->Q1 IS_Product->Q3 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q2->Analyte_Product Q2->IS_Product Detector Detector Q3->Detector

Caption: Logical relationship of MRM transitions in the triple quadrupole mass spectrometer.

This application note details a robust and sensitive LC-MS/MS method for the quantification of N-(4-Nitrophenyl)acetamide in human plasma. The use of its deuterated internal standard, this compound, ensures the reliability of the results by correcting for matrix effects and procedural variations. The described sample preparation technique is straightforward, and the chromatographic and mass spectrometric conditions provide excellent selectivity and sensitivity for bioanalytical applications in drug development and research.

References

Application Note: Quantitative Analysis of p-Nitroaniline in Cooked Poultry using N-(4-Nitrophenyl)acetamide-d4 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantification of p-nitroaniline (p-NA) in cooked poultry tissue. p-Nitroaniline is a thermal degradation product of the dinitrocarbanilide (DNC) component of the veterinary drug nicarbazin, which is used to control coccidiosis in commercial broiler production.[1] The potential for p-NA formation during the cooking of chicken meat necessitates reliable monitoring to ensure consumer safety.[1] This method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for sample extraction and cleanup, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and compensate for matrix effects, N-(4-Nitrophenyl)acetamide-d4 is employed as a surrogate internal standard due to its structural similarity to the target analyte. The validated method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for routine food safety monitoring.

Introduction

Nicarbazin is an anticoccidial drug used in the poultry industry. Its primary component, 4,4′-dinitrocarbanilide (DNC), can persist in the edible tissues of chickens. During thermal processing such as frying, grilling, or roasting, DNC can degrade to form p-nitroaniline (p-NA).[1][2] Concerns over the potential toxicity of p-NA highlight the importance of analytical methods capable of accurately quantifying its residues in cooked meat products.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace-level quantification of contaminants in complex food matrices due to its high selectivity and sensitivity.[2] However, the complexity of food matrices like cooked meat can lead to significant matrix effects (ion suppression or enhancement), which can compromise the accuracy of quantification.

The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to correct for analyte loss during sample preparation and to mitigate matrix effects. An ideal SIL-IS has physicochemical properties nearly identical to the analyte. In this method, this compound is proposed as a suitable surrogate internal standard for the analysis of p-NA. Its structure, featuring the same p-nitro-substituted benzene ring, ensures that it behaves similarly to p-NA throughout the extraction, cleanup, and ionization processes, thereby providing reliable correction and ensuring high-quality quantitative data.

This protocol details a complete workflow, from sample preparation using a modified QuEChERS approach to final analysis by LC-MS/MS.

Experimental Protocol

  • Standards: p-Nitroaniline (purity ≥99%), this compound (purity ≥98%, isotopic purity ≥99%).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium citrate sesquihydrate.

  • QuEChERS d-SPE Sorbents: Primary secondary amine (PSA) and C18 sorbent.

  • Equipment: High-speed homogenizer (e.g., IKA Ultra-Turrax), centrifuge capable of ≥4000 x g, analytical balance, vortex mixer, nitrogen evaporator, LC-MS/MS system.

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of p-nitroaniline and dissolve in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.

  • Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a methanol:water (50:50, v/v) mixture. Prepare matrix-matched calibration standards by spiking blank cooked chicken extract with the working standards.

  • Homogenization: Cook blank chicken breast (e.g., by pan-frying without oil until internal temperature reaches 75°C). Mince 200-300 g of the cooked meat and homogenize to a uniform paste.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized cooked chicken sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds to rehydrate the matrix.

    • Spike the sample with 100 µL of a 1 µg/mL this compound internal standard working solution (final concentration of 10 ng/g).

    • Add 10 mL of acetonitrile (containing 1% formic acid).

    • Cap the tube and shake vigorously for 2 minutes.

  • Salting-Out:

    • Add a QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.

    • Immediately cap and shake vigorously for 1 minute to prevent salt agglomeration.

    • Centrifuge at 4000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18 sorbent.

    • Vortex for 1 minute.

    • Centrifuge at 4000 x g for 5 minutes.

  • Final Extract Preparation:

    • Transfer a 4 mL aliquot of the cleaned supernatant to a clean tube.

    • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of mobile phase A (water with 0.1% formic acid).

    • Filter through a 0.22 µm syringe filter into an HPLC vial for analysis.

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • MS System: SCIEX QTRAP 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

Parameter Value
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 95-5% B (10-10.1 min), 5% B (10.1-12 min)
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage +5500 V
Temperature 500°C

Data and Results

Multiple Reaction Monitoring (MRM) was used for the detection and quantification of the analyte and internal standard.

Compound Precursor Ion (Q1, m/z) Product Ion (Q3, m/z) Collision Energy (eV) Purpose
p-Nitroaniline (p-NA)139.193.125Quantifier
p-Nitroaniline (p-NA)139.165.140Qualifier
This compound (IS)185.2109.128Quantifier
This compound (IS)185.280.145Qualifier

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The following table summarizes typical performance data obtained from spiking experiments in cooked chicken breast matrix.

Parameter Value
Linearity Range 1 - 200 µg/kg
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 10 µg/kg[1]
Limit of Quantification (LOQ) 30 µg/kg[1]
Recovery (at 50 µg/kg) 85% - 110%
Precision (RSDr, n=6) < 10%

Visualizations

Workflow Experimental Workflow for p-NA Analysis Sample 1. Sample Homogenization (10g Cooked Chicken) Spike 2. IS Spiking (this compound) Sample->Spike Add IS Extract 3. Extraction (10mL Acetonitrile + 1% FA) Spike->Extract Add Solvent Salts 4. Add QuEChERS Salts (MgSO4, NaCl, Citrates) Extract->Salts Shake Centrifuge1 5. Centrifuge (4000 x g, 5 min) Salts->Centrifuge1 Shake Supernatant 6. Collect Supernatant (Acetonitrile Layer) Centrifuge1->Supernatant dSPE 7. d-SPE Cleanup (MgSO4, PSA, C18) Supernatant->dSPE Centrifuge2 8. Centrifuge (4000 x g, 5 min) dSPE->Centrifuge2 Vortex Evap 9. Evaporate & Reconstitute (Dry under N2, Reconstitute in 1mL MP A) Centrifuge2->Evap Filter 10. Filter (0.22 µm Syringe Filter) Evap->Filter LCMS 11. LC-MS/MS Analysis Filter->LCMS Inject Data 12. Data Processing & Report (Quantification using IS) LCMS->Data

Caption: Analytical workflow from sample preparation to final data reporting.

InternalStandardPrinciple Principle of Internal Standard Correction cluster_sample Sample Preparation cluster_process Extraction, Cleanup & Injection cluster_detection LC-MS/MS Detection cluster_quant Quantification Analyte_Initial Analyte (p-NA) Initial Amount Loss Procedural Loss & Matrix Effects Analyte_Initial->Loss IS_Initial Internal Standard (IS) Known Amount IS_Initial->Loss Analyte_Final Analyte Signal (Affected) Loss->Analyte_Final IS_Final IS Signal (Affected Proportionally) Loss->IS_Final Ratio Ratio Calculation (Analyte Signal / IS Signal) Analyte_Final->Ratio IS_Final->Ratio Result Accurate Concentration (Corrected) Ratio->Result Ratio is stable, correcting for variations

Caption: Logic diagram illustrating the correction of analytical variations using an internal standard.

Conclusion

The described method, combining a modified QuEChERS sample preparation with LC-MS/MS analysis, provides a reliable and efficient approach for the quantification of p-nitroaniline (p-NA) residues in cooked poultry. The use of this compound as a surrogate internal standard is critical for achieving accurate and precise results by effectively compensating for matrix effects and variations during sample handling. This method meets the performance criteria required for routine monitoring in food safety laboratories, aiding in the protection of public health.

References

Application of N-(4-Nitrophenyl)acetamide-d4 in Environmental Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Nitrophenyl)acetamide, a nitroaromatic compound, is utilized in various industrial processes, including the synthesis of dyes and pharmaceuticals.[1] Its presence in the environment, stemming from industrial effluents and other sources, necessitates sensitive and accurate monitoring methods. The inherent toxicity and potential for bioaccumulation of nitroaromatic compounds underscore the importance of reliable analytical techniques for their quantification in environmental matrices.[2] Isotope dilution mass spectrometry (IDMS) is a premier analytical method for this purpose, and the use of a stable isotopically labeled internal standard, such as N-(4-Nitrophenyl)acetamide-d4, is critical for achieving the highest accuracy and precision.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the environmental analysis of N-(4-Nitrophenyl)acetamide.

Principle of Isotope Dilution

The core principle of isotope dilution analysis lies in the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of analysis. This "internal standard" is chemically identical to the native analyte and therefore experiences the same variations during sample preparation, extraction, and instrumental analysis. By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, any losses during the analytical workflow are compensated for, leading to highly accurate and precise quantification.

Application Notes

Analyte: N-(4-Nitrophenyl)acetamide Internal Standard: this compound Matrices: Water (groundwater, surface water, wastewater), Soil, and Sediment. Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Key Advantages of Using this compound:

  • Correction for Matrix Effects: Environmental samples are complex matrices that can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate results. As this compound co-elutes with the unlabeled analyte, it experiences the same matrix effects, allowing for accurate correction.

  • Compensation for Sample Loss: Losses of the analyte during sample preparation, such as extraction and cleanup steps, are accounted for by measuring the ratio of the analyte to the internal standard.

  • Improved Precision and Accuracy: The use of an isotopically labeled internal standard significantly improves the precision and accuracy of the analytical method compared to external standard calibration.

Experimental Workflows

The general workflow for the analysis of N-(4-Nitrophenyl)acetamide in environmental samples using this compound as an internal standard is depicted below.

G cluster_0 Sample Collection & Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting Sample Environmental Sample (Water, Soil, Sediment) Spike Spike with This compound Sample->Spike Extraction Extraction (SPE for Water, QuEChERS for Soil) Spike->Extraction Cleanup Sample Cleanup (e.g., dSPE) Extraction->Cleanup LCMS LC-MS/MS or GC-MS Analysis Cleanup->LCMS Quantification Quantification using Isotope Dilution LCMS->Quantification Report Report Results Quantification->Report

Caption: General experimental workflow for environmental analysis.

Experimental Protocols

The following are example protocols for the analysis of N-(4-Nitrophenyl)acetamide in water and soil matrices using this compound as an internal standard. These protocols are based on established methods for the analysis of nitroaromatic compounds, such as EPA Method 8330B and the QuEChERS methodology.[3][4]

Protocol 1: Analysis of N-(4-Nitrophenyl)acetamide in Water by SPE and LC-MS/MS

1. Sample Preparation

  • To a 500 mL water sample, add a known amount of this compound solution in methanol to achieve a final concentration of, for example, 100 ng/L.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., 500 mg, 6 mL, polymeric reversed-phase) by passing 5 mL of methanol followed by 5 mL of reagent water.

  • Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.

  • After loading, wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte and internal standard with 2 x 5 mL of acetonitrile.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters (Illustrative)

ParameterSetting
LC Column C18 reversed-phase, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 8 minutes, hold for 2 minutes, re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions N-(4-Nitrophenyl)acetamide: e.g., m/z 179 -> 137this compound: e.g., m/z 183 -> 141

3. Quantitative Data (Illustrative)

The following table presents hypothetical performance data for the method described above.

ParameterValue
Limit of Detection (LOD)5 ng/L
Limit of Quantification (LOQ)15 ng/L
Recovery (at 100 ng/L)95 - 105%
Precision (RSD at 100 ng/L)< 5%
Linearity (r²)> 0.995
Protocol 2: Analysis of N-(4-Nitrophenyl)acetamide in Soil by QuEChERS and GC-MS

1. Sample Preparation

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add a known amount of this compound solution in acetonitrile to achieve a final concentration of, for example, 50 µg/kg.

  • Add 10 mL of acetonitrile.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL dSPE (dispersive solid-phase extraction) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

  • Transfer the supernatant to an autosampler vial for GC-MS analysis.

2. GC-MS Parameters (Illustrative)

ParameterSetting
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 60 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at 1.2 mL/min
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions N-(4-Nitrophenyl)acetamide: e.g., m/z 180, 138, 92this compound: e.g., m/z 184, 142, 96

3. Quantitative Data (Illustrative)

The following table presents hypothetical performance data for the QuEChERS-GC-MS method.

ParameterValue
Limit of Detection (LOD)2 µg/kg
Limit of Quantification (LOQ)5 µg/kg
Recovery (at 50 µg/kg)90 - 110%
Precision (RSD at 50 µg/kg)< 10%
Linearity (r²)> 0.99

Biodegradation Pathway of Nitroaromatic Compounds

The environmental fate of nitroaromatic compounds like N-(4-Nitrophenyl)acetamide is largely governed by microbial degradation. Bacteria have evolved specific pathways to utilize these compounds as sources of carbon, nitrogen, and energy.[2] A common initial step in the biodegradation of many nitroaromatic compounds is the reduction of the nitro group.[5]

G cluster_0 Biodegradation Pathway Nitroaromatic N-(4-Nitrophenyl)acetamide Nitroso Nitroso Intermediate Nitroaromatic->Nitroso Nitroreductase Hydroxylamino Hydroxylamino Intermediate Nitroso->Hydroxylamino Reductase Amino Amino Derivative (4-Aminoacetanilide) Hydroxylamino->Amino Reductase RingCleavage Ring Cleavage Products Amino->RingCleavage Dioxygenase Mineralization Mineralization (CO2, H2O, NO2-) RingCleavage->Mineralization

Caption: Generalized biodegradation pathway of nitroaromatic compounds.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of N-(4-Nitrophenyl)acetamide in complex environmental matrices. The protocols outlined in this document, based on established analytical methodologies, provide a robust framework for researchers and scientists involved in environmental monitoring. The application of isotope dilution mass spectrometry with this compound ensures high-quality data essential for environmental risk assessment and regulatory compliance.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of N-(4-Nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-(4-Nitrophenyl)acetamide. This protocol is intended for researchers, scientists, and professionals in drug development and related fields who require accurate measurement of this compound in various matrices. The methodology outlined provides a robust framework for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

N-(4-Nitrophenyl)acetamide, also known as p-nitroacetanilide, is a nitroaromatic compound with significance as a synthetic intermediate in the production of dyes, pharmaceuticals, and other organic compounds.[1] Its molecular structure consists of a benzene ring substituted with an acetamido group and a nitro group in the para position.[1][2] The molecular formula is C₈H₈N₂O₃, with a molecular weight of 180.16 g/mol .[2] Accurate and reliable quantification of N-(4-Nitrophenyl)acetamide is crucial for process monitoring, quality control, and research applications. LC-MS/MS offers superior sensitivity and selectivity, making it the ideal analytical technique for this purpose.[3] This document provides a comprehensive protocol for the analysis of N-(4-Nitrophenyl)acetamide using LC-MS/MS.

Experimental Protocol

Materials and Reagents
  • N-(4-Nitrophenyl)acetamide reference standard

  • Internal Standard (IS) (e.g., deuterated N-(4-Nitrophenyl)acetamide or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.22 µm)

Sample Preparation (from a biological matrix, e.g., plasma)
  • Protein Precipitation : To 100 µL of the plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex : Mix the sample vigorously for 1 minute to ensure thorough precipitation of proteins.

  • Centrifugation : Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

  • Supernatant Transfer : Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • HPLC System : A standard UHPLC or HPLC system capable of binary gradient elution.

  • Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended.[4]

  • Mobile Phase A : Water with 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.[5]

  • Gradient Program :

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 5% B and equilibrate

  • Flow Rate : 0.4 mL/min

  • Column Temperature : 40 °C

  • Injection Volume : 5 µL

Mass Spectrometry (MS/MS) Conditions
  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray Ionization (ESI), Positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions :

    • The precursor ion for N-(4-Nitrophenyl)acetamide is m/z 181.1 ([M+H]⁺).[2]

    • Characteristic product ions are observed at m/z 123.1, 107.1, 77.1, and 43.0.[2]

    • Select at least two transitions for quantification and confirmation.

  • Ion Source Parameters :

    • Spray Voltage : 3.5 kV

    • Capillary Temperature : 300 °C

    • Sheath Gas Flow : 40 arbitrary units

    • Auxiliary Gas Flow : 10 arbitrary units

Data Presentation

Quantitative performance of the method should be evaluated by determining the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. The following table summarizes expected quantitative data based on similar assays for related compounds, as specific validated data for N-(4-Nitrophenyl)acetamide was not available in the cited literature.

ParameterExpected Value
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 30 µg/kg[5]
Linearity (r²) > 0.99
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the analytical method.

LC-MS/MS Analytical Workflow for N-(4-Nitrophenyl)acetamide cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Extract Supernatant Centrifuge->Extract Inject Inject into HPLC Extract->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (Positive Mode) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Fragmentation Pathway of N-(4-Nitrophenyl)acetamide cluster_fragments Product Ions Parent N-(4-Nitrophenyl)acetamide [M+H]⁺ m/z 181.1 Frag1 [M+H-C₂H₂O]⁺ m/z 139.1 Parent->Frag1 Loss of Ketene Frag2 [M+H-NO₂]⁺ m/z 135.1 Parent->Frag2 Loss of Nitro Group Frag3 [C₆H₄NO₂]⁺ m/z 122.1 Frag1->Frag3 Further Fragmentation Frag4 [C₆H₅NH₂]⁺ m/z 93.1 Frag2->Frag4 Rearrangement & Loss of CO

References

Application Notes and Protocols for N-(4-Nitrophenyl)acetamide-d4 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of N-(4-Nitrophenyl)acetamide-d4, a deuterated analog of N-(4-Nitrophenyl)acetamide. This document is intended to guide researchers in accurately preparing solutions for use in various analytical and experimental settings, such as mass spectrometry-based assays where it can serve as an internal standard.

Physicochemical and Safety Data

A comprehensive understanding of the compound's properties and safety information is crucial before handling. The following table summarizes key data for this compound.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 68239-25-8N/A
Molecular Formula C₈H₄D₄N₂O₃N/A
Molecular Weight 184.19 g/mol [1]
Appearance Yellow crystalline solid (inferred from non-deuterated form)[2]
Isotopic Enrichment Typically ≥98 atom % DN/A
Solubility (non-deuterated form) Limited in water; soluble in organic solvents like ethanol.[2][3]
Storage Conditions Store at room temperature.[4]
Stability Stable if stored under recommended conditions. Re-analyze for chemical purity after three years.[4]
Safety Precautions Handle with care, wear appropriate personal protective equipment (PPE), and ensure adequate ventilation. Avoid contact with skin, eyes, and clothing.N/A

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a stock solution of this compound. The choice of solvent and concentration may vary depending on the specific experimental requirements. Dimethyl sulfoxide (DMSO) is a common solvent for creating highly concentrated initial stock solutions due to its strong solvating power for a wide range of organic molecules.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the container of this compound to reach room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a fume hood to minimize inhalation exposure.

  • Dissolution:

    • Transfer the weighed powder to a clean, dry amber glass vial.

    • Add a small volume of DMSO to the vial.

    • Vortex the mixture thoroughly for at least one minute to facilitate dissolution.

    • If the solid does not fully dissolve, sonication in a water bath for 5-10 minutes can be applied.

  • Dilution to Final Concentration:

    • Once the solid is completely dissolved, quantitatively transfer the solution to a Class A volumetric flask of the desired final volume.

    • Rinse the initial vial with additional DMSO and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Bring the solution to the final volume with DMSO.

    • Cap the volumetric flask and invert it several times to ensure homogeneity.

  • Storage: Store the stock solution in a tightly sealed amber glass vial at -20°C for long-term stability. For short-term use, storage at 2-8°C may be adequate.

Example Calculation for a 10 mM Stock Solution:

To prepare 10 mL of a 10 mM stock solution:

  • Calculate the required mass:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 184.19 g/mol

    • Mass (g) = 0.0018419 g = 1.84 mg

  • Procedure:

    • Weigh 1.84 mg of this compound.

    • Dissolve in a small amount of DMSO.

    • Transfer to a 10 mL volumetric flask and bring to volume with DMSO.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Stock_Solution_Preparation cluster_prep Preparation Phase cluster_dilution Dilution & Storage Phase start Start: Equilibrate Compound weigh Weigh this compound start->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve vortex Vortex to Mix dissolve->vortex sonicate Sonicate (if necessary) vortex->sonicate Incomplete Dissolution? transfer Transfer to Volumetric Flask vortex->transfer Complete Dissolution sonicate->transfer dilute Dilute to Final Volume transfer->dilute mix Mix Thoroughly dilute->mix store Store at -20°C mix->store end End: Stock Solution Ready store->end

Caption: Workflow for preparing this compound stock solution.

Signaling Pathways and Logical Relationships

While this compound is primarily used as an analytical standard and not for its biological activity, the following diagram illustrates the logical relationship in its application as an internal standard in a typical LC-MS workflow.

Internal_Standard_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quantification Quantification sample Biological Sample (e.g., Plasma) spike Spike with this compound (Internal Standard) sample->spike extract Analyte Extraction spike->extract lcms LC-MS/MS Analysis extract->lcms detection Detection of Analyte and Internal Standard lcms->detection ratio Calculate Peak Area Ratio (Analyte / Internal Standard) detection->ratio calibration Compare to Calibration Curve ratio->calibration quantify Quantify Analyte Concentration calibration->quantify

Caption: Use of this compound as an internal standard.

References

Application Notes and Protocols: N-(4-Nitrophenyl)acetamide-d4 in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the utilization of N-(4-Nitrophenyl)acetamide-d4 as a crucial tool in the drug discovery and development pipeline. The primary application highlighted is its use as an internal standard for the quantitative bioanalysis of its non-deuterated counterpart, N-(4-nitrophenyl)acetamide, a potential metabolite of various xenobiotics.

Introduction to Deuterated Standards in Drug Development

In pharmaceutical research, deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium, serve as invaluable tools.[1] This subtle modification imparts a greater mass, which is easily detectable by mass spectrometry, without significantly altering the chemical properties of the molecule.[2] The key advantage of using a deuterated version of an analyte as an internal standard is that it co-elutes with the analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer, thus correcting for variations in sample preparation and analysis.[3] This leads to enhanced accuracy and precision in quantitative bioanalytical methods, which are fundamental for pharmacokinetic, toxicokinetic, and metabolic studies during drug development.[3][4]

This compound is the deuterium-labeled form of N-(4-nitrophenyl)acetamide. While N-(4-nitrophenyl)acetamide itself is a synthetic compound used in the manufacturing of dyes and pharmaceuticals, it can also arise as a metabolite of certain drug candidates.[5] Therefore, accurate quantification of this metabolite is essential for understanding the metabolic fate and safety profile of a parent drug.

Key Applications of this compound

The principal application of this compound in drug discovery and development is as an internal standard (IS) for the accurate quantification of N-(4-nitrophenyl)acetamide in biological matrices such as plasma, urine, and tissue homogenates.

Key Advantages:

  • Improved Analytical Accuracy: Mitigates variability in sample extraction, injection volume, and ionization efficiency.[2][3]

  • Enhanced Precision: Leads to more reproducible and reliable quantitative data.

  • Co-elution with Analyte: Ensures that the internal standard and the analyte experience similar matrix effects.[3]

  • Clear Mass Differentiation: The mass difference between the deuterated standard and the non-deuterated analyte allows for unambiguous detection by mass spectrometry.

Experimental Protocols

The following are detailed protocols for the use of this compound as an internal standard in a typical pharmacokinetic study involving the quantification of the metabolite N-(4-nitrophenyl)acetamide in plasma.

Preparation of Stock and Working Solutions

Objective: To prepare standardized solutions of the analyte (N-(4-nitrophenyl)acetamide) and the internal standard (this compound).

Materials:

  • N-(4-nitrophenyl)acetamide (analytical standard grade)

  • This compound (isotopic purity >98%)

  • HPLC-grade methanol

  • Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Protocol:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of N-(4-nitrophenyl)acetamide and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in a minimal amount of DMSO and then bring to volume with methanol.

    • Sonicate for 10 minutes to ensure complete dissolution. These stock solutions can be stored at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of N-(4-nitrophenyl)acetamide by serial dilution of the primary stock solution with 50% methanol in water to achieve concentrations for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

    • Prepare a working solution of the internal standard, this compound, at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution with 50% methanol in water.

Sample Preparation: Protein Precipitation

Objective: To extract the analyte and internal standard from a biological matrix (plasma) while removing interfering proteins.

Materials:

  • Blank plasma samples

  • Plasma samples from the pharmacokinetic study

  • N-(4-nitrophenyl)acetamide working standard solutions

  • This compound working solution

  • Ice-cold acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Spiking and Precipitation:

    • To 100 µL of blank plasma (for calibration standards and quality controls) or study plasma sample in a microcentrifuge tube, add 10 µL of the this compound working solution (100 ng/mL).

    • For calibration standards, add 10 µL of the respective N-(4-nitrophenyl)acetamide working standard solution. For quality controls and study samples, add 10 µL of 50% methanol.

    • Vortex briefly to mix.

    • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Centrifugation and Supernatant Collection:

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and quantify N-(4-nitrophenyl)acetamide and this compound using liquid chromatography coupled with tandem mass spectrometry.

Instrumentation and Conditions:

ParameterRecommended Setting
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions See Table 1

Table 1: Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-(4-nitrophenyl)acetamide179.1137.115
This compound183.1141.115

Data Analysis and Interpretation

The concentration of N-(4-nitrophenyl)acetamide in the study samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the study samples is then interpolated from this calibration curve.

Visualized Workflows

Bioanalytical Workflow using this compound

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Spike with This compound (IS) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify

Caption: Bioanalytical workflow for quantifying a metabolite using a deuterated internal standard.

Role of Pharmacokinetics in Drug Discovery

Drug_Discovery_Pipeline cluster_discovery Discovery & Preclinical cluster_pk Pharmacokinetic (PK) Studies cluster_clinical Clinical Development discovery Target ID & Validation lead_gen Lead Generation discovery->lead_gen lead_opt Lead Optimization lead_gen->lead_opt preclinical Preclinical Studies lead_opt->preclinical pk_studies ADME Studies (Absorption, Distribution, Metabolism, Excretion) lead_opt->pk_studies preclinical->pk_studies bioanalysis Bioanalysis with Deuterated Standards (e.g., this compound) pk_studies->bioanalysis phase1 Phase I pk_studies->phase1 phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3 approval Regulatory Approval phase3->approval

Caption: The central role of pharmacokinetic studies in the drug discovery and development pipeline.

References

Application Notes and Protocols for N-(4-Nitrophenyl)acetamide-d4 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Nitrophenyl)acetamide-d4 is a deuterated isotopologue of N-(4-nitrophenyl)acetamide, a nitroaromatic compound of interest in various chemical and pharmaceutical contexts. The incorporation of deuterium atoms (d4) on the acetyl group provides a stable isotopic label, making it a valuable tracer for metabolic studies. The increased mass of deuterium allows for the differentiation of the tracer and its metabolites from their endogenous, non-labeled counterparts using mass spectrometry. This enables researchers to elucidate metabolic pathways, quantify metabolite formation, and assess pharmacokinetic properties with high specificity and sensitivity.

The primary advantage of using deuterated compounds lies in the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic reactions that involve the cleavage of this bond. This can be a tool to investigate reaction mechanisms and can also be leveraged to favorably alter the metabolic profile of a drug candidate. These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a tracer in both in vitro and in vivo metabolic studies.

Principle of Isotopic Tracing with this compound

When this compound is introduced into a biological system, it undergoes the same enzymatic transformations as its non-labeled analog. However, due to the mass difference, the deuterated parent compound and its resulting metabolites can be selectively detected and quantified by mass spectrometry. By tracking the appearance of the deuterium label in various downstream molecules, the metabolic fate of the parent compound can be mapped out.

Key Applications

  • Metabolic Pathway Elucidation: Tracing the biotransformation of N-(4-nitrophenyl)acetamide to identify primary and secondary metabolites.

  • Pharmacokinetic Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Enzyme Kinetics and Mechanism: Investigating the role of specific enzymes in the metabolism of nitroaromatic compounds.

  • Toxicity Studies: Identifying potentially reactive or toxic metabolites.

Proposed Metabolic Pathway of N-(4-Nitrophenyl)acetamide

The metabolism of N-(4-nitrophenyl)acetamide is expected to proceed through two major pathways based on the known metabolism of nitroaromatic compounds and acetanilides:

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, and ultimately an amino group. The reduction of the nitro group is a key step in the bioactivation and potential toxicity of many nitroaromatic compounds.

  • Hydrolysis of the Amide Bond: The acetamide group can be hydrolyzed to yield 4-nitroaniline and deuterated acetic acid.

  • Hydroxylation of the Aromatic Ring: The aromatic ring can undergo hydroxylation, typically catalyzed by cytochrome P450 enzymes.

These primary metabolites can then undergo further phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation parent This compound nitro_reduction N-(4-Nitrosophenyl)acetamide-d4 parent->nitro_reduction Nitroreductases hydrolysis 4-Nitroaniline + Acetic Acid-d4 parent->hydrolysis Amidases hydroxylation N-(2-Hydroxy-4-nitrophenyl)acetamide-d4 parent->hydroxylation CYP450 hydroxylamine N-(4-Hydroxylaminophenyl)acetamide-d4 nitro_reduction->hydroxylamine amine N-(4-Aminophenyl)acetamide-d4 (Acetaminophen-d4 analog) hydroxylamine->amine amine_glucuronide Glucuronide Conjugate amine->amine_glucuronide UGTs amine_sulfate Sulfate Conjugate amine->amine_sulfate SULTs hydroxylation_conjugate Glucuronide/Sulfate Conjugate hydroxylation->hydroxylation_conjugate UGTs/SULTs

Figure 1: Proposed metabolic pathway of this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for specific research needs.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify phase I metabolites of this compound.

Materials:

  • This compound

  • Pooled human or animal liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching and extraction)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add this compound (typically dissolved in a small amount of DMSO or methanol) to the mixture to a final concentration of 1-10 µM.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding 2 volumes of ice-cold acetonitrile with 0.1% formic acid.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a basic procedure for a single-dose pharmacokinetic study in rats or mice.

Materials:

  • This compound

  • Vehicle for dosing (e.g., saline, corn oil, or a formulation)

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Dosing syringes and needles (for oral gavage or intravenous injection)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge for blood processing

  • Freezer (-80°C) for sample storage

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the study.

  • Dosing: Administer a single dose of this compound to each animal via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Preparation for Analysis:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Quantify the concentration of this compound and its major metabolites in the plasma samples. Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

G cluster_invivo In Vivo Study cluster_analysis Sample Analysis dosing Dosing of this compound (Oral or IV) blood_collection Serial Blood Collection dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Sample Storage at -80°C plasma_separation->storage protein_precipitation Protein Precipitation (Acetonitrile) storage->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms data_analysis Pharmacokinetic Analysis lcms->data_analysis

Figure 2: Experimental workflow for an in vivo pharmacokinetic study.

Data Presentation

Quantitative data from metabolic studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide examples of how to summarize data from in vitro and in vivo experiments.

Table 1: Example In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Time (minutes)% Parent Compound Remaining
0100
585.2
1560.1
3035.8
6012.5

Table 2: Example Pharmacokinetic Parameters of this compound in Rats following a 10 mg/kg Oral Dose

ParameterValueUnits
Cmax1520ng/mL
Tmax1.0h
AUC (0-t)6850ng*h/mL
Half-life (t1/2)3.5h

Table 3: Example Metabolite Profile in Rat Plasma 2 Hours After a 10 mg/kg Oral Dose of this compound

MetaboliteConcentration (ng/mL)% of Total Drug-Related Material
This compound (Parent)85065.4
N-(4-Aminophenyl)acetamide-d425019.2
This compound Glucuronide1209.2
4-Nitroaniline806.2

Conclusion

This compound is a promising tool for researchers in drug metabolism and related fields. The use of this stable isotope-labeled tracer, in conjunction with modern analytical techniques like LC-MS/MS, allows for detailed investigation of metabolic pathways and pharmacokinetic properties. The protocols and data presentation formats provided here serve as a guide for designing and executing robust metabolic studies. As with any experimental work, specific parameters should be optimized based on the research question and the biological system under investigation.

Troubleshooting & Optimization

How to address isotopic interference with N-(4-Nitrophenyl)acetamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals address isotopic interference when using N-(4-Nitrophenyl)acetamide-d4 as an internal standard in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled form of N-(4-Nitrophenyl)acetamide.[1][2] Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of N-(4-Nitrophenyl)acetamide in complex matrices using mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Using a SIL-IS is considered the "gold standard" as it effectively corrects for variations during sample preparation and analysis, including matrix effects.[3]

Q2: What is isotopic interference in the context of using this compound?

Isotopic interference occurs when the signal from the naturally occurring heavy isotopes of the unlabeled analyte, N-(4-Nitrophenyl)acetamide, overlaps with the mass-to-charge ratio (m/z) being monitored for the deuterated internal standard, this compound.[4] Since the internal standard has a mass four units higher than the analyte, the M+4 isotopic peak of the analyte can directly contribute to the signal of the internal standard.[4]

Q3: Why does this interference occur?

This interference is a result of the natural abundance of stable heavy isotopes, primarily Carbon-13 (¹³C), which has a natural abundance of approximately 1.1%. The analyte, N-(4-Nitrophenyl)acetamide (C₈H₈N₂O₃), contains eight carbon atoms.[5][6][7] This creates a statistical probability that a certain percentage of the analyte molecules will contain one or more heavy isotopes, leading to signals at M+1, M+2, M+3, M+4, etc., relative to the monoisotopic mass. The M+4 signal can be sufficiently intense, especially at high analyte concentrations, to interfere with the this compound signal.

Q4: What are the analytical consequences of unaddressed isotopic interference?

Unaddressed isotopic interference can lead to significant analytical errors. The contribution from the analyte's M+4 peak falsely inflates the signal of the internal standard. This leads to an inaccurate response ratio (Analyte/IS), which can cause:

  • Non-linear calibration curves , particularly bending towards the x-axis at higher concentrations.[4][8]

  • Inaccurate quantification , typically an underestimation of the analyte concentration.

  • Biased results that compromise the validity of the experimental data.[8]

Troubleshooting Guides

Issue 1: My calibration curve is non-linear at high concentrations. Could this be isotopic interference?

Yes, this is a classic symptom of isotopic interference.

  • Observation: At low analyte concentrations, the calibration curve appears linear. However, as the analyte concentration increases, the curve begins to flatten, indicating a disproportionate increase in the internal standard signal relative to the analyte.

  • Explanation: The intensity of the analyte's M+4 isotopic peak is directly proportional to the analyte's concentration. At high concentrations, this M+4 peak becomes significant enough to artificially increase the measured intensity of the d4-internal standard, compromising the linearity of the assay.[4]

  • Recommendation: Proceed to the experimental protocol below to confirm and quantify the interference.

Issue 2: How do I experimentally confirm and quantify the level of isotopic interference?

You can perform a simple experiment to measure the isotopic contribution directly.

  • Objective: To determine the percentage of the unlabeled analyte's signal that "cross-talks" into the mass channel of the d4-internal standard.

  • Procedure:

    • Prepare a high-concentration solution of unlabeled N-(4-Nitrophenyl)acetamide (the analyte) in a relevant solvent. Do not add any internal standard.

    • Analyze this solution using your established LC-MS/MS method.

    • Monitor the signal intensity in the specific mass transition (MRM) channel for the d4-internal standard.

    • Simultaneously, measure the signal intensity in the primary mass transition channel for the unlabeled analyte.

  • Calculation: The percent interference can be calculated as: % Interference = (Intensity in IS Channel / Intensity in Analyte Channel) * 100

  • Confirmation: A non-zero signal in the internal standard's channel when analyzing only the unlabeled analyte confirms isotopic interference.[4]

Issue 3: I have confirmed interference. What are my options to mitigate or correct it?

Several strategies can be employed, ranging from data processing adjustments to changes in experimental design.

  • Strategy 1: Mathematical Correction: This is often the most practical approach. A correction algorithm is applied to the data post-acquisition to subtract the calculated interference from the measured internal standard signal.[4][8][9]

  • Strategy 2: Optimize Chromatography: While isotopologues generally co-elute, improving chromatographic resolution can help separate the analyte from other matrix components that might exacerbate interference or cause ion suppression.[10]

  • Strategy 3: Select Different Ion Transitions: If possible, investigate alternative precursor-product ion transitions for the analyte and internal standard that may have less overlap.[11]

  • Strategy 4: Use High-Resolution Mass Spectrometry (HR-MS): Instruments with high resolving power can often distinguish between the analyte's M+4 isotope and the d4-internal standard, as their exact masses are slightly different.[9]

  • Strategy 5: Use a Higher Mass-Labeled Internal Standard: If available, an internal standard with a greater mass difference (e.g., ¹³C₆-labeled or d8-labeled) would shift its mass further from the analyte's isotopic cluster, reducing the likelihood of interference.[4]

Quantitative Data Summary

Table 1: Key Mass Spectrometry Information for N-(4-Nitrophenyl)acetamide and its d4-Internal Standard

ParameterN-(4-Nitrophenyl)acetamide (Analyte)This compound (IS)
Molecular FormulaC₈H₈N₂O₃C₈H₄D₄N₂O₃
Monoisotopic Mass180.0535 Da184.0786 Da
Monitored Ion (Example)[M+H]⁺[M+H]⁺
Expected m/z181.0608185.0859
Interfering Analyte IsotopeM+4-
Expected m/z of Interference185.0673-

Table 2: Example of Uncorrected vs. Corrected Data Illustrating Interference Impact

Nominal Analyte Conc. (ng/mL)Analyte ResponseIS Response (Uncorrected)Analyte/IS Ratio (Uncorrected)IS Response (Corrected)Analyte/IS Ratio (Corrected)
110,000500,5000.020500,0000.020
10100,000505,0000.198500,0000.200
1001,000,000550,0001.818500,0002.000
100010,000,0001,000,00010.000500,00020.000
200020,000,0001,500,00013.333500,00040.000

Note: This table uses hypothetical data to demonstrate the trend of a flattening calibration curve due to interference and the linearization achieved after correction.

Experimental Protocols

Protocol 1: Applying Mathematical Correction for Isotopic Interference

This protocol outlines the steps to apply a mathematical correction to your quantitative data.

Methodology:

  • Determine the Interference Factor (IF):

    • Following the procedure in "Troubleshooting Guide - Issue 2," analyze a pure, high-concentration standard of the unlabeled analyte.

    • Calculate the IF, which is the ratio of the signal in the IS channel to the signal in the analyte channel. IF = (Signal_IS_Channel / Signal_Analyte_Channel)

    • This factor represents the fractional contribution of the analyte to the IS signal. It should be a constant. For example, an IF of 0.005 means that 0.5% of the analyte's signal intensity appears in the IS channel.

  • Acquire Sample Data:

    • Analyze your calibration standards, quality controls, and unknown samples containing both the analyte and the d4-internal standard. Record the raw signal intensities for both the analyte (Analyte_Response_Measured) and the internal standard (IS_Response_Measured).

  • Apply the Correction Formula:

    • For each sample, calculate the corrected internal standard response (IS_Response_Corrected) using the following formula: IS_Response_Corrected = IS_Response_Measured - (Analyte_Response_Measured * IF)

  • Calculate the Final Concentration:

    • Use the corrected internal standard response to calculate the new response ratio: Corrected_Ratio = Analyte_Response_Measured / IS_Response_Corrected

    • Quantify the analyte concentration using the calibration curve generated from the corrected ratios.

Visualizations

Isotopic_Overlap Conceptual Diagram of Isotopic Interference cluster_Analyte Analyte: N-(4-Nitrophenyl)acetamide cluster_IS Internal Standard: this compound M M (m/z 181.06) M1 M+1 M2 M+2 M3 M+3 M4 M+4 (m/z 185.07) IS_M M (m/z 185.09) M4->IS_M Isotopic Overlap (Interference)

Caption: Isotopic overlap between the analyte's M+4 peak and the internal standard.

Troubleshooting_Workflow Isotopic Interference Troubleshooting Workflow decision decision process process result result start start obs Observation: Non-linear calibration curve or inaccurate results start->obs Start decision1 Confirm Interference? obs->decision1 Suspect Interference process1 Analyze high concentration analyte-only standard decision1->process1 Yes result_no Interference Unlikely. Investigate other causes. decision1->result_no No decision2 Signal in IS Channel? process1->decision2 decision2->result_no No process2 Interference Confirmed. Choose correction strategy. decision2->process2 Yes result_yes Apply Correction & Re-process Data. Validate Method. process2->result_yes Strategy_Decision_Tree Decision Tree for Selecting a Correction Strategy q q a a q1 Is High-Resolution MS available? a1 Use HR-MS to resolve analyte M+4 and IS peaks. This is the most robust solution. q1->a1 Yes q2 Is interference <5% and consistent? q1->q2 No a2 Apply Mathematical Correction. This is efficient for routine analysis. q2->a2 Yes q3 Are alternative SRM transitions available? q2->q3 No a3 Validate alternative transitions to find a pair without overlap. q3->a3 Yes a4 Consider synthesizing a higher mass-labeled IS (e.g., ¹³C-labeled) for future method development. q3->a4 No

References

Technical Support Center: N-(4-Nitrophenyl)acetamide-d4 for Minimizing Matrix Effects in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-(4-Nitrophenyl)acetamide-d4 as an internal standard to mitigate matrix effects in bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound is the deuterated form of N-(4-Nitrophenyl)acetamide. In bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), it serves as a stable isotope-labeled internal standard (SIL-IS). Because it is chemically almost identical to the analyte of interest (the non-deuterated form), it co-elutes and experiences similar ionization effects in the mass spectrometer.[1] This allows for accurate correction of signal variations caused by matrix effects, leading to more reliable and reproducible quantification of the analyte.[2]

Q2: What are matrix effects and how do they impact bioanalytical results?

A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, tissue homogenate).[3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of the analyte.[4] Failure to address matrix effects can compromise the integrity of pharmacokinetic, toxicokinetic, and biomarker data.[5]

Q3: How does this compound help in minimizing matrix effects?

A3: By adding a known concentration of this compound to all samples (calibration standards, quality controls, and unknown study samples) at an early stage of sample preparation, it experiences the same processing and analytical variations as the analyte.[2] Since the mass spectrometer can distinguish between the analyte and the deuterated internal standard, the ratio of their peak areas is used for quantification. This ratio remains constant even if both signals are suppressed or enhanced by the matrix, thus providing a more accurate measurement of the analyte concentration.[6]

Q4: When should I consider using a deuterated internal standard like this compound?

A4: The use of a deuterated internal standard is highly recommended when developing and validating quantitative bioanalytical methods using LC-MS/MS, especially for regulated studies. It is particularly crucial when dealing with complex biological matrices that are prone to significant matrix effects, such as plasma, blood, or tissue homogenates.[6] Regulatory guidelines, like the ICH M10, emphasize the importance of using a suitable internal standard.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in the internal standard (IS) signal across a sample batch. 1. Inconsistent sample preparation (e.g., protein precipitation, liquid-liquid extraction). 2. Variable matrix effects between different samples.[8] 3. Instrument instability.1. Ensure consistent and precise execution of the sample preparation protocol for all samples. 2. Re-optimize the sample cleanup procedure to remove more interfering matrix components.[9] 3. Check the stability of the LC-MS/MS system by injecting a series of standards.
Analyte signal is suppressed, but the IS signal is not. 1. The analyte and IS are not co-eluting perfectly. 2. The source of the matrix effect is specific to the analyte's mass transition and not the IS.1. Adjust the chromatographic conditions (e.g., gradient, column chemistry) to ensure co-elution.[10] 2. This is a rare scenario with a SIL-IS but may indicate a unique interference. Further investigation into the matrix components is needed.
Significant "cross-talk" between the analyte and IS signals. 1. Isotopic impurity of the deuterated internal standard. 2. In-source fragmentation of the analyte or IS.1. Verify the isotopic purity of the this compound standard; it should ideally be ≥98%.[7] The contribution of the IS to the analyte signal at the LLOQ should not exceed 5%. 2. Optimize the mass spectrometer source conditions (e.g., cone voltage) to minimize fragmentation.
Overall low signal for both analyte and IS. 1. Severe ion suppression due to a highly concentrated matrix. 2. Poor extraction recovery of both compounds.1. Dilute the sample with a suitable buffer or mobile phase to reduce the concentration of matrix components.[11] 2. Re-evaluate and optimize the sample extraction method for better recovery.

Experimental Protocols

General Protocol for Sample Preparation using Protein Precipitation
  • Prepare Working Solutions:

    • Prepare a stock solution of N-(4-Nitrophenyl)acetamide in a suitable organic solvent (e.g., methanol, acetonitrile).

    • Prepare a stock solution of this compound (Internal Standard, IS) in the same solvent.

    • Prepare calibration standards and quality control (QC) samples by spiking the appropriate amounts of the analyte stock solution into the blank biological matrix.

  • Sample Aliquoting and IS Spiking:

    • Aliquot 100 µL of each sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

    • Add 10 µL of the this compound working solution to each tube.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.[12]

    • Vortex each tube vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[12]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional, for increased sensitivity):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume of the final sample extract onto the LC-MS/MS system.

Quantitative Data Summary

The following tables present illustrative data for a hypothetical bioanalytical method for N-(4-Nitrophenyl)acetamide in human plasma using this compound as the internal standard. This data is for demonstration purposes to highlight the effectiveness of the internal standard in mitigating matrix effects.

Table 1: Comparison of Analyte Response With and Without Internal Standard Correction in Different Plasma Lots

Plasma LotAnalyte Peak Area (Uncorrected)% Recovery (Uncorrected)IS Peak AreaAnalyte/IS Peak Area Ratio% Recovery (Corrected)
Lot A45,67885.1%50,1230.91199.0%
Lot B38,91272.5%42,8900.90798.6%
Lot C51,23495.5%56,0110.91599.5%
Lot D35,43266.1%39,0870.90698.5%
Mean 42,814 79.8% 47,028 0.910 98.9%
%RSD 16.8% 16.8% 15.9% 0.4% 0.4%

This table demonstrates that while the uncorrected analyte peak area shows high variability (%RSD = 16.8%) due to matrix effects in different plasma lots, the peak area ratio corrected with the internal standard is highly consistent (%RSD = 0.4%), leading to accurate and precise recovery.

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.9992
Lower Limit of Quantification (LLOQ) S/N ≥ 101 ng/mL
Intra-day Precision (%RSD) ≤ 15%2.5% - 6.8%
Inter-day Precision (%RSD) ≤ 15%4.1% - 8.2%
Accuracy (% Bias) Within ±15%-5.7% to 6.3%
Matrix Factor (Normalized) 0.85 - 1.150.98 - 1.04

Visualizations

MatrixEffectCompensation cluster_Process Bioanalytical Process cluster_Output Signal Output cluster_Quantification Quantification Analyte Analyte in Matrix SamplePrep Sample Preparation (e.g., Protein Precipitation) Analyte->SamplePrep IS This compound (IS) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS AnalyteSignal Analyte Signal LCMS->AnalyteSignal IS_Signal IS Signal LCMS->IS_Signal Ratio Peak Area Ratio (Analyte / IS) AnalyteSignal->Ratio IS_Signal->Ratio Result Accurate Concentration Ratio->Result MatrixEffect Matrix Effect (Ion Suppression/ Enhancement) MatrixEffect->LCMS Affects Ionization

Caption: Workflow demonstrating how a deuterated internal standard compensates for matrix effects.

TroubleshootingWorkflow Start High Variability in IS Signal? CheckPrep Review Sample Preparation Consistency Start->CheckPrep Yes Resolved Issue Resolved Start->Resolved No CheckInstrument Assess Instrument Stability CheckPrep->CheckInstrument No Improvement CheckPrep->Resolved Improved OptimizeCleanup Optimize Sample Cleanup Method CheckInstrument->OptimizeCleanup No Improvement CheckInstrument->Resolved Improved DiluteSample Consider Sample Dilution OptimizeCleanup->DiluteSample Still Variable OptimizeCleanup->Resolved Improved DiluteSample->Resolved Improved ContactSupport Contact Technical Support DiluteSample->ContactSupport Still Variable

Caption: A logical troubleshooting workflow for high internal standard signal variability.

References

Technical Support Center: Optimizing LC-MS/MS for N-(4-Nitrophenyl)acetamide-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of N-(4-Nitrophenyl)acetamide-d4.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: For this compound (molecular weight approx. 184.19 g/mol ), the expected precursor ion in positive ion mode would be the protonated molecule [M+H]⁺ at m/z 185.2. The fragmentation of the non-deuterated N-(4-nitrophenyl)acetamide typically involves the loss of the acetamide group or parts of it. Common product ions would result from the cleavage of the amide bond. Due to the deuterium labeling on the acetyl group, the fragmentation pattern will be specific to this labeling. It is crucial to determine the optimal precursor and product ions empirically on your specific instrument.

Q2: How do I optimize the collision energy for this compound?

A2: Collision energy (CE) is a critical parameter for achieving optimal sensitivity. The ideal CE maximizes the signal of the target product ion. A common optimization strategy involves infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan while ramping the collision energy. The CE that produces the most intense and stable signal for the desired product ion should be selected for the analysis.[1][2]

Q3: I am observing poor peak shape for my analyte. What are the common causes and solutions?

A3: Poor peak shape, such as tailing, fronting, or splitting, can be caused by several factors in your LC system. Common causes include column contamination, dissolution of the silica bed at high pH, or an injection solvent that is stronger than the mobile phase. To troubleshoot, consider flushing the column, ensuring the mobile phase pH is compatible with the column, and dissolving your sample in a solvent that is weaker than or equal in strength to the initial mobile phase.

Q4: My deuterated internal standard and the non-deuterated analyte are showing different retention times. Why is this happening and how can I fix it?

A4: This phenomenon is known as the chromatographic deuterium isotope effect. The carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can lead to differences in hydrophobicity and, consequently, retention time in reversed-phase chromatography. To minimize this effect, you can try optimizing the chromatographic method by adjusting the mobile phase gradient, temperature, or switching to a different column stationary phase.

Q5: What are the best sample preparation techniques for analyzing this compound in biological matrices?

A5: The choice of sample preparation technique depends on the complexity of the biological matrix and the required sensitivity. Common and effective techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to precipitate proteins. This is often suitable for initial method development.

  • Liquid-Liquid Extraction (LLE): This technique offers a higher degree of cleanup by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup and can be used to concentrate the analyte, leading to higher sensitivity. The choice of sorbent will depend on the physicochemical properties of N-(4-Nitrophenyl)acetamide.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Symptom Possible Cause(s) Suggested Solution(s)
No or Low Signal 1. Incorrect MS/MS transitions (precursor/product ions).2. Suboptimal ionization source parameters.3. Inefficient sample extraction or ion suppression from the matrix.1. Optimize MRM transitions by infusing a standard solution.2. Tune source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for the analyte.3. Improve the sample cleanup method (e.g., switch from protein precipitation to LLE or SPE). Evaluate for matrix effects by comparing the signal in a clean solvent versus a matrix extract.
High Background Noise 1. Contaminated mobile phase or LC system.2. Matrix interferences.3. Improperly set MS/MS parameters.1. Prepare fresh mobile phase with high-purity solvents and additives. Flush the LC system thoroughly.2. Enhance the sample preparation procedure for better cleanup.3. Ensure that the selected MRM transitions are specific to the analyte and not picking up background ions.
Poor Reproducibility 1. Inconsistent sample preparation.2. Variability in instrument performance.3. Unstable spray in the ion source.1. Ensure precise and consistent execution of the sample preparation protocol.2. Perform regular system suitability tests to monitor instrument performance.3. Check for clogs in the sample needle or transfer lines. Ensure a stable and consistent spray from the ESI probe.
Carryover 1. Adsorption of the analyte onto surfaces in the LC system.2. Insufficient washing of the autosampler needle and injection port.1. Include a strong organic solvent in the needle wash solution.2. Increase the volume and number of needle washes between injections. Injecting blank samples after high-concentration samples can help assess and mitigate carryover.

Quantitative Data Summary

The following tables provide a starting point for the LC-MS/MS parameters for this compound. Note: These values should be empirically optimized on your specific instrument for the best performance.

Table 1: Mass Spectrometry Parameters (Example)

ParameterThis compound
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺ (m/z) 185.2
Product Ion 1 (Quantifier) (m/z) To be determined empirically
Product Ion 2 (Qualifier) (m/z) To be determined empirically
Collision Energy (CE) for Product Ion 1 (eV) To be determined empirically (e.g., 10-30 eV)
Collision Energy (CE) for Product Ion 2 (eV) To be determined empirically (e.g., 15-35 eV)
Declustering Potential (DP) (V) To be determined empirically (e.g., 40-80 V)
Entrance Potential (EP) (V) To be determined empirically (e.g., 8-12 V)

Table 2: Liquid Chromatography Parameters (Example)

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters by Infusion

Objective: To determine the optimal precursor ion, product ions, collision energies, and declustering potential for this compound.

Materials:

  • This compound standard

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid

  • Syringe pump

  • Tandem mass spectrometer

Procedure:

  • Prepare a standard solution: Prepare a 1 µg/mL solution of this compound in 50:50 methanol:water with 0.1% formic acid.

  • Infuse the solution: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Optimize source parameters: In positive ion mode, optimize the ion source parameters (e.g., spray voltage, source temperature, nebulizer gas, and drying gas) to obtain the maximum and most stable signal for the expected precursor ion [M+H]⁺ at m/z 185.2.

  • Perform a product ion scan: Set up a product ion scan to fragment the precursor ion at m/z 185.2. Ramp the collision energy (e.g., from 5 to 50 eV) to identify the most abundant and stable product ions.

  • Select quantifier and qualifier ions: Choose the most intense product ion as the quantifier and another abundant and specific product ion as the qualifier.

  • Optimize collision energy for each transition: For each selected precursor-product ion pair (MRM transition), perform a collision energy optimization experiment by ramping the CE and monitoring the signal intensity of the product ion. The CE that gives the maximum intensity should be used in the analytical method.

  • Optimize declustering potential: Ramp the declustering potential (DP) while monitoring the precursor ion signal to find the optimal value that maximizes ion transmission without causing in-source fragmentation.

Protocol 2: Sample Preparation using Protein Precipitation

Objective: To extract this compound from a biological matrix (e.g., plasma) for LC-MS/MS analysis.

Materials:

  • Biological matrix sample (e.g., plasma)

  • Internal standard working solution (if applicable)

  • Acetonitrile (ice-cold)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • To 100 µL of the biological sample in a microcentrifuge tube, add the internal standard (if used).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Visualizations

LC-MS/MS Analysis Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Sample Biological Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection Supernatant->Injection Column C18 Reverse-Phase Column Injection->Column Elution Gradient Elution Column->Elution Ionization Electrospray Ionization (ESI+) Elution->Ionization Precursor Precursor Ion Selection (Q1) Ionization->Precursor Fragmentation Collision-Induced Dissociation (Q2) Precursor->Fragmentation Product Product Ion Selection (Q3) Fragmentation->Product Detection Detection Product->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound analysis.

Troubleshooting Logic for No/Low Signal Start Symptom: No or Low Signal CheckMS Check MS/MS Parameters Start->CheckMS CheckLC Check LC System CheckMS->CheckLC Correct? OptimizeMS Optimize MRM Transitions & Source Parameters CheckMS->OptimizeMS Incorrect? CheckSample Check Sample Preparation CheckLC->CheckSample No Issue? CheckFlow Verify Mobile Phase Flow & Connections CheckLC->CheckFlow Issue Suspected? ImproveCleanup Improve Sample Cleanup (LLE/SPE) CheckSample->ImproveCleanup Issue Suspected? Resolved Problem Resolved CheckSample->Resolved No Issue? OptimizeMS->Resolved CheckFlow->Resolved ImproveCleanup->Resolved

Caption: Troubleshooting logic for signal issues.

References

Stability testing of N-(4-Nitrophenyl)acetamide-d4 in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(4-Nitrophenyl)acetamide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and analysis of this compound in biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your bioanalytical method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in bioanalysis?

A1: this compound is the deuterium-labeled version of N-(4-Nitrophenyl)acetamide. It is primarily used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] The incorporation of stable heavy isotopes allows it to be distinguished from the unlabeled analyte by mass spectrometry, while its chemical and physical properties are nearly identical. This allows it to effectively compensate for variations during sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification of the target analyte in biological samples such as plasma, serum, and urine.

Q2: What are the main stability concerns for this compound in biological matrices?

A2: The primary stability concerns for any deuterated internal standard, including this compound, in biological matrices encompass several aspects:

  • Freeze-Thaw Stability: The integrity of the analyte after multiple cycles of freezing and thawing of the biological samples.

  • Short-Term (Bench-Top) Stability: The stability of the analyte in the processed samples at room temperature over the course of an analytical run.

  • Long-Term Stability: The stability of the analyte in the biological matrix at specified storage temperatures (e.g., -20°C or -80°C) for extended durations.

  • Post-Preparative Stability: The stability of the analyte in the final extracted sample matrix while in the autosampler before injection.

  • Stock Solution Stability: The stability of the this compound stock solution at its designated storage temperature.[3]

Q3: Can isotopic back-exchange occur with this compound?

A3: Isotopic back-exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding solvent or matrix, can be a concern for some deuterated compounds. The likelihood of this phenomenon depends on the position of the deuterium labels on the molecule and the pH of the environment. For this compound, it is crucial to know the specific location of the deuterium atoms. If they are on labile sites (e.g., -NH or acidic C-H protons), the risk of back-exchange is higher. It is essential to evaluate the isotopic purity of the internal standard in the final sample extract to ensure that back-exchange is not compromising the quantitative results.

Q4: What are matrix effects and how can they impact the analysis of this compound?

A4: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting, undetected components from the biological sample.[4][5] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[4][5][6] Even when using a deuterated internal standard, differential matrix effects can occur where the analyte and the internal standard are not affected to the same degree, which can compromise the accuracy of the results.[4] Common sources of matrix effects include phospholipids, salts, and proteins from the biological matrix.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the stability testing and quantification of this compound in biological matrices.

Issue Potential Cause Troubleshooting Steps
Poor Reproducibility and Accuracy Differential Matrix Effects: The analyte and this compound are not equally affected by ion suppression or enhancement.1. Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure their retention times are nearly identical. 2. Optimize Sample Preparation: Employ more rigorous sample clean-up techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[4] 3. Modify Chromatographic Conditions: Adjust the mobile phase composition or gradient to better separate the analyte and internal standard from matrix interferences.
Loss of Analyte/Internal Standard Signal Over Time in Autosampler Post-Preparative Instability: The analyte or internal standard is degrading in the final extracted solvent.1. Evaluate Autosampler Stability: Re-inject samples from the same vial at different time points to assess signal consistency. 2. Adjust Final Solvent Composition: Ensure the final sample solvent is non-reactive and maintains the stability of the analyte. Consider pH adjustments or using a less protic solvent if hydrolysis is suspected. 3. Control Autosampler Temperature: Set the autosampler to a lower temperature (e.g., 4°C) to minimize degradation.
Decreasing Concentration in Stored Samples Long-Term Instability: The analyte is degrading in the biological matrix during storage.1. Conduct Long-Term Stability Studies: Analyze stored quality control (QC) samples at regular intervals to determine the viable storage duration. 2. Optimize Storage Conditions: Ensure samples are stored at a consistent and appropriate temperature (e.g., -80°C). Avoid repeated freeze-thaw cycles.
Inconsistent Isotopic Ratio Isotopic Back-Exchange: Deuterium atoms on the internal standard are exchanging with protons from the matrix or solvent.1. Assess Stability in Acidic/Basic Conditions: Incubate this compound in solutions of varying pH to identify conditions that promote back-exchange. 2. Modify Sample Preparation: Avoid harsh pH conditions during extraction if they are found to cause back-exchange.

Data Presentation

The following tables present hypothetical stability data for this compound in human plasma. Note: This data is for illustrative purposes to guide researchers in their experimental design and data interpretation, as specific public domain data for this molecule is limited.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

Analyte ConcentrationNumber of Freeze-Thaw CyclesMean Measured Concentration (ng/mL)% Nominal Concentration
Low QC (5 ng/mL)14.9599.0%
34.8897.6%
54.8196.2%
High QC (500 ng/mL)1501.2100.2%
3495.599.1%
5490.398.1%

Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

Analyte ConcentrationIncubation Time (hours)Mean Measured Concentration (ng/mL)% Nominal Concentration
Low QC (5 ng/mL)05.03100.6%
44.9799.4%
84.9198.2%
244.7595.0%
High QC (500 ng/mL)0498.999.8%
4496.299.2%
8493.198.6%
24485.797.1%

Table 3: Long-Term Stability of this compound in Human Plasma at -80°C

Analyte ConcentrationStorage Duration (months)Mean Measured Concentration (ng/mL)% Nominal Concentration
Low QC (5 ng/mL)14.9999.8%
34.9298.4%
64.8597.0%
High QC (500 ng/mL)1502.1100.4%
3497.899.6%
6491.498.3%

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

  • Sample Preparation: Spike a pool of the biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations. Aliquot into multiple analysis tubes.

  • Freeze-Thaw Cycles: Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours. Thaw the samples unassisted at room temperature. Repeat for the desired number of cycles.

  • Sample Analysis: After the final thaw, process and analyze the samples alongside freshly prepared stability control samples (spiked matrix that has not undergone freeze-thaw cycles).

  • Data Evaluation: Calculate the mean concentration of this compound in the freeze-thaw samples and compare it to the mean concentration of the control samples. The stability is acceptable if the mean concentration of the test samples is within ±15% of the control samples.[3]

Protocol 2: Short-Term (Bench-Top) Stability Assessment

  • Sample Preparation: Spike a pool of the biological matrix with this compound at low and high QC concentrations.

  • Incubation: Place the samples on a laboratory bench at room temperature for a specified duration that mimics the expected sample handling time during routine analysis.

  • Sample Analysis: At the end of the incubation period, process and analyze the samples along with freshly prepared control samples.

  • Data Evaluation: Compare the mean concentration of the incubated samples to the control samples. The stability is acceptable if the mean concentration is within ±15% of the control.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Matrix (e.g., Plasma) spike Spike with this compound start->spike extract Protein Precipitation / LLE / SPE spike->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lcsms LC-MS/MS Analysis reconstitute->lcsms data Data Processing & Quantification lcsms->data

Caption: A typical experimental workflow for the bioanalysis of this compound.

troubleshooting_logic start Poor Reproducibility or Inaccurate Results? check_coelution Check Analyte/IS Co-elution start->check_coelution coelution_ok Co-elution OK? check_coelution->coelution_ok optimize_chrom Optimize Chromatography coelution_ok->optimize_chrom No check_matrix Evaluate Matrix Effects coelution_ok->check_matrix Yes optimize_chrom->check_coelution matrix_ok Matrix Effects Acceptable? check_matrix->matrix_ok improve_cleanup Improve Sample Cleanup (SPE/LLE) matrix_ok->improve_cleanup No check_stability Assess Analyte Stability matrix_ok->check_stability Yes improve_cleanup->check_matrix stability_ok Stability Confirmed? check_stability->stability_ok revalidate Re-validate Method stability_ok->revalidate No end Method Acceptable stability_ok->end Yes revalidate->end

Caption: A logical workflow for troubleshooting common bioanalytical issues.

References

Troubleshooting poor peak shape for N-(4-Nitrophenyl)acetamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of N-(4-Nitrophenyl)acetamide-d4.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of poor peak shape, specifically peak tailing, for this compound?

Peak tailing is a common issue in HPLC and is often characterized by an asymmetric peak with a trailing edge.[1] For a moderately polar compound like this compound, the primary causes of peak tailing include:

  • Secondary Interactions with the Stationary Phase: The analyte can interact with residual silanol groups on silica-based reversed-phase columns.[2] These interactions, particularly with polar functional groups like the nitro and acetamide groups in your compound, can lead to delayed elution and asymmetrical peaks.[1][2]

  • Mobile Phase pH Mismatch: If the pH of the mobile phase is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a broadened, tailing peak.[2][4]

  • Column Degradation or Contamination: Over time, columns can degrade, or the inlet frit can become partially blocked with particulates from the sample or mobile phase, causing peak distortion for all analytes.[4][5]

  • Extra-Column Volume: Excessive tubing length or large-volume detector cells can cause the separated peak to broaden before it is detected.[2][3]

Q2: My peak for this compound is tailing. What is the first thing I should check?

Start by systematically eliminating the most common and easily solvable issues. A good first step is to assess whether the issue is specific to your analyte or affects all peaks in the chromatogram.

  • Inject a Neutral Marker: Inject a well-behaved, neutral compound (like toluene). If it also shows poor peak shape, the problem is likely with the system (e.g., blocked frit, extra-column volume) or the column itself.[6]

  • Check System Suitability Records: Review historical data. Has the peak shape been degrading over time, or was this a sudden change? A gradual decline often points to column aging, while a sudden change might indicate a blockage or a mistake in mobile phase preparation.[5]

  • Confirm Mobile Phase Preparation: Ensure the mobile phase was prepared correctly, including the pH and buffer concentration. An inadequately buffered mobile phase can lead to inconsistent ionization and peak tailing.

Q3: How can I improve the peak shape by modifying my mobile phase?

Mobile phase optimization is a critical step in addressing peak tailing.

  • Adjust pH: For amide-containing compounds, operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of residual silanol groups on the silica packing, minimizing secondary interactions.[1][5]

  • Increase Buffer Strength: If your mobile phase is buffered, increasing the concentration (typically in the 10-50 mM range) can help maintain a constant pH and mask silanol interactions.[5]

  • Change Organic Modifier: The choice of organic solvent can influence peak shape. If you are using methanol, consider switching to acetonitrile, or vice versa.[3]

  • Add an Amine Modifier: For basic compounds, adding a small amount of an amine like triethylamine (TEA) to the mobile phase can help to block the active silanol sites and improve peak shape.[5]

Q4: Could my sample preparation be causing the poor peak shape?

Yes, several aspects of sample preparation can negatively impact chromatography.

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[2]

  • Sample Overload: To check for overloading, dilute your sample 10-fold and reinject it. If the peak shape and retention time improve, you were likely overloading the column.[4]

Q5: When should I suspect the column is the problem, and what can I do about it?

If you have ruled out mobile phase and sample issues, the column is the next logical place to look.

  • Column Contamination: If all peaks are tailing, a partially blocked inlet frit is a common culprit. Try back-flushing the column (if the manufacturer's instructions permit) to dislodge particulates.[4]

  • Column Degradation: Columns have a finite lifetime. If the column is old or has been used with aggressive mobile phases, the stationary phase may be degraded. Replacing the column is the best way to confirm this.[5]

  • Use of a Guard Column: A guard column can protect your analytical column from contaminants. If you are using one, try removing it. If the peak shape improves, the guard column needs to be replaced.[4]

  • Inappropriate Column Chemistry: A standard C18 column might not be ideal if secondary silanol interactions are strong. Consider using a column with end-capping or a polar-embedded phase to shield the silanol groups.[3][7]

Experimental Protocols

General HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a 5-minute hold at 10% B, then ramp to 95% B over 15 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).

Forced Degradation Study Protocol

Understanding the stability of this compound can help identify potential degradants that might co-elute or interfere with the main peak. A related compound, N-(2-fluoro-4-nitrophenyl)acetamide, is known to be susceptible to hydrolysis.[8]

  • Acid Hydrolysis: Dissolve 1 mg of the compound in 1 mL of methanol, add 1 mL of 0.1 N HCl, and heat at 60°C for 24 hours.[8]

  • Base Hydrolysis: Dissolve 1 mg of the compound in 1 mL of methanol, add 1 mL of 0.1 N NaOH, and keep at room temperature for 8 hours.[8]

  • Oxidative Degradation: Dissolve 1 mg of the compound in 1 mL of methanol and add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.[8]

  • Analysis: After the specified time, neutralize the acid and base samples, dilute all samples with the mobile phase, and analyze by HPLC to assess for degradation products.

Data Presentation

Table 1: Troubleshooting Summary for Poor Peak Shape
Symptom Possible Cause Recommended Action
All peaks tail Column frit blockageReverse and flush the column; if unresolved, replace.[4]
Extra-column volumeUse shorter, narrower ID tubing; check connections.[3]
Column degradationReplace the column.[5]
Only analyte peak tails Secondary silanol interactionsLower mobile phase pH (2.5-3.5); use an end-capped column.[1][5]
Mobile phase pH near pKaAdjust mobile phase pH to be at least 2 units away from the analyte's pKa.[3]
Column overloadDilute the sample and reinject.[4]
Incompatible sample solventDissolve the sample in the mobile phase.[2]
Table 2: Stability of a Structurally Related Compound (N-(2-fluoro-4-nitrophenyl)acetamide)

This data can provide insights into the potential stability of this compound.

Stress Condition Time Assay (%) of Parent Compound Major Degradant (%)
0.1 N HCl (Acid Hydrolysis)24h85.214.1
0.1 N NaOH (Base Hydrolysis)8h79.819.5
10% H₂O₂ (Oxidation)24h98.11.2
Thermal (80°C)48h99.2Not Detected
Photolytic (UV 254 nm)24h99.5Not Detected
Data adapted from a study on N-(2-fluoro-4-nitrophenyl)acetamide.[8]

Visualizations

Troubleshooting Workflow for Peak Tailing

This diagram outlines a logical workflow for diagnosing and resolving poor peak shape for this compound.

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing) check_all_peaks Does the issue affect all peaks? start->check_all_peaks system_issue System/Column Issue check_all_peaks->system_issue  Yes analyte_issue Analyte-Specific Issue check_all_peaks->analyte_issue  No check_frit 1. Check for blocked frit (Backflush column) system_issue->check_frit check_overload 1. Check for overload (Dilute sample 10x) analyte_issue->check_overload check_connections 2. Check for extra-column volume (tubing, connections) check_frit->check_connections replace_column 3. Replace column check_connections->replace_column resolved Peak Shape Improved replace_column->resolved overload_yes Overload Confirmed check_overload->overload_yes Yes overload_no No Overload check_overload->overload_no No overload_yes->resolved check_mobile_phase 2. Optimize Mobile Phase (Adjust pH, buffer strength) overload_no->check_mobile_phase check_column_chem 3. Change Column Chemistry (End-capped, polar-embedded) check_mobile_phase->check_column_chem check_column_chem->resolved

Caption: A logical workflow for troubleshooting peak tailing issues.

References

Preventing deuterium-hydrogen exchange in N-(4-Nitrophenyl)acetamide-d4 solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(4-Nitrophenyl)acetamide-d4

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing deuterium-hydrogen (D-H) exchange in their experimental solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the isotopic stability of your deuterated compound.

Troubleshooting Guide

Issue 1: Gradual Loss of Deuterium Label in a Stock Solution Over Time

  • Symptoms:

    • Mass spectrometry (MS) analysis shows a progressive increase in the M+0 peak and a decrease in the M+4 peak.

    • Nuclear Magnetic Resonance (NMR) spectroscopy indicates a decrease in the deuterium signal and the appearance or increase of a proton signal at the corresponding chemical shift.[1]

  • Possible Causes & Solutions:

Potential Cause Recommended Action
Protic Solvent Usage Protic solvents like water, methanol, and ethanol are primary sources of protons and can facilitate D-H exchange. Solution: Prepare stock solutions in high-purity, anhydrous aprotic solvents such as acetonitrile, dimethyl sulfoxide (DMSO), or chloroform-d.
Atmospheric Moisture Frequent opening of the vial can introduce atmospheric moisture, a source of protons for exchange. Solution: Aliquot stock solutions into smaller, single-use vials to minimize exposure. Handle the compound and solutions in a dry environment, such as a glove box or under a stream of inert gas (e.g., argon or nitrogen).
Improper Storage Temperature Elevated temperatures accelerate the rate of chemical reactions, including D-H exchange. Solution: Store all solutions at low temperatures, ideally at -20°C or -80°C, to significantly slow the exchange rate.
Poorly Sealed Container Inadequate sealing can allow for the ingress of atmospheric moisture over time. Solution: Use high-quality vials with tight-fitting septa or caps to ensure an airtight seal.

Issue 2: Rapid Loss of Deuterium Label Upon Dilution in Experimental Medium

  • Symptoms:

    • Significant D-H exchange is observed immediately or shortly after diluting the stock solution into an aqueous or protic solvent-based experimental medium.

  • Possible Causes & Solutions:

Potential Cause Recommended Action
Acidic or Basic Conditions The D-H exchange of the amide deuteron in acetanilides is catalyzed by both acids and bases. The rate of exchange is typically at a minimum between pH 2.5 and 4.5.[1] Solution: If the experimental conditions allow, adjust the pH of the medium to be within the minimal exchange range. If this is not possible, minimize the time the compound is in the high or low pH solution.
Elevated Experimental Temperature Higher incubation temperatures will increase the rate of D-H exchange. Solution: If the protocol permits, conduct the experiment at a lower temperature (e.g., on an ice bath) to slow the exchange kinetics.
Presence of Catalysts Certain metal ions or other impurities in the experimental medium can catalyze the D-H exchange reaction. Solution: Use high-purity reagents and solvents to prepare the experimental medium.

Frequently Asked Questions (FAQs)

Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?

A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from its environment, or vice versa.[1] For an isotopically labeled compound like this compound, which is often used as an internal standard in quantitative mass spectrometry, D-H exchange alters the mass-to-charge ratio. This can compromise the accuracy and precision of the analytical results.

Q2: Which deuterium atoms in this compound are most susceptible to exchange?

A2: The deuterium atom on the amide nitrogen (-NH) is the most labile and will exchange most readily in the presence of protic solvents or under acidic/basic conditions. The four deuterium atoms on the aromatic ring are generally more stable but can undergo exchange under more forcing conditions, such as prolonged exposure to strong acids or bases at elevated temperatures.

Q3: What are the ideal storage conditions for solid this compound?

A3: To ensure the long-term isotopic stability of the solid compound, it should be stored at -20°C in a tightly sealed vial, preferably inside a desiccator to protect it from atmospheric moisture. Before opening, always allow the container to warm to room temperature to prevent condensation from forming inside the vial.

Q4: Can I use protic solvents if my experiment requires it?

A4: If the use of a protic solvent is unavoidable, the following steps can help minimize D-H exchange:

  • Minimize Exposure Time: Prepare the solution immediately before use and keep the time the compound spends in the protic solvent as short as possible.

  • Control Temperature: Perform all experimental steps at low temperatures (e.g., on an ice bath, 0-4°C) to significantly slow the rate of exchange.

  • Control pH: Maintain the pH of the solution between 2.5 and 4.5, where the exchange rate for amide protons is at a minimum.[1]

  • Use Deuterated Solvents: If compatible with your experiment, use the corresponding deuterated protic solvent (e.g., D₂O, Methanol-d4) to reduce the proton concentration available for exchange.

Q5: How can I monitor the isotopic stability of my this compound solutions?

A5: The isotopic stability can be monitored using:

  • Mass Spectrometry (MS): Acquire a mass spectrum of the solution over time and monitor the ratio of the deuterated (M+4) and non-deuterated (M+0) or partially exchanged species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to detect the appearance of proton signals at the positions where deuterium atoms are expected. ²H-NMR can be used to monitor the decrease in the deuterium signal over time.[1]

Quantitative Data Summary

The rate of deuterium-hydrogen exchange is highly dependent on the experimental conditions. The following table provides a qualitative summary of the expected relative rates of exchange for the amide deuteron in this compound under various conditions.

Solvent System pH / pD Temperature (°C) Relative Rate of Exchange
Anhydrous AcetonitrileN/A25Very Low
Anhydrous DMSON/A25Very Low
D₂O7.025Moderate
D₂O2.54Low
D₂O9.025High
H₂O / Acetonitrile (50:50)7.025High
H₂O / Acetonitrile (50:50)2.54Moderate
H₂O / Acetonitrile (50:50)9.037Very High

Experimental Protocols

Protocol: Assessing the Isotopic Stability of this compound in Solution

Objective: To determine the rate of D-H exchange of this compound in a specific solvent system over time using LC-MS.

Materials:

  • This compound

  • N-(4-Nitrophenyl)acetamide (non-deuterated standard)

  • High-purity, anhydrous aprotic solvent (e.g., acetonitrile) for stock solution

  • Test solvent system (e.g., phosphate buffer in D₂O at a specific pD)

  • LC-MS system with a C18 column

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound and dissolve it in anhydrous acetonitrile to prepare a 1 mg/mL stock solution.

    • Similarly, prepare a 1 mg/mL stock solution of the non-deuterated standard.

  • Initiation of Exchange Experiment:

    • At time t=0, dilute the this compound stock solution into the test solvent system to a final concentration of 10 µg/mL.

    • Maintain the solution at a constant, controlled temperature throughout the experiment.

  • Time-Point Sampling:

    • Immediately after preparation (t=0) and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the test solution.

    • If necessary, quench the exchange by adding an equal volume of cold (4°C) acetonitrile with 0.1% formic acid. This will acidify the sample and slow down further exchange during the analysis.

  • LC-MS Analysis:

    • Inject the samples onto the LC-MS system.

    • Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile) to achieve good chromatographic separation.

    • Monitor the ion signals for both the deuterated (M+4) and non-deuterated (M+0) forms of N-(4-Nitrophenyl)acetamide.

  • Data Analysis:

    • For each time point, calculate the peak areas for the M+0 and M+4 ions.

    • Determine the percentage of the deuterated form remaining at each time point using the formula: % Deuterated = [Area(M+4) / (Area(M+4) + Area(M+0))] * 100

    • Plot the percentage of the deuterated form remaining against time to determine the stability of the compound under the tested conditions.

Visualizations

D_H_Exchange_Factors main Rate of D-H Exchange in this compound solvent Solvent Type main->solvent ph pH / pD main->ph temp Temperature main->temp catalysts Presence of Catalysts main->catalysts protic Protic (e.g., Water, Methanol) solvent->protic Increases Rate aprotic Aprotic (e.g., Acetonitrile, DMSO) solvent->aprotic Decreases Rate acidic_basic Acidic or Basic ph->acidic_basic Increases Rate neutral Near Neutral (pH 2.5-4.5 for amides) ph->neutral Decreases Rate high_temp High Temperature temp->high_temp Increases Rate low_temp Low Temperature temp->low_temp Decreases Rate impurities Metal Ions, etc. catalysts->impurities Can Increase Rate

Caption: Key factors influencing the rate of deuterium-hydrogen exchange.

Stability_Workflow start Start: Prepare Stock Solution in Anhydrous Aprotic Solvent dilute Dilute Stock in Test Solvent System (t=0) start->dilute incubate Incubate at Controlled Temperature dilute->incubate sample Take Aliquots at Defined Time Points incubate->sample sample->sample Repeat for each time point quench Quench Exchange (e.g., Cold Acidified Acetonitrile) sample->quench analyze Analyze by LC-MS quench->analyze data Calculate % Deuteration vs. Time analyze->data end End: Determine Stability Profile data->end

Caption: Experimental workflow for assessing the stability of a deuterated compound.

References

Improving the recovery of N-(4-Nitrophenyl)acetamide-d4 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(4-Nitrophenyl)acetamide-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the recovery of this deuterated internal standard during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for poor recovery of this compound?

Poor recovery of deuterated internal standards like this compound can typically be attributed to three main areas: extraction inefficiency, matrix effects, and compound instability.[1] Extraction inefficiency occurs when the chosen sample preparation method fails to effectively isolate the analyte from the sample matrix. Matrix effects, such as ion suppression or enhancement, can interfere with the detection of the analyte by the mass spectrometer.[1] Lastly, the stability of the compound itself can be a factor, as degradation during sample processing will lead to lower recovery.

Q2: How can I determine if low recovery is due to extraction inefficiency or matrix effects?

A post-extraction spike experiment is a standard procedure to differentiate between these two issues. This involves comparing the analytical response of the internal standard in three different samples:

  • Set A (Pre-extraction Spike): The internal standard is added to the sample matrix before the extraction process.

  • Set B (Post-extraction Spike): A blank sample matrix is extracted first, and the internal standard is added to the final extract after the extraction process.

  • Set C (Neat Solution): The internal standard is prepared in a clean solvent at the same final concentration as the spiked samples.

By comparing the signal from these three sets, you can diagnose the problem as outlined in the table below.

ScenarioRecovery of Set A vs. Set CRecovery of Set B vs. Set CLikely CauseRecommended Action
1 LowHighExtraction InefficiencyOptimize the extraction protocol (e.g., change solvent, pH, or SPE cartridge).
2 HighLowMatrix Effects (Ion Suppression)Improve sample cleanup, adjust chromatographic conditions, or dilute the sample.
3 LowLowBoth Extraction Inefficiency and Matrix EffectsAddress extraction inefficiency first, then mitigate matrix effects.

Q3: My recovery of this compound is inconsistent. What could be the cause?

Inconsistent recovery is often due to variability in the sample preparation process. Manual extraction procedures can introduce slight differences between samples. If using solid-phase extraction (SPE), issues like inconsistent flow rates, channeling in the sorbent bed, or incomplete elution can lead to variable results. For liquid-liquid extraction (LLE), inconsistent vortexing times or phase separation can be contributing factors. Automating the sample preparation process where possible can help improve consistency.

Q4: Could the deuterium label on this compound be affecting its recovery?

Yes, this is a phenomenon known as the "deuterium isotope effect." The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, such as its polarity and pKa. This can lead to slight differences in retention time on a chromatography column and potentially different extraction efficiencies compared to the non-deuterated analyte. While typically minor, this effect can be more pronounced in certain chromatographic systems or with highly optimized extraction methods.

Q5: Is this compound susceptible to degradation during sample preparation?

The amide linkage in this compound can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the formation of p-nitroaniline-d4.[2][3][4] It is advisable to keep the pH of the sample and extraction solvents as close to neutral as possible, unless a specific pH is required for optimal retention or elution. Exposure to high temperatures for extended periods should also be avoided.

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting poor recovery of this compound in both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

SPE_Troubleshooting start Low Recovery in SPE check_sorbent Is the sorbent chemistry appropriate? start->check_sorbent check_loading Is there breakthrough during loading? check_sorbent->check_loading No solution_sorbent Select a sorbent with appropriate retention mechanism (e.g., reversed-phase for non-polar analytes). check_sorbent->solution_sorbent Yes check_washing Is the analyte lost during the wash step? check_loading->check_washing No solution_loading Decrease loading flow rate. Ensure sample solvent is weaker than wash solvent. check_loading->solution_loading Yes check_elution Is elution incomplete? check_washing->check_elution No solution_washing Use a weaker wash solvent. Decrease the percentage of organic solvent in the wash. check_washing->solution_washing Yes solution_elution Use a stronger elution solvent. Increase elution volume. Optimize pH of elution solvent. check_elution->solution_elution Yes LLE_Troubleshooting start Low Recovery in LLE check_solvent Is the extraction solvent polarity optimal? start->check_solvent check_ph Is the pH of the aqueous phase appropriate? check_solvent->check_ph No solution_solvent Test solvents with different polarities (e.g., ethyl acetate, dichloromethane, methyl tert-butyl ether). check_solvent->solution_solvent Yes check_emulsion Is an emulsion forming? check_ph->check_emulsion No solution_ph Adjust pH to ensure the analyte is in a neutral form for better partitioning into the organic phase. check_ph->solution_ph Yes check_volume Is the solvent volume sufficient? check_emulsion->check_volume No solution_emulsion Add salt to the aqueous phase. Centrifuge at a higher speed or for a longer duration. check_emulsion->solution_emulsion Yes solution_volume Increase the volume of the extraction solvent. Perform a second extraction. check_volume->solution_volume Yes SPE_Protocol cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Final Steps sample_prep 1. Sample Pre-treatment: Add IS, acidify, and centrifuge. conditioning 2. Conditioning: Methanol followed by Water sample_prep->conditioning loading 3. Sample Loading: Load supernatant conditioning->loading washing 4. Washing: 5% Methanol in Water loading->washing elution 5. Elution: Acetonitrile washing->elution evaporation 6. Evaporation: Under Nitrogen elution->evaporation reconstitution 7. Reconstitution: In mobile phase evaporation->reconstitution

References

Addressing ion suppression or enhancement for N-(4-Nitrophenyl)acetamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression or enhancement when analyzing N-(4-Nitrophenyl)acetamide-d4 using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are ion suppression and enhancement in the context of LC-MS/MS analysis of this compound?

A1: Ion suppression and enhancement are types of matrix effects that can significantly impact the accuracy and sensitivity of quantitative analyses.[1]

  • Ion Suppression is the reduction in the ionization efficiency of this compound caused by co-eluting components from the sample matrix (e.g., plasma, urine).[2] These interfering molecules can compete for charge in the ion source, leading to a decreased signal for the analyte of interest.[3]

  • Ion Enhancement is the less common phenomenon where co-eluting matrix components increase the ionization efficiency of the analyte, resulting in a higher-than-expected signal.[3]

Q2: Why is this compound used as an internal standard?

A2: this compound is a deuterated stable isotope-labeled (SIL) internal standard. Ideally, it co-elutes with the non-labeled analyte, N-(4-Nitrophenyl)acetamide.[4] Because they share nearly identical physicochemical properties, both the analyte and the deuterated internal standard are affected by ion suppression or enhancement to the same degree.[4] By calculating the ratio of the analyte peak area to the internal standard peak area, accurate quantification can be achieved even in the presence of matrix effects.[1]

Q3: How can I determine if ion suppression or enhancement is affecting my analysis of this compound?

A3: A post-column infusion experiment is a common and effective method to identify regions in your chromatogram where ion suppression or enhancement occurs.[2][5] This involves infusing a constant flow of this compound into the mobile phase after the analytical column but before the mass spectrometer. A dip in the baseline signal upon injection of a blank matrix extract indicates the retention times at which co-eluting matrix components cause ion suppression.[2]

Q4: What are the common causes of ion suppression for this compound?

A4: Common causes include:

  • Inadequate Sample Preparation: Insufficient removal of matrix components like phospholipids, salts, and proteins is a primary cause.

  • Poor Chromatographic Resolution: Co-elution of this compound with highly concentrated matrix components.

  • High Analyte Concentration: At high concentrations, the response of the electrospray ionization (ESI) source can become non-linear, leading to suppression.[2]

Q5: Can the position of the deuterium labels on this compound affect its performance as an internal standard?

A5: Yes, the position and number of deuterium atoms are crucial. Deuterium labels should be on chemically stable parts of the molecule to prevent H/D exchange.[6] While a sufficient number of deuterium atoms (typically ≥3) is needed to distinguish the internal standard from the analyte's natural isotopic distribution, excessive deuteration can sometimes lead to slight chromatographic separation from the analyte (isotopic effect), potentially exposing them to different matrix effects.[6]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Issue Potential Cause Recommended Action
Poor Sensitivity or Inconsistent Results Ion suppression is a likely cause.1. Confirm Ion Suppression: Perform a post-column infusion experiment to identify suppression zones. 2. Optimize Sample Preparation: Enhance cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering matrix components. 3. Optimize Chromatography: Adjust the mobile phase gradient, try a different column chemistry, or modify the flow rate to separate the analyte from the suppression zones.[2]
Analyte/Internal Standard (IS) Ratio is Not Consistent Differential matrix effects due to chromatographic separation of the analyte and this compound.1. Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they are co-eluting perfectly. 2. Adjust Chromatography: Minor changes to the mobile phase composition can help to achieve better co-elution.[7] 3. Evaluate Matrix Factor: Quantitatively assess the matrix effect to confirm that the internal standard is adequately compensating for the analyte's ionization variability.[8]
Poor Peak Shape for this compound Co-elution with an interfering compound or issues with the analytical column.1. Modify Chromatographic Method: Change the gradient or mobile phase composition to improve separation. 2. Column Maintenance: Ensure the column is not overloaded and is properly equilibrated. Consider using a guard column. 3. Consider Metal-Free Systems: For compounds prone to chelation, interactions with metal surfaces in the column can cause poor peak shape and signal loss.[9]
High Background or "Noisy" Baseline Contamination in the LC-MS system or impure solvents.1. System Cleaning: Clean the ion source of the mass spectrometer. 2. Use High-Purity Solvents: Ensure that all solvents and reagents are LC-MS grade to minimize background noise and potential adduct formation.[10]

Quantitative Data Summary

Matrix Factor (MF) = (Peak Response in Matrix) / (Peak Response in Solvent)

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • MF = 1 indicates no matrix effect.

Sample Preparation Method Biological Matrix Analyte Concentration This compound Matrix Factor (Illustrative) Interpretation
Protein PrecipitationHuman PlasmaLow QC0.65Significant Ion Suppression
Protein PrecipitationHuman PlasmaHigh QC0.70Significant Ion Suppression
Liquid-Liquid ExtractionHuman PlasmaLow QC0.92Minimal Ion Suppression
Liquid-Liquid ExtractionHuman PlasmaHigh QC0.95Minimal Ion Suppression
Solid-Phase ExtractionHuman PlasmaLow QC1.02No Significant Matrix Effect
Solid-Phase ExtractionHuman PlasmaHigh QC0.98No Significant Matrix Effect

Experimental Protocols

Protocol: Assessment of Ion Suppression by Post-Column Infusion

Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatographic analysis of this compound.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Standard solution of this compound (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using the same method as the samples)

Procedure:

  • System Setup: Configure the LC-MS/MS system with the analytical column and mobile phase used for the assay.

  • Post-Column Infusion: Using a tee-union, connect the syringe pump to the fluid path between the analytical column and the mass spectrometer's ion source.

  • Establish a Stable Baseline: Begin the LC gradient without an injection. Infuse the this compound solution at a constant, low flow rate (e.g., 10 µL/min) to obtain a stable, elevated baseline signal for the corresponding mass transition.

  • Inject Blank Matrix: Once a stable baseline is achieved, inject a blank matrix extract.

  • Data Analysis: Monitor the signal intensity of this compound throughout the chromatographic run. Any significant and reproducible deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[5]

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_validation Validation Problem Inconsistent or Poor Results for This compound PostColumnInfusion Perform Post-Column Infusion Experiment Problem->PostColumnInfusion SuppressionDetected Ion Suppression Detected? PostColumnInfusion->SuppressionDetected OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) SuppressionDetected->OptimizeSamplePrep Yes Revalidate Re-evaluate Matrix Effect and Validate Method SuppressionDetected->Revalidate No OptimizeChroma Optimize Chromatography (Gradient, Column) OptimizeSamplePrep->OptimizeChroma VerifyCoelution Verify Analyte/IS Co-elution OptimizeChroma->VerifyCoelution VerifyCoelution->Revalidate ExperimentalWorkflow cluster_setup System Preparation cluster_infusion Infusion Setup cluster_injection Analysis LC_Column LC Column Tee T-Union LC_Column->Tee LC Eluent MS_Source MS Ion Source SyringePump Syringe Pump This compound Standard Solution SyringePump->Tee Constant Flow Tee->MS_Source Injector Inject Blank Matrix Extract Injector->LC_Column

References

Navigating the Chromatographic Separation of N-(4-Nitrophenyl)acetamide-d4 and its Analyte: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the chromatographic separation of N-(4-Nitrophenyl)acetamide-d4 from its non-deuterated analyte. The following resources are designed to address common challenges encountered during method development and routine analysis, ensuring robust and accurate results.

Troubleshooting Guide: Resolving Co-elution and Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving common issues in the chromatographic separation of this compound and its analyte.

Q1: My this compound internal standard is co-eluting or only partially resolved from the non-deuterated analyte. What are the initial steps to improve separation?

A1: The partial separation you are observing is likely due to the Chromatographic Deuterium Isotope Effect (CDE). In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts due to subtle differences in their physicochemical properties. To improve resolution, a systematic approach to method optimization is recommended.

Troubleshooting Workflow:

G Troubleshooting Workflow for Co-elution cluster_0 Initial Observation cluster_1 Mobile Phase Optimization cluster_2 Temperature Optimization cluster_3 Stationary Phase Evaluation cluster_4 Finalization start Poor resolution or co-elution of analyte and d4-IS mp_adjust Adjust Mobile Phase Composition start->mp_adjust mp_check Is resolution > 1.5? mp_adjust->mp_check temp_adjust Modify Column Temperature mp_check->temp_adjust No end Method Optimized mp_check->end Yes temp_check Is resolution > 1.5? temp_adjust->temp_check col_select Select Alternative Column Chemistry temp_check->col_select No temp_check->end Yes col_check Is resolution > 1.5? col_select->col_check col_check->mp_adjust No, Re-evaluate Mobile Phase col_check->end Yes

Caption: A logical workflow for troubleshooting and optimizing the separation of this compound and its analyte.

Illustrative Data on Mobile Phase Optimization:

The following table presents hypothetical data to illustrate the effect of mobile phase composition on the retention time (t_R), and resolution (R_s) of N-(4-Nitrophenyl)acetamide and its d4-labeled internal standard (IS).

Mobile Phase Composition (Acetonitrile:Water, v/v)Analyte t_R (min)d4-IS t_R (min)Resolution (R_s)Peak Asymmetry (A_s)
50:504.254.180.851.1
45:555.805.681.251.0
40:607.957.751.601.0

This data is for illustrative purposes only.

Q2: I've adjusted my mobile phase, but I'm still not achieving baseline separation. What's the next step?

A2: If modifying the mobile phase is insufficient, adjusting the column temperature can be an effective strategy. Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity and improve peak shape.

Illustrative Data on Temperature Optimization:

This table shows the potential impact of column temperature on the separation, assuming a constant mobile phase composition (e.g., 45:55 Acetonitrile:Water).

Column Temperature (°C)Analyte t_R (min)d4-IS t_R (min)Resolution (R_s)Peak Asymmetry (A_s)
305.805.681.251.1
355.455.341.351.0
405.105.001.551.0

This data is for illustrative purposes only.

Q3: I'm still struggling with resolution. Should I consider a different column?

A3: Yes, if mobile phase and temperature optimization do not yield the desired separation, evaluating a column with a different stationary phase is the next logical step. The choice of stationary phase can significantly impact the selectivity of the separation. For aromatic compounds like N-(4-Nitrophenyl)acetamide, stationary phases that offer alternative interactions, such as π-π interactions, can be beneficial.

Column Selection Guide:

Stationary PhasePrimary Interaction MechanismPotential for Deuterated Analyte Separation
C18HydrophobicGood general-purpose starting point.
Phenyl-HexylHydrophobic and π-πCan provide alternative selectivity for aromatic compounds.
BiphenylHydrophobic and π-πOffers enhanced π-π interactions, potentially improving resolution of aromatic isotopologues.
Embedded Polar Group (e.g., Amide)Hydrophobic and polar interactionsCan offer unique selectivity and improved peak shape.

Frequently Asked Questions (FAQs)

Q4: What is the Chromatographic Deuterium Isotope Effect (CDE) and why does it affect my separation?

A4: The Chromatographic Deuterium Isotope Effect is a phenomenon where a compound containing deuterium (a heavy isotope of hydrogen) exhibits a slightly different retention time in a chromatographic system compared to its non-deuterated counterpart. This is due to the subtle differences in the physicochemical properties between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule. In reversed-phase chromatography, this often results in slightly weaker interactions with the non-polar stationary phase, causing the deuterated compound to elute earlier.

G Factors Influencing the Chromatographic Deuterium Isotope Effect CDE Chromatographic Deuterium Isotope Effect Retention Altered Retention Time CDE->Retention Interaction Weaker interaction with stationary phase (in RP-HPLC) CDE->Interaction Bond C-D bond is shorter and stronger than C-H Bond->CDE VdW Smaller van der Waals radius of Deuterium VdW->CDE Polarizability Reduced Polarizability of Deuterated Molecule Polarizability->CDE

Caption: Key molecular properties contributing to the Chromatographic Deuterium Isotope Effect.

Q5: Can the position of the deuterium label on the molecule affect the separation?

A5: Yes, the position of the deuterium atoms within the this compound molecule can influence the magnitude of the retention time shift. Deuteration at sites that are critical for the molecule's interaction with the stationary phase will likely have a more pronounced effect on retention.

Q6: How does the mobile phase composition affect the resolution between the analyte and its deuterated internal standard?

A6: The mobile phase composition, particularly the ratio of organic solvent to water in reversed-phase HPLC, is a critical factor in controlling retention and resolution. Decreasing the percentage of the organic solvent (e.g., acetonitrile) will generally increase the retention times of both the analyte and the internal standard, which can often lead to improved resolution between them.

G Influence of Mobile Phase Composition on Retention Organic Increase % Organic Solvent (e.g., Acetonitrile) Interaction_dec Decreased Analyte Interaction with Stationary Phase Organic->Interaction_dec Retention_dec Decreased Retention Time Interaction_dec->Retention_dec Aqueous Decrease % Organic Solvent (Increase % Aqueous) Interaction_inc Increased Analyte Interaction with Stationary Phase Aqueous->Interaction_inc Retention_inc Increased Retention Time Interaction_inc->Retention_inc

Caption: The relationship between mobile phase composition and analyte retention in reversed-phase HPLC.

Experimental Protocols

Optimized HPLC Method for the Separation of N-(4-Nitrophenyl)acetamide and this compound

This protocol provides a starting point for achieving baseline separation of the analyte and its deuterated internal standard. Further optimization may be required based on your specific instrumentation and sample matrix.

1. Chromatographic Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 50% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detector UV at 320 nm or Mass Spectrometer

2. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of N-(4-Nitrophenyl)acetamide and this compound standards in 10 mL of 50:50 acetonitrile:water.

  • Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions in the initial mobile phase composition.

  • Sample Preparation: The sample preparation will be matrix-dependent. A simple dilution in the mobile phase may be sufficient for clean samples. For more complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

3. Data Analysis:

  • Calculate the resolution (R_s) between the N-(4-Nitrophenyl)acetamide and this compound peaks using the following formula: R_s = 2(t_R2 - t_R1) / (w_1 + w_2) where t_R1 and t_R2 are the retention times of the two peaks, and w_1 and w_2 are their respective peak widths at the base.

  • A resolution value of ≥ 1.5 indicates baseline separation.

Technical Support Center: Purity Assessment of N-(4-Nitrophenyl)acetamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of synthesized N-(4-Nitrophenyl)acetamide-d4.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of this compound?

A1: The primary analytical techniques for purity assessment include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.[1][2] HPLC and LC-MS are powerful for quantifying the compound and its impurities, while NMR provides detailed structural information and can confirm deuteration. FTIR is useful for identifying functional groups present in the molecule.[1]

Q2: What are the expected physical and chemical properties of this compound?

A2: While specific data for the deuterated compound is limited, it is expected to have similar properties to its non-deuterated counterpart, N-(4-Nitrophenyl)acetamide.

PropertyValue
CAS Number 68239-25-8
Molecular Formula C8H4D4N2O3
Molecular Weight 184.19 g/mol
Appearance Expected to be a crystalline solid, possibly with a yellow-green or green-brown color.[1]
Solubility Partially soluble in water and chloroform; soluble in ethanol.[1]
Melting Point The non-deuterated form melts in the range of 212 to 216 °C.[1]

Q3: What are the common impurities that might be present in synthesized this compound?

A3: Common impurities can include:

  • Isomeric Impurities: Such as N-(2-nitrophenyl)acetamide-d4, which can form during the nitration step.[3]

  • Unreacted Starting Materials: Residual deuterated N-phenylacetamide and nitrating agents.

  • Side Products: Di-nitrated or other over-reacted products.

  • Residual Solvents: Solvents used during the synthesis and purification process.[3]

Q4: How is deuteration confirmed and what is the typical isotopic purity required?

A4: Deuteration is primarily confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. MS will show a molecular ion peak corresponding to the mass of the deuterated compound (m/z ≈ 184.19). ¹H NMR is used to determine the degree of deuteration by observing the reduction or absence of signals from the deuterated positions. The required isotopic purity depends on the application, but for use as an internal standard, it is typically expected to be ≥98%.

Troubleshooting Guides

Issue 1: Low Purity Detected by HPLC

  • Potential Cause: Incomplete reaction, presence of side products, or ineffective purification.

  • Recommended Solutions:

    • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress and ensure the complete consumption of the starting material.[4]

    • Purification Optimization:

      • Recrystallization: This is a common and effective method for purifying solid compounds.[1] Experiment with different solvent systems, such as ethanol-water mixtures, to optimize crystal formation and impurity removal.[3] Slow cooling is crucial to prevent the trapping of impurities within the crystal lattice.[3]

      • Column Chromatography: If recrystallization is insufficient, column chromatography can be employed to separate the desired product from closely related impurities.[3]

Issue 2: Unexpected Peaks in the Mass Spectrum

  • Potential Cause: Presence of impurities, fragmentation of the parent molecule, or adduct formation.

  • Recommended Solutions:

    • Analyze Fragmentation Pattern: Compare the observed fragment ions with the expected fragmentation pattern of this compound. The mass spectrum of the non-deuterated compound shows characteristic peaks at m/z = 181.1 (molecular ion), 138.1, 123.1, 107.1, 77.1, and 43.[5]

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements, which can help in identifying the elemental composition of the unexpected peaks.

    • LC-MS/MS Analysis: Couple liquid chromatography with tandem mass spectrometry to separate the components of the mixture before fragmentation, allowing for the individual analysis of each compound.[1]

Issue 3: Inconsistent Deuteration Levels

  • Potential Cause: Incomplete deuteration during synthesis or H/D exchange during workup or analysis.

  • Recommended Solutions:

    • Optimize Deuteration Reaction: Ensure the deuterating agent is in sufficient excess and that the reaction conditions (temperature, time) are optimized for complete deuterium incorporation.

    • Use Aprotic Solvents: During purification and analysis, use aprotic solvents where possible to minimize the risk of hydrogen-deuterium exchange, especially if any acidic or basic conditions are present.

    • NMR Analysis: Use ¹H and ²H NMR to accurately quantify the level of deuteration at each specific site on the molecule.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is suitable for determining the purity of this compound and quantifying impurities.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water is commonly used.[6] For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 316 nm[1]
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Sample prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Chromatographic Separation hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Purity (%) data1->data2

Caption: Workflow for HPLC Purity Analysis of this compound.

Logical Relationship for Troubleshooting Low Purity

issue Low Purity Detected cause1 Incomplete Reaction issue->cause1 cause2 Ineffective Purification issue->cause2 cause3 Presence of Side Products issue->cause3 solution1a Monitor by TLC cause1->solution1a solution1b Optimize Reaction Conditions cause1->solution1b solution2a Optimize Recrystallization cause2->solution2a solution2b Perform Column Chromatography cause2->solution2b solution3 Characterize Impurities (LC-MS) cause3->solution3

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to N-(4-Nitrophenyl)acetamide-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard is a critical determinant of data quality, influencing accuracy, precision, and the ultimate reliability of pharmacokinetic and toxicokinetic studies. This guide provides an objective comparison of the performance of N-(4-Nitrophenyl)acetamide-d4, a deuterated stable isotope-labeled (SIL) internal standard, with a common structural analog alternative, supported by experimental data.

In the landscape of bioanalytical method validation, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized guidelines under the International Council for Harmonisation (ICH) M10, which underscores the importance of a well-characterized internal standard.[1] SIL internal standards are widely considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variability during sample preparation and analysis.[1][2]

This compound is the deuterated form of N-(4-Nitrophenyl)acetamide, a compound structurally related to the widely used analgesic, acetaminophen. Its application as an internal standard is particularly relevant for the quantification of phenacetin and its metabolites, or other structurally similar aromatic amides.

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

The superiority of a deuterated internal standard like this compound over a non-deuterated structural analog is evident in key validation parameters. A structural analog, while chemically similar, may exhibit different extraction recovery, chromatographic behavior, and ionization efficiency in a mass spectrometer, leading to less reliable data.[3]

The following tables summarize the expected performance of a bioanalytical method using this compound versus a hypothetical, yet representative, structural analog internal standard. The data is a composite based on published validation results for similar small molecules analyzed by LC-MS/MS.[1][4]

Table 1: Comparison of Accuracy and Precision

Validation ParameterThis compoundStructural Analog ISAcceptance Criteria
Intra-day Accuracy (% Bias)
Low QC± 5%± 10%Within ± 15%
Mid QC± 3%± 8%Within ± 15%
High QC± 4%± 9%Within ± 15%
Inter-day Accuracy (% Bias)
Low QC± 6%± 12%Within ± 15%
Mid QC± 4%± 10%Within ± 15%
High QC± 5%± 11%Within ± 15%
Intra-day Precision (% CV)
Low QC< 5%< 10%≤ 15%
Mid QC< 4%< 8%≤ 15%
High QC< 4%< 9%≤ 15%
Inter-day Precision (% CV)
Low QC< 6%< 12%≤ 15%
Mid QC< 5%< 10%≤ 15%
High QC< 5%< 11%≤ 15%

Table 2: Comparison of Recovery and Matrix Effect

Validation ParameterThis compoundStructural Analog ISAcceptance Criteria
Recovery (%) 85 - 95%70 - 90%Consistent, precise, and reproducible
Matrix Effect (%) 95 - 105%80 - 120%IS-normalized matrix factor CV ≤ 15%

Experimental Protocols

A robust validation of a bioanalytical method is essential to ensure its reliability. The following are detailed methodologies for key experiments in the validation of an LC-MS/MS method for an analyte using this compound as an internal standard.

Stock and Working Solution Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) to be added to all samples.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of the biological matrix (e.g., plasma, serum) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to all samples except for the blank matrix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Analyte (e.g., Phenacetin): To be determined based on the specific analyte.

    • This compound: Precursor ion > Product ion (e.g., m/z 185.1 > 109.1, specific transition to be optimized).

Method Validation Experiments
  • Selectivity: Analyze blank matrix samples from at least six different sources to check for interferences at the retention times of the analyte and internal standard.

  • Linearity and Range: Prepare a calibration curve with at least six non-zero concentrations. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).

  • Recovery: Compare the peak area of the analyte in extracted samples to the peak area of the analyte in post-extraction spiked samples at three QC levels.

  • Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples to the peak area of the analyte in a neat solution at three QC levels. The IS-normalized matrix factor should have a CV ≤ 15%.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the bioanalytical method validation workflow and the logical relationship between the choice of internal standard and the quality of the resulting data.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_SamplePrep Sample Preparation Optimization MD_LC LC Method Development MD_SamplePrep->MD_LC MD_MS MS Parameter Optimization MD_LC->MD_MS MV_Selectivity Selectivity MD_MS->MV_Selectivity MV_Linearity Linearity & Range MV_Selectivity->MV_Linearity MV_Accuracy Accuracy & Precision MV_Linearity->MV_Accuracy MV_Recovery Recovery MV_Accuracy->MV_Recovery MV_Matrix Matrix Effect MV_Recovery->MV_Matrix MV_Stability Stability MV_Matrix->MV_Stability

Bioanalytical method validation workflow.

Internal_Standard_Comparison Analyte Analyte in Biological Matrix IS_Choice Choice of Internal Standard Analyte->IS_Choice Deuterated_IS This compound (Deuterated SIL) IS_Choice->Deuterated_IS Recommended Analog_IS Structural Analog IS (Non-deuterated) IS_Choice->Analog_IS Alternative Coelution Co-elution & Identical Physicochemical Properties Deuterated_IS->Coelution Different_Properties Different Retention Time & Ionization Efficiency Analog_IS->Different_Properties High_Accuracy High Accuracy & Precision Coelution->High_Accuracy Lower_Accuracy Lower Accuracy & Precision Different_Properties->Lower_Accuracy

Impact of internal standard choice on data quality.

References

A Researcher's Guide to Cross-Validation of Analytical Methods with Different Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity and consistency of bioanalytical data is fundamental to regulatory success and confident decision-making. In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), the internal standard (IS) is a critical component for achieving accurate and precise results by correcting for variability during sample processing and analysis.[1][2] However, when analytical methods are transferred between laboratories, updated, or compared, a crucial question arises if the internal standards are different. This guide provides an objective comparison of analytical methods utilizing different internal standards, supported by a detailed experimental protocol and representative data, to navigate the complexities of cross-validation.

The Critical Role of the Internal Standard

An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls.[3] Its primary function is to mimic the analytical behavior of the analyte of interest, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[2] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated), as its physicochemical properties are nearly identical to the analyte itself.[1][4] In the absence of a SIL-IS, a structural analog may be used.[4]

When cross-validating two methods that employ different internal standards—for instance, a method using a SIL-IS versus one using a structural analog, or two different SIL-IS—it is imperative to demonstrate that the quantitative results are comparable and that the choice of IS does not introduce a significant bias.[1][5]

Experimental Protocol: Cross-Validation of Two LC-MS/MS Methods

This section details a comprehensive protocol for the cross-validation of two distinct analytical methods for the quantification of "Analyte X" in human plasma, where each method utilizes a different internal standard.

Objective: To assess the comparability of quantitative results for Analyte X obtained from Method A (utilizing IS-A, a deuterated analog) and Method B (utilizing IS-B, a structural analog).

Materials and Reagents:

  • Blank human plasma from at least six unique sources.

  • Certified reference standards of Analyte X.

  • Internal Standard A (IS-A): Deuterated Analyte X (Analyte X-d4).

  • Internal Standard B (IS-B): A structural analog of Analyte X.

  • All necessary solvents, reagents, and consumables for both analytical methods.

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Analyte X, IS-A, and IS-B in an appropriate organic solvent.[2]

    • From these stocks, prepare working solutions for spiking into the biological matrix to create calibration standards and quality control (QC) samples.[2]

  • Preparation of Calibration Standards and QC Samples:

    • Spike blank human plasma with the Analyte X working solution to create a calibration curve with a minimum of six non-zero concentration levels.

    • Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

  • Sample Analysis:

    • Divide the calibration standards and QC samples into two sets.

    • Set A: Process and analyze these samples using the validated Method A with IS-A.[1]

    • Set B: Process and analyze these samples using the validated Method B with IS-B.[1]

    • For each method, add the respective internal standard at a constant concentration to all samples, calibrators, and QCs before extraction.[6]

    • Process the samples using the specified extraction procedure for each method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[6]

    • Analyze the extracted samples using the respective LC-MS/MS conditions for Method A and Method B.[2]

  • Data Analysis and Acceptance Criteria:

    • For each method, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.[1]

    • Determine the concentrations of the QC samples using the respective calibration curves.

    • The accuracy and precision for each method's QC samples should be within ±15% (±20% for LLOQ).[6]

    • Cross-Validation Acceptance: The percentage difference between the mean concentrations obtained from Method A and Method B for each QC level should be calculated. The difference should be within ±20% for at least 67% of the analyzed samples.[7]

Data Presentation: Comparative Performance

The following table summarizes hypothetical, yet representative, data from the cross-validation study, highlighting the performance of each method.

ParameterQC LevelMethod A (with IS-A: Deuterated)Method B (with IS-B: Structural Analog)% Difference [(A-B)/mean(A,B)]*100
Accuracy (% Bias) LLOQ (1 ng/mL)+5.2%+12.5%-6.9%
LQC (3 ng/mL)+3.1%+8.9%-5.6%
MQC (50 ng/mL)-1.5%+4.5%-6.0%
HQC (80 ng/mL)-2.8%-0.5%-2.3%
Precision (%CV) LLOQ (1 ng/mL)6.8%11.2%N/A
LQC (3 ng/mL)4.5%7.8%N/A
MQC (50 ng/mL)2.9%5.1%N/A
HQC (80 ng/mL)3.5%4.9%N/A
Matrix Effect (%CV) LQC3.8%13.5%N/A
HQC4.1%14.2%N/A

As illustrated, the method utilizing the deuterated internal standard (Method A) generally shows better accuracy and precision, and a significantly lower matrix effect.[6] However, the percentage difference between the two methods for all QC levels is well within the ±20% acceptance criterion, indicating that Method B is also acceptable and the results are comparable.

Visualizing the Process and Rationale

Diagrams created using Graphviz can effectively illustrate complex workflows and logical relationships.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_method_a Method A (IS-A) cluster_method_b Method B (IS-B) cluster_data Data Evaluation prep_stock Prepare Stock Solutions (Analyte, IS-A, IS-B) prep_cal_qc Spike Blank Matrix (Calibration Standards & QCs) prep_stock->prep_cal_qc extract_a Sample Extraction + IS-A prep_cal_qc->extract_a extract_b Sample Extraction + IS-B prep_cal_qc->extract_b lcms_a LC-MS/MS Analysis extract_a->lcms_a data_proc Process Data (Peak Area Ratios) lcms_a->data_proc lcms_b LC-MS/MS Analysis extract_b->lcms_b lcms_b->data_proc compare Compare Results (% Difference) data_proc->compare accept Acceptance Criteria Met? (±20% for ≥67% samples) compare->accept

Caption: Workflow for cross-validation of two analytical methods.

Internal_Standard_Impact cluster_is Choice of Internal Standard cluster_factors Analytical Factors cluster_outcome Impact on Results is_a Deuterated IS (IS-A) - Near-identical properties to analyte recovery Extraction Recovery is_a->recovery Tracks Analyte Closely matrix Matrix Effects (Ion Suppression/Enhancement) is_a->matrix Experiences Same Effects is_b Structural Analog IS (IS-B) - Similar but not identical properties is_b->recovery May Differ is_b->matrix May Differ outcome_a High Correlation Analyte loss tracked effectively recovery->outcome_a outcome_b Lower Correlation Potential for tracking discrepancy recovery->outcome_b matrix->outcome_a matrix->outcome_b result Final Quantitation (Analyte/IS Ratio) outcome_a->result Higher Accuracy & Precision outcome_b->result Potential for Bias & Imprecision

References

A Head-to-Head Battle: N-(4-Nitrophenyl)acetamide-d4 Versus its Structural Analog in Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection of chemical reagents is paramount to experimental success. This guide provides an objective, data-driven comparison of N-(4-Nitrophenyl)acetamide-d4 and its non-deuterated structural analog, N-(4-Nitrophenyl)acetamide. We will delve into their respective performance characteristics, supported by experimental data and detailed protocols, to empower you in making informed decisions for your research.

The primary distinction between this compound and N-(4-Nitrophenyl)acetamide lies in the substitution of four hydrogen atoms with deuterium on the phenyl ring of the former. This isotopic labeling is the cornerstone of the performance differences we will explore, primarily impacting metabolic stability and utility as an internal standard in analytical assays.

At a Glance: Key Performance Differences

Performance MetricThis compoundN-(4-Nitrophenyl)acetamide (Structural Analog)Key Advantage of d4 Analog
Metabolic Stability (t½ in human liver microsomes) ~ 120 min (estimated)~ 75 min (estimated)Slower metabolism due to the Kinetic Isotope Effect (KIE)
Utility as Internal Standard (LC-MS/MS) Excellent (Co-elution, compensates for matrix effects)Not suitable as an internal standard for itselfProvides higher accuracy and precision in quantitative bioanalysis
Reaction Rate (kH/kD) Slower reaction rate in reactions involving C-D bond cleavageFaster reaction rate in reactions involving C-H bond cleavageCan be used to probe reaction mechanisms

Deep Dive into Performance Metrics

Metabolic Stability: The Deuterium Advantage

Deuteration of a drug candidate at metabolically vulnerable positions can significantly slow down its rate of metabolism. This phenomenon, known as the Kinetic Isotope Effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.

Table 1: Estimated Metabolic Stability Comparison in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound1205.8
N-(4-Nitrophenyl)acetamide759.2

This data is representative and intended for illustrative purposes.

This enhanced metabolic stability of the deuterated analog can be highly advantageous in drug development, potentially leading to improved pharmacokinetic profiles, such as a longer half-life and increased systemic exposure.

Utility as an Internal Standard: The Gold Standard for Bioanalysis

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. This compound is an ideal internal standard for the quantification of its non-deuterated counterpart.

Because the physicochemical properties of a deuterated standard are nearly identical to the analyte, it co-elutes chromatographically and experiences the same extraction recovery and matrix effects (ion suppression or enhancement). This allows for reliable correction of variations during sample preparation and analysis.

Table 2: Performance in a Bioanalytical LC-MS/MS Assay for N-(4-Nitrophenyl)acetamide

Internal Standard UsedAnalyte Recovery (%)Matrix Effect (%)Accuracy (% Bias)Precision (% RSD)
This compound 98.599.2-1.52.8
Structural Analog (e.g., N-(4-Chlorophenyl)acetamide)92.185.7-8.99.5

This data is representative and intended for illustrative purposes.

The use of a structural analog as an internal standard is a less ideal approach as its behavior during sample processing and analysis may not perfectly mimic the analyte, leading to greater variability and less accurate results.

Experimental Protocols

Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a typical in vitro experiment to assess the metabolic stability of a compound.

1. Reagents and Materials:

  • This compound and N-(4-Nitrophenyl)acetamide

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis (a different compound)

2. Incubation Procedure:

  • Prepare a 1 µM solution of the test compound (either d4 or non-deuterated) in phosphate buffer.

  • Add HLM to a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (CLint).

LC-MS/MS Bioanalytical Method for N-(4-Nitrophenyl)acetamide

This protocol describes a typical method for quantifying N-(4-Nitrophenyl)acetamide in a biological matrix (e.g., plasma) using its deuterated analog as an internal standard.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing this compound (the internal standard) at a fixed concentration (e.g., 100 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), positive mode.

  • MRM Transitions:

    • N-(4-Nitrophenyl)acetamide: m/z 181.1 → 109.1

    • This compound: m/z 185.1 → 113.1

3. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration in a series of standards.

  • The concentration of the analyte in the unknown samples is determined from this calibration curve.

Visualizing the Concepts

To further clarify the workflows and principles discussed, the following diagrams are provided.

cluster_0 Metabolic Stability Workflow A Incubate Compound (d4 or non-deuterated) with Liver Microsomes B Sample at Time Points A->B C Quench Reaction & Precipitate Protein B->C D LC-MS/MS Analysis of Parent Compound C->D E Calculate t½ and CLint D->E

Workflow for determining metabolic stability.

cluster_1 Role of Deuterated Internal Standard in LC-MS A Biological Sample (Analyte) B Add Deuterated Internal Standard (IS) A->B C Sample Preparation (e.g., Extraction) B->C Both Analyte and IS experience same losses and matrix effects D LC-MS/MS Analysis (Analyte and IS signals measured) C->D E Calculate Peak Area Ratio (Analyte/IS) D->E Ratio corrects for variability F Quantification using Calibration Curve E->F

The principle of using a deuterated internal standard.

Conclusion

A Comparative Guide to the Linearity, Accuracy, and Precision of N-(4-Nitrophenyl)acetamide-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. An ideal internal standard corrects for variability during sample preparation and analysis. This guide provides an objective comparison of the analytical performance of a stable isotope-labeled (SIL) internal standard, N-(4-Nitrophenyl)acetamide-d4, with a non-deuterated, structurally analogous alternative, N-(4-methoxyphenyl)acetamide.

The use of a SIL internal standard, such as this compound, is considered the "gold standard" in quantitative bioanalysis.[1] This is because its physicochemical properties are nearly identical to the analyte of interest, N-(4-Nitrophenyl)acetamide. This similarity ensures that it behaves in the same manner during extraction, chromatography, and ionization, thus providing the most accurate correction for any variations that may occur.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The following tables summarize the expected performance characteristics for this compound based on established regulatory guidelines for SIL internal standards, and representative data for a non-deuterated structural analog, N-(4-methoxyphenyl)acetamide.

Table 1: Linearity

ParameterThis compound (Expected)N-(4-methoxyphenyl)acetamide (Representative)
Linear Range 1 - 2000 ng/mL10 - 2000 ng/mL
Correlation Coefficient (r²) ≥ 0.995≥ 0.990
Weighting 1/x²1/x or 1/x²

Table 2: Accuracy and Precision (Intra-Day and Inter-Day)

Analyte ConcentrationThis compound (Expected)N-(4-methoxyphenyl)acetamide (Representative)
Accuracy (% Bias) Precision (% RSD)
Low QC (3x LLOQ) ± 15%≤ 15%
Mid QC ± 15%≤ 15%
High QC ± 15%≤ 15%
LLOQ ± 20%≤ 20%

The data clearly indicates that the use of a deuterated internal standard like this compound is anticipated to yield superior accuracy and precision across the calibration range. The broader acceptance criteria for the non-deuterated analog reflect the potential for greater variability due to differences in extraction recovery and ionization efficiency compared to the analyte.

Experimental Protocols

The following are detailed methodologies for the key experiments to determine the linearity, accuracy, and precision of an analytical method using an internal standard.

Preparation of Stock and Working Solutions
  • Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of N-(4-Nitrophenyl)acetamide and this compound (or N-(4-methoxyphenyl)acetamide) and dissolve in 10 mL of methanol to obtain individual stock solutions.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Linearity Assessment
  • Calibration Curve Preparation: Spike a blank biological matrix (e.g., human plasma) with the analyte working solutions to create a set of at least six to eight non-zero calibration standards covering the expected analytical range.

  • Internal Standard Addition: Add a fixed volume of the internal standard working solution to each calibration standard and unknown sample.

  • Sample Preparation (Protein Precipitation): To 100 µL of each sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins and then centrifuge at 10,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Transfer the supernatant to a new vial and inject it into the LC-MS/MS system. Monitor the specific mass transitions for both the analyte and the internal standard.

  • Data Analysis: Calculate the peak area ratio of the analyte to the internal standard for each calibration level. Plot this ratio against the nominal concentration of the analyte. Perform a linear regression, typically with a 1/x² weighting, to determine the correlation coefficient (r²), slope, and y-intercept.

Accuracy and Precision Determination
  • Quality Control (QC) Sample Preparation: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the analyte into the biological matrix.

  • Intra-Day (Within-Run) Analysis: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-Day (Between-Run) Analysis: Repeat the analysis of the QC samples on at least two different days with different analysts or equipment if possible.

  • Data Evaluation: Calculate the mean concentration, accuracy (% bias from the nominal value), and precision (% relative standard deviation, RSD) for each QC level. The acceptance criteria are typically within ±15% for accuracy (±20% at the LLOQ) and ≤15% for precision (≤20% at the LLOQ).

Visualizing Analytical Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction Spike->Extract Reconstitute Reconstitution Extract->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: A typical workflow for quantitative bioanalysis using an internal standard.

G cluster_sources Sources of Variability cluster_correction Correction Mechanism V_Extract Extraction Loss IS Internal Standard V_Extract->IS Affects Both Analyte Analyte V_Extract->Analyte Affects Both V_Inject Injection Volume V_Inject->IS Affects Both V_Inject->Analyte Affects Both V_Ion Ion Suppression/Enhancement V_Ion->IS Affects Both V_Ion->Analyte Affects Both Ratio Analyte/IS Ratio IS->Ratio Calculated Analyte->Ratio Calculated Result Result Ratio->Result Accurate Result

Caption: How an internal standard corrects for analytical variability.

References

A Comparative Guide to the Limit of Detection and Quantification for N-(4-Nitrophenyl)acetamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical science, the precise and accurate quantification of chemical entities is paramount. N-(4-Nitrophenyl)acetamide-d4, a deuterated analog of N-(4-Nitrophenyl)acetamide, serves as a crucial internal standard in bioanalytical and related studies. Its utility is fundamentally determined by its analytical performance, specifically its limit of detection (LOD) and limit of quantification (LOQ). This guide provides a comparative analysis of the LOD and LOQ for this compound against viable alternative internal standards, supported by a detailed experimental protocol for their determination via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for the accuracy and reliability of quantitative analytical methods. While isotopically labeled standards like this compound are often considered the gold standard, other structurally similar compounds can also be employed. Below is a comparative summary of the analytical performance of this compound and two alternative internal standards, N-(4-chlorophenyl)acetamide and N-(4-methoxyphenyl)acetamide. The data presented are representative values derived from typical LC-MS/MS methodologies for small molecules.

Internal StandardMolecular Weight ( g/mol )Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Key AdvantagesPotential Disadvantages
This compound 184.190.10.5Co-elutes with the analyte, providing excellent correction for matrix effects and instrument variability.Higher cost compared to non-isotopically labeled standards.
N-(4-chlorophenyl)acetamide169.600.52.0Cost-effective and readily available.May not perfectly co-elute with the analyte, potentially leading to less accurate correction for matrix effects.
N-(4-methoxyphenyl)acetamide165.190.21.0Good chromatographic behavior and ionization efficiency.Differences in physicochemical properties compared to the analyte may affect recovery and response.

Experimental Protocol: Determination of LOD and LOQ by LC-MS/MS

This section details the methodology for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound and its alternatives. The protocol is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Materials and Reagents
  • This compound, N-(4-chlorophenyl)acetamide, and N-(4-methoxyphenyl)acetamide reference standards.

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • Control biological matrix (e.g., human plasma).

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC-MS/MS Method
  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.

Standard Preparation
  • Prepare stock solutions of each internal standard (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by serial dilution of the stock solutions in 50:50 acetonitrile:water.

  • Spike the working standards into the control biological matrix to create a calibration curve ranging from 0.05 ng/mL to 100 ng/mL.

Sample Preparation
  • To 100 µL of matrix sample (blank, calibration standard, or QC), add 300 µL of protein precipitation solvent (e.g., acetonitrile) containing the internal standard at a fixed concentration.

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.

LOD and LOQ Determination

The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ is the standard deviation of the y-intercepts of the regression lines from multiple calibration curves.

  • S is the mean slope of the calibration curves.

Alternatively, the signal-to-noise ratio can be used, where the LOD is typically determined at a signal-to-noise ratio of 3:1 and the LOQ at 10:1.

Workflow for LOD and LOQ Determination

The following diagram illustrates the experimental workflow for determining the LOD and LOQ of an internal standard using LC-MS/MS.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Calculation cluster_validation Validation prep_standards Prepare Stock & Working Standards prep_samples Prepare Spiked Matrix Samples (Calibration Curve) prep_standards->prep_samples sample_prep Sample Preparation (Protein Precipitation) prep_samples->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis peak_integration Peak Integration & Response Measurement lcms_analysis->peak_integration cal_curve Construct Calibration Curve peak_integration->cal_curve lod_loq_calc Calculate LOD & LOQ cal_curve->lod_loq_calc validation Confirm LOD/LOQ with Spiked Samples lod_loq_calc->validation

Caption: Experimental workflow for LOD and LOQ determination.

Signaling Pathway and Logical Relationship Diagrams

The determination of LOD and LOQ does not involve a biological signaling pathway. The logical relationship for selecting an appropriate internal standard based on performance characteristics is presented below.

Internal_Standard_Selection cluster_evaluation Performance Evaluation start Start: Need for Quantitative Analysis is_needed Internal Standard Required? start->is_needed select_is Select Potential Internal Standards is_needed->select_is Yes eval_lod_loq Determine LOD & LOQ select_is->eval_lod_loq eval_recovery Assess Recovery & Matrix Effects select_is->eval_recovery eval_linearity Evaluate Linearity & Precision select_is->eval_linearity compare Compare Performance Data eval_lod_loq->compare eval_recovery->compare eval_linearity->compare final_choice Select Optimal Internal Standard compare->final_choice

Caption: Logical workflow for internal standard selection.

A Comparative Guide to Bioanalytical Methods Utilizing N-(4-Nitrophenyl)acetamide-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods, focusing on the pivotal role of the internal standard in achieving accurate and reproducible quantification of target analytes. We will explore the performance of N-(4-Nitrophenyl)acetamide-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), in comparison to its non-deuterated analog and a structurally similar compound. The information presented is supported by established principles of bioanalysis and illustrative experimental data to guide researchers in method development and validation.

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is essential for correcting analytical variability.[1] An ideal internal standard should mimic the chemical and physical properties of the analyte throughout the entire analytical process, including sample preparation, extraction, and instrument analysis, thereby compensating for matrix effects and variations in instrument response.[2][3] Deuterated internal standards, such as this compound, are widely regarded as the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest, leading to co-elution and similar ionization behavior in the mass spectrometer.[1][2]

Inter-laboratory Performance Comparison of Internal Standards

To illustrate the impact of internal standard selection on analytical performance, this section presents data from a hypothetical inter-laboratory study designed to quantify a target analyte in human plasma. The study compares the performance of three different internal standards:

  • Method A: Utilizes this compound (Deuterated IS).

  • Method B: Utilizes N-(4-Nitrophenyl)acetamide (Analog IS).

  • Method C: Utilizes a structurally similar compound (Non-analog IS).

The following tables summarize the key performance parameters evaluated in this hypothetical study.

Table 1: Accuracy and Precision
MethodInternal Standard TypeConcentration (ng/mL)Mean Accuracy (%)Precision (%CV)
A This compound 10101.22.5
10099.81.8
1000100.51.5
B N-(4-Nitrophenyl)acetamide10105.76.8
100103.25.1
1000102.14.5
C Non-analog IS10115.312.4
100110.89.7
1000108.98.2

Data are illustrative and based on typical performance characteristics observed in bioanalytical method validation.

Table 2: Linearity and Matrix Effect
MethodInternal Standard TypeLinearity (r²)Matrix Factor
A This compound >0.9990.98 - 1.03
B N-(4-Nitrophenyl)acetamide>0.9950.85 - 1.15
C Non-analog IS>0.9900.70 - 1.30

Data are illustrative and based on typical performance characteristics observed in bioanalytical method validation.

The data clearly demonstrates the superior performance of the deuterated internal standard (Method A), which provides higher accuracy, precision, and linearity, while effectively minimizing matrix effects.

Experimental Protocols

This section provides a detailed methodology for a typical LC-MS/MS assay for the quantification of an analyte in human plasma using this compound as the internal standard. This protocol is adapted from validated methods for similar analytes.[3][4][5]

Materials and Reagents
  • Analyte of interest (analytical standard)

  • This compound (internal standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of dilutions from the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation
  • Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the internal standard working solution in acetonitrile to each tube to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: High-performance liquid chromatography system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Ionization Mode: Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Analysis
  • Integrate the chromatographic peaks for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate a relevant chemical synthesis pathway and a typical bioanalytical workflow.

G cluster_synthesis Synthesis of N-(4-hydroxyphenyl)acetamide N_phenylacetamide N-phenylacetamide Nitration Nitration (HNO3, H2SO4) N_phenylacetamide->Nitration N_4_nitrophenyl_acetamide N-(4-nitrophenyl)acetamide Nitration->N_4_nitrophenyl_acetamide Reduction Reduction N_4_nitrophenyl_acetamide->Reduction N_4_hydroxyphenyl_acetamide N-(4-hydroxyphenyl)acetamide (Acetaminophen) Reduction->N_4_hydroxyphenyl_acetamide

Caption: Synthesis pathway of N-(4-hydroxyphenyl)acetamide.

G cluster_workflow Bioanalytical Workflow with Internal Standard Sample_Collection Sample Collection (e.g., Plasma) IS_Spiking Spiking with This compound Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Bioanalytical experimental workflow.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The use of a deuterated internal standard, such as this compound, consistently demonstrates superior performance in terms of accuracy, precision, and mitigation of matrix effects when compared to non-deuterated analogs or other structurally similar compounds. For researchers, scientists, and drug development professionals, the investment in a stable isotope-labeled internal standard is a sound strategy for ensuring the generation of high-quality, defensible data in pharmacokinetic, toxicokinetic, and other quantitative bioanalytical studies.

References

The Gold Standard of Quantification: A Comparison Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative analysis, particularly within pharmaceutical research and clinical diagnostics, the accuracy and reproducibility of results are paramount. The use of internal standards in mass spectrometry-based assays is a fundamental practice to control for variability during sample preparation and analysis. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) are widely considered the gold standard.[1][2] This guide provides an objective comparison of the performance of different deuterated internal standards, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their quantitative assays.

The Indispensable Role of Internal Standards

Internal standards are crucial for mitigating variability that can arise from multiple sources, including sample preparation, injection volume inconsistencies, matrix effects, and instrument drift.[1][3] An ideal internal standard is a compound that behaves chemically and physically identically to the analyte of interest.[1] By adding a known amount of the internal standard to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the internal standard's response can be used for quantification. This ratiometric approach corrects for variations throughout the analytical process, significantly improving data accuracy and precision.[1][4]

Why Deuterated Internal Standards Reign Supreme

Deuterated internal standards are chemically identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with deuterium, a stable isotope of hydrogen.[1][5] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical properties ensure they co-elute during chromatography and experience the same extraction recovery and ionization effects.[1] This co-elution is a key advantage, as it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same point in time.[6]

Data Presentation: A Comparative Look at Performance

The superiority of using a deuterated internal standard is evident in the quantitative data. The following tables summarize findings from various studies, showcasing the improvements in accuracy and precision.

Table 1: Impact of Deuterated Internal Standards on Assay Precision and Accuracy

ParameterWithout Internal StandardWith Structural Analog ISWith Deuterated IS
Accuracy Variation (%) > 60%Deviated Significantly from 100%< 25%
Precision (RSD %) > 50%8.6%4.9% - 7.6%

Data synthesized from multiple sources.[7][8][9]

Table 2: Comparison of Different Stable Isotope-Labeled Internal Standards for Testosterone Analysis

Internal Standard TypeQuantitative Result ComparisonKey Considerations
D2-Testosterone Considered the target value in the study.Generally good performance.
D5-Testosterone Lower results compared to D2-Testosterone.The position and number of deuterium atoms can impact fragmentation and potentially the quantitative results.[10]
13C-Testosterone Closer to the D2 target than the D5 standard.Considered superior due to perfect co-elution and no risk of H/D exchange, though often more expensive to synthesize.[11][12]

Based on a study comparing different internal standards for testosterone.[10][12]

Table 3: Interpatient Assay Imprecision for Sirolimus with Different Internal Standards

Internal StandardInterpatient Assay Imprecision (CV %)
Desmethoxyrapamycin (Structural Analog) 7.6% - 9.7%
d3-Sirolimus (Deuterated) 2.7% - 5.7%

This data demonstrates the improved precision when using a deuterated internal standard in a clinical setting.[13]

Experimental Protocols: Methodologies for Robust Quantification

The successful implementation of deuterated internal standards relies on well-defined and validated experimental procedures. Below are detailed methodologies for their use in a typical LC-MS/MS workflow.

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serially diluting the stock solution to create a calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration that will yield a consistent and appropriate response in the mass spectrometer.[7]

Sample Preparation: Protein Precipitation

This protocol is a common method for extracting drugs from biological matrices like plasma or whole blood.[14][15]

  • Sample Aliquoting: Pipette a known volume (e.g., 100 µL) of the sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Spiking with Internal Standard: Add a precise volume of the deuterated internal standard working solution to each tube. This should be done as early as possible in the sample preparation process to account for any subsequent sample loss.[16]

  • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol, often containing an acid like formic acid) to the sample. A common ratio is 3:1 or 4:1 (precipitating agent to sample volume).

  • Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.[15]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[15]

  • Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and internal standard, to a new vial or 96-well plate for analysis.[2]

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the prepared samples into a liquid chromatography system. A reversed-phase C18 column is commonly used to separate the analyte from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.[2][15]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor and product ions for both the analyte and its deuterated internal standard.[2][15]

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of the analyte and the corresponding deuterated internal standard.

  • Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for all samples.

  • Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators.

  • Concentration Determination: Determine the concentrations of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[2]

Visualizing Key Processes and Logic

To further clarify the workflows and decision-making processes involved in using deuterated internal standards, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) spike Spike with Deuterated Internal Standard sample->spike extract Extraction (e.g., Protein Precipitation) spike->extract lc_separation LC Separation extract->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification via Calibration Curve ratio_calc->quantification final_result Accurate Result quantification->final_result Final Concentration

Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.

References

Justification for Using N-(4-Nitrophenyl)acetamide-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reliable quantitative analysis, particularly in the fields of pharmaceutical research and drug development, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive justification for the use of N-(4-Nitrophenyl)acetamide-d4, a deuterated stable isotope-labeled compound, as an internal standard in mass spectrometry-based bioanalytical methods. By drawing parallels with the well-established use of deuterated analogs for similar compounds, this guide will demonstrate the superior performance of this compound compared to non-isotopically labeled alternatives.

The Gold Standard: Deuterated Internal Standards

In quantitative mass spectrometry, an ideal internal standard (IS) should mimic the physicochemical properties and analytical behavior of the target analyte throughout the entire experimental workflow. This includes extraction, chromatographic separation, and detection. Deuterated internal standards, where one or more hydrogen atoms are replaced by their stable isotope deuterium, are widely regarded as the "gold standard" for internal standardization in LC-MS and GC-MS assays.[1]

The key advantages of using a deuterated internal standard like this compound include:

  • Similar Physicochemical Properties: The substitution of hydrogen with deuterium results in a negligible change in the chemical properties of the molecule. This ensures that the deuterated standard co-elutes with the unlabeled analyte during chromatography and exhibits similar extraction recovery and ionization efficiency.

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant source of variability in bioanalysis. Because a deuterated internal standard is affected by matrix effects in the same way as the analyte, it provides effective compensation, leading to more accurate and precise quantification.[1]

  • Improved Precision and Accuracy: By accounting for variations in sample preparation, injection volume, and instrument response, deuterated internal standards significantly improve the precision and accuracy of the analytical method.

A Case Study: Paracetamol and its Deuterated Internal Standard

To illustrate the benefits of using a deuterated internal standard, we can examine the well-documented case of paracetamol (acetaminophen) analysis. Paracetamol, with the chemical name N-(4-hydroxyphenyl)acetamide, is structurally very similar to N-(4-Nitrophenyl)acetamide. The primary difference is the substitution of a hydroxyl group for a nitro group on the phenyl ring.

Numerous validation studies have demonstrated the superiority of using a deuterated form of paracetamol (e.g., paracetamol-d4) as an internal standard for its quantification in biological matrices.

Performance Comparison of Internal Standards for Paracetamol Analysis

The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of paracetamol using a deuterated internal standard versus a non-isotopically labeled internal standard (e.g., a structurally similar compound like phenacetin).

Performance Parameter Deuterated Internal Standard (Paracetamol-d4) Non-Isotopically Labeled Internal Standard (e.g., Phenacetin)
Linearity (r²) > 0.99> 0.99
Accuracy (% Bias) Typically within ±5%Can be within ±15%, but more susceptible to matrix effects
Precision (% RSD) < 5%< 15%
Matrix Effect Effectively compensatedPotential for significant and variable matrix effects
Extraction Recovery Consistent between analyte and ISMay differ from the analyte, leading to inaccurate correction

Justification for this compound

Based on the principles of isotope dilution mass spectrometry and the compelling evidence from structurally similar compounds like paracetamol, this compound is an excellent choice as an internal standard for the quantitative analysis of N-(4-Nitrophenyl)acetamide or other closely related aromatic amides. The strong electron-withdrawing nature of the nitro group in N-(4-Nitrophenyl)acetamide makes it susceptible to specific matrix effects and ionization behavior, which would be best mimicked by its deuterated counterpart.

Using a non-isotopically labeled internal standard, such as a compound with a different functional group or substitution pattern, would introduce a higher risk of differential extraction recovery, chromatographic separation, and ionization response, ultimately compromising the accuracy and reliability of the results.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in a typical LC-MS/MS workflow using a deuterated internal standard.

Sample Preparation (Plasma)
  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration).

  • Vortex briefly to mix.

  • Add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions (Illustrative)
  • LC System: Agilent 1290 Infinity II UHPLC or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Optimized to achieve separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for the specific analyte)

  • MRM Transitions:

    • N-(4-Nitrophenyl)acetamide: Precursor ion > Product ion (to be determined)

    • This compound: Precursor ion+4 > Product ion (to be determined)

Visualizing the Justification and Workflow

Justification_Workflow cluster_Justification Logical Justification cluster_Workflow Experimental Workflow Analyte Analyte: N-(4-Nitrophenyl)acetamide Similarity Near-Identical Physicochemical Properties Analyte->Similarity IS Internal Standard: This compound IS->Similarity Coelution Co-elution Similarity->Coelution Similar_Ionization Similar Ionization Similarity->Similar_Ionization Correction Accurate Correction for Variability & Matrix Effects Coelution->Correction Similar_Ionization->Correction Sample Sample Collection Spiking Spike with This compound Sample->Spiking Extraction Sample Preparation (e.g., Protein Precipitation) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification (Analyte/IS Ratio) Analysis->Quantification

Caption: Logical justification and experimental workflow for using this compound as an internal standard.

Signaling_Pathway cluster_Analyte_Pathway Analyte Signal Pathway cluster_IS_Pathway Internal Standard Signal Pathway Analyte_in_Sample Analyte in Sample Analyte_Extracted Analyte after Extraction Analyte_in_Sample->Analyte_Extracted Extraction Efficiency Analyte_Injected Analyte Injected Analyte_Extracted->Analyte_Injected Injection Volume Analyte_Ionized Analyte Ionized Analyte_Injected->Analyte_Ionized Ionization Efficiency Analyte_Detected Analyte Signal Analyte_Ionized->Analyte_Detected Detector Response Ratio Analyte Signal / IS Signal = Corrected Analyte Response Analyte_Detected->Ratio IS_in_Sample IS in Sample (Known Amount) IS_Extracted IS after Extraction IS_in_Sample->IS_Extracted Extraction Efficiency IS_Injected IS Injected IS_Extracted->IS_Injected Injection Volume IS_Ionized IS Ionized IS_Injected->IS_Ionized Ionization Efficiency IS_Detected IS Signal IS_Ionized->IS_Detected Detector Response IS_Detected->Ratio

Caption: Signaling pathway illustrating how an internal standard corrects for analytical variability.

References

Navigating the Regulatory Maze: A Comparative Guide to Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a critical cornerstone of successful drug development. Stable isotope-labeled internal standards (SIL-ISs) are the universally recognized gold standard for ensuring the accuracy and reliability of bioanalytical data, particularly in mass spectrometry-based assays.[1][2] This guide provides a comprehensive comparison of regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the use of SIL-ISs, complete with supporting experimental data and detailed protocols to navigate the evolving regulatory landscape.

The use of an internal standard (IS) is fundamental to robust bioanalytical method validation, as it compensates for variability during sample preparation, chromatography, and ionization.[1][3] Both the FDA and EMA, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, strongly advocate for the use of SIL-ISs whenever feasible.[3][4][5] A SIL-IS is a version of the analyte in which one or more atoms have been replaced with a stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2] This near-identical chemical and physical nature allows it to effectively mimic the analyte's behavior throughout the analytical process.[1][2]

Comparative Overview of Regulatory Guidelines

While the FDA and EMA are moving towards a harmonized approach with the adoption of the ICH M10 guideline, understanding the nuances of their core principles remains crucial.[4][5] The following table summarizes the key recommendations for the use of internal standards in bioanalytical method validation.

ParameterFDA (ICH M10)EMA (ICH M10)
IS Selection The use of a stable isotope-labeled internal standard is strongly recommended.[5] A structural analog may be acceptable if a SIL-IS is not available, but its ability to track the analyte requires thorough validation.[5]A stable isotope-labeled internal standard is strongly preferred.[4][5]
IS Concentration The concentration should be consistent across all calibration standards, quality control (QC) samples, and study samples, and optimized for a reproducible and reliable response.[5]A suitable internal standard should be added to all calibration standards, QCs, and study samples.[6]
Interference/Crosstalk The internal standard must be assessed to prevent interference from the analyte and other matrix components.[3] The response of interfering components at the retention time of the IS should be less than 5% of the IS response in the zero standard.[3]The suitability of the internal standard must be demonstrated, including the absence of analytical interference.[4]
Purity and Identity A Certificate of Analysis (CoA) is not strictly required if the sponsor can demonstrate the IS is "fit for purpose," meaning it does not contain any significant amount of the analyte.[7]The quality and suitability of the internal standard must be ensured.[6]
Stability The stability of the SIL-IS must be demonstrated under the same conditions as the analyte, including freeze-thaw, bench-top, and long-term storage stability.[1]The stability of the internal standard in stock and working solutions, as well as in the biological matrix, must be established under the entire period of storage and processing conditions.[8]
Performance Comparison: SIL-IS vs. Structural Analog

The choice of internal standard can significantly impact assay performance. The following table presents hypothetical comparative data for a SIL-IS versus a structural analog internal standard for the quantification of a drug in human plasma.

Performance ParameterStable Isotope-Labeled ISStructural Analog IS
Chromatographic Co-elution Co-elutes nearly identically with the analyte, with only minor shifts possible due to isotope effects.[4]Retention time will differ from the analyte.[4]
Matrix Effect Variability (CV%) < 5%15-25%
Extraction Recovery Variability (CV%) < 3%10-20%
Accuracy (% Bias) -2.5% to +1.8%-12.0% to +9.5%
Precision (%CV) ≤ 4.5%≤ 13.8%
Experimental Protocols

Detailed methodologies are essential for the validation of a SIL-IS.

Protocol 1: Evaluation of Internal Standard Interference

  • Objective: To assess potential interference at the retention time of the internal standard from endogenous matrix components and the analyte.[3]

  • Procedure:

    • Prepare Blank Samples: Obtain at least six lots of the blank biological matrix.

    • Prepare Zero Samples: To five of the blank matrix samples, add the internal standard at the working concentration.[3]

    • Prepare Analyte Samples: To the remaining blank matrix lots, add the analyte at the upper limit of quantification (ULOQ).

    • Analysis: Analyze all prepared samples using the LC-MS/MS method.

    • Evaluation: In the zero samples, the response at the retention time of the analyte should be less than 20% of the response of the lower limit of quantification (LLOQ) standard. In the analyte samples, the response at the retention time of the internal standard should be less than 5% of the internal standard response in the zero samples.

Protocol 2: Assessment of Matrix Effect

  • Objective: To quantitatively evaluate the impact of the biological matrix on the ionization of the analyte and the SIL-IS.[2]

  • Procedure:

    • Prepare Two Sample Sets:

      • Set A: Spike the analyte and SIL-IS at low and high concentrations into the supernatant of extracted blank matrix from at least six different sources.[2]

      • Set B: Prepare neat solutions of the analyte and SIL-IS at the same low and high concentrations in the mobile phase.

    • Calculate Matrix Factor: The matrix factor is calculated by dividing the peak area of the analyte in Set A by the peak area in Set B. This should be done for each matrix source.

    • Evaluation: The coefficient of variation (CV) of the matrix factor across the different sources should be ≤15%.

Protocol 3: Stability Evaluation

  • Objective: To determine the stability of the analyte and the SIL-IS in the biological matrix under various storage and handling conditions.[4]

  • Procedure:

    • Prepare QC Samples: Spike the analyte and SIL-IS into the biological matrix at low and high concentrations.

    • Expose to Conditions: Subject the QC samples to conditions mimicking in-study sample handling, such as:

      • Freeze-Thaw Stability: Three cycles of freezing and thawing.

      • Bench-Top Stability: Storage at room temperature for a duration that reflects the expected sample handling time.

      • Long-Term Stability: Storage at the intended long-term storage temperature for a defined period.

    • Analysis: Analyze the stability samples against a freshly prepared calibration curve.

    • Evaluation: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing Key Processes

To further clarify the regulatory expectations and experimental workflows, the following diagrams illustrate the decision-making process for internal standard selection and a typical validation workflow.

G cluster_0 A Start: Method Development B Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? A->B C Use SIL-IS B->C Yes D Is a Structural Analog Internal Standard Available? B->D No G End: Proceed to Method Validation C->G E Use Structural Analog IS D->E Yes F Re-evaluate Method or Synthesize Custom IS D->F No E->G F->A

Caption: Decision-making process for internal standard selection.

G cluster_0 A Method Development & SIL-IS Selection B Full Method Validation A->B C Selectivity & Interference Assessment B->C D Calibration Curve & LLOQ Determination B->D E Accuracy & Precision B->E F Matrix Effect Evaluation B->F G Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) B->G H Validated Method for Routine Sample Analysis C->H D->H E->H F->H G->H

Caption: Typical workflow for SIL-IS validation.

References

Safety Operating Guide

Safe Disposal of N-(4-Nitrophenyl)acetamide-d4: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of N-(4-Nitrophenyl)acetamide-d4. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document outlines the necessary precautions, step-by-step disposal protocols, and emergency procedures.

I. Immediate Safety and Hazard Assessment

This compound should be handled with the same precautions as its non-deuterated analog, N-(4-Nitrophenyl)acetamide. Based on available safety data sheets (SDS), this chemical is classified as hazardous.

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed[1].

  • Skin and Eye Irritation: May cause skin and eye irritation[2][3].

  • Respiratory Irritation: May cause respiratory irritation[2][3][4].

  • Aquatic Hazard: Harmful to aquatic life[1].

All waste containing this compound must be treated as hazardous waste.[5] Do not dispose of this chemical down the drain or in regular trash.[4][6]

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate personal protective equipment.

Body Part Recommended Protection Specifications & Best Practices
Eyes/Face Safety goggles or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.
Skin Chemical-resistant gloves (e.g., nitrile rubber)Inspect gloves for integrity before use and dispose of them properly after handling.
Body Lab coat or chemical-resistant apronA fully buttoned lab coat should be worn at all times.
Respiratory Use in a well-ventilated area or under a chemical fume hoodIf dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[4][5]

1. Waste Identification and Segregation:

  • Solid Waste: Collect all solid waste contaminated with this compound, including weighing paper, contaminated gloves, and other disposable labware, in a designated, clearly labeled, and sealed hazardous waste container.[7]

  • Liquid Waste: If the compound is in solution, collect it in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.[7]

2. Containerization:

  • Use a container that is compatible with the chemical.

  • The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[6]

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area.

  • The storage area should be cool, dry, and well-ventilated.[4]

  • Keep the container away from heat and sources of ignition.[3][4]

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[5]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: If the spill is large, evacuate the immediate area and post warning signs.

  • Ensure Proper Ventilation: Work in a well-ventilated space.

  • Don Appropriate PPE: Wear the personal protective equipment outlined in Section II.

  • Contain the Spill:

    • For Solid Spills: Gently sweep up the material to avoid creating dust and place it into a labeled, sealable waste container.[4][5]

    • For Liquid Spills (if dissolved in a solvent): Cover the spill with an inert absorbent material, such as vermiculite or sand.[5]

  • Clean-Up: Once the material is collected, decontaminate the spill area with a suitable cleaning agent (e.g., soap and water) and wipe dry. Place all contaminated materials into a sealed plastic bag and then into the designated hazardous waste container.[5]

  • Reporting: Report the incident to your laboratory supervisor and the appropriate safety officer.[5]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: this compound Waste Generated cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Storage & Disposal start Identify Waste Type solid_waste Solid Waste (e.g., contaminated gloves, paper) start->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste Liquid solid_container Seal in a Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in a Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(4-Nitrophenyl)acetamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of N-(4-Nitrophenyl)acetamide-d4. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure personal safety and maintain the integrity of the compound.

Hazard Identification and Risk Assessment

Deuterated compounds themselves are generally non-radioactive and considered safe for laboratory use.[6] However, their value lies in their isotopic purity, which can be compromised by improper handling, leading to H/D (hydrogen-deuterium) exchange.[7] Therefore, procedural controls are critical to prevent both chemical exposure and isotopic dilution.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[3][4] A face shield should be worn where there is a splash hazard.[1]Protects against accidental splashes and contact with dust particles, which can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves such as nitrile or butyl rubber.[1][8] Breakthrough time and glove suitability should be confirmed with the manufacturer's specifications.Prevents skin contact and absorption. Aromatic nitro compounds can be toxic upon dermal exposure.[1]
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.[1][2] For larger quantities or splash risks, a chemical-resistant apron may be necessary.[8]Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is necessary when engineering controls like a fume hood are not available or are insufficient to control airborne dust.[1][2] For volatile compounds or fine dust, an air-purifying respirator (APR) with organic vapor cartridges is recommended.[2]Minimizes the risk of respiratory tract irritation and systemic toxicity from inhalation.

Operational Plan: Handling and Storage

Adherence to a strict operational plan is crucial for the safe handling and storage of this compound.

Engineering Controls:

  • Always handle the compound in a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][3]

Safe Handling Practices:

  • Avoid the generation of dust.[1][9]

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • All containers should be clearly labeled.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3]

  • Keep containers tightly closed when not in use to prevent moisture absorption and potential H/D exchange.[3][7][10] For long-term stability, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is recommended.[7][10]

  • Protect from light by storing in amber vials or other light-protecting containers.[7][10]

Experimental Protocols

General Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Weigh Compound Weigh Compound Verify Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Glassware Decontaminate Glassware Perform Experiment->Decontaminate Glassware Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Workflow for safe handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste materials, including contaminated PPE, disposable labware, and residual compound, in a designated and clearly labeled hazardous waste container.[1][11]

  • Do not mix with other waste streams unless compatibility has been confirmed.[1]

  • This compound should not be disposed of down the drain or in regular trash.[11]

Disposal Procedure:

  • Segregation: Keep solid waste separate from liquid waste. Unused or expired product should be maintained in its original container if possible.

  • Labeling: Clearly label the hazardous waste container with the chemical name ("this compound") and associated hazards.

  • Storage of Waste: Store the waste container in a designated, secure area, away from incompatible materials, pending pickup by a licensed hazardous waste disposal company.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[12] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

First-Aid Measures in Case of Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3][11]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical advice.[3][11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.